Ropivacaine (Standard)
Description
Ropivacaine is an aminoamide local anesthetic drug marketed by AstraZeneca under the trade name Naropin. It exists as a racemate of its S- and R-enantiomers, although the marketed form is supplied only as the purified S-enantiomer.
Ropivacaine is an Amide Local Anesthetic. The physiologic effect of ropivacaine is by means of Local Anesthesia.
Ropivacaine is only found in individuals that have used or taken this drug. It is a local anaesthetic drug belonging to the amino amide group. The name ropivacaine refers to both the racemate and the marketed S-enantiomer. Ropivacaine hydrochloride is commonly marketed by AstraZeneca under the trade name Naropin. Local anesthetics such as Ropivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium-channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040187 | |
| Record name | Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.53e-01 g/L | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84057-95-4, 98626-61-0 | |
| Record name | Ropivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Molecular Interactions of Ropivacaine with Neuronal Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. Its clinical efficacy is rooted in its ability to reversibly block nerve impulse propagation by targeting voltage-gated sodium channels (VGSCs) in neuronal membranes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ropivacaine's interaction with these critical ion channels. We will explore its state-dependent and use-dependent blockade, isoform-specific interactions, and the biophysical alterations it induces in channel gating. This document synthesizes key quantitative data from electrophysiological studies into clear, comparative tables and outlines the fundamental experimental protocols used to elucidate these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of ropivacaine's pharmacological profile at the molecular level.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for ropivacaine, like other local anesthetics, is the reversible inhibition of sodium ion influx through VGSCs in nerve fibers.[1][2] This blockade prevents the depolarization of the neuronal membrane, thereby halting the generation and conduction of action potentials.[3][4] Ropivacaine achieves this by physically obstructing the sodium ion permeation pathway.[5]
Ropivacaine, the pure S-(-)-enantiomer of its parent compound, exhibits a lower propensity for central nervous system (CNS) and cardiac toxicity compared to its racemic counterpart, bupivacaine, a characteristic attributed to its reduced lipophilicity and stereospecific properties.[1][6]
The interaction of ropivacaine with VGSCs is not static; it is a dynamic process influenced by the conformational state of the channel. This leads to the phenomena of state-dependent and use-dependent blockade, which are crucial for its clinical efficacy.
State-Dependent Blockade: A Preference for Open and Inactivated States
Ropivacaine exhibits a higher affinity for VGSCs in the open and inactivated states compared to the resting (closed) state.[2][5][7] This "state-dependent" inhibition is a key feature of its mechanism. When a neuron is at its resting membrane potential, the majority of sodium channels are in the closed state, and ropivacaine has a relatively low affinity for them. However, upon depolarization during an action potential, the channels transition to the open and subsequently to the inactivated state. In these conformations, the binding site for local anesthetics becomes more accessible, leading to a more potent block.[5][8]
This preferential binding to the inactivated state is significant because it stabilizes the channel in a non-conducting conformation, prolonging the refractory period and preventing the neuron from firing another action potential.[7]
Use-Dependent (Frequency-Dependent) Blockade
The phenomenon of "use-dependent" or "frequency-dependent" blockade is a direct consequence of the state-dependent interaction.[9][10] With repetitive stimulation of a nerve fiber, there is an accumulation of sodium channels in the open and inactivated states. This provides more opportunities for ropivacaine to bind, leading to a progressive increase in the degree of blockade with each successive action potential.[7][11] This characteristic is particularly relevant in clinical settings, as it allows ropivacaine to be more effective in blocking nerve fibers that are firing at higher frequencies, such as those transmitting pain signals.[11]
Quantitative Analysis of Ropivacaine's Interaction with Sodium Channels
Electrophysiological studies, primarily using the patch-clamp technique, have provided quantitative data on ropivacaine's potency and its effects on the biophysical properties of sodium channels. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of the block.
| Sodium Channel Type/State | Preparation | IC50 (μM) | Reference |
| Tetrodotoxin-Sensitive (TTX-S) Na+ Current | Rat Dorsal Root Ganglion (DRG) Neurons | 116 ± 35 | [9] |
| Tetrodotoxin-Resistant (TTX-R) Na+ Current | Rat Dorsal Root Ganglion (DRG) Neurons | 54 ± 14 | [9] |
| Sodium Current (from Vh = -80 mV) | Rat Dorsal Horn Neurons | 117.3 | [10] |
| Sodium Current (from Vh = -60 mV) | Rat Dorsal Horn Neurons | 74.3 | [10] |
| Open SCN5A (cardiac) Channels | HEK-293 Cells | 322.2 ± 29.9 | [12][13] |
| Inactivated SCN5A (cardiac) Channels | HEK-293 Cells | 2.73 ± 0.27 | [12][13] |
| K2P (TREK-1) Potassium Channel | COS-7 Cell Membrane | 402.7 | [14] |
Table 1: Comparative IC50 values of ropivacaine for different sodium channel subtypes and states.
Ropivacaine also modulates the gating properties of sodium channels. It has been shown to shift the steady-state inactivation curve in the hyperpolarizing direction, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug.[7][9][10] For instance, in rat dorsal horn neurons, ropivacaine produced a significant hyperpolarizing shift of 11 mV in the steady-state inactivation curve.[10]
Isoform Specificity and Differential Blockade
An important aspect of ropivacaine's pharmacology is its differential effect on various subtypes of sodium channels, which contributes to its clinical profile of providing significant sensory blockade with less pronounced motor blockade.[1][15]
Studies on rat dorsal root ganglion (DRG) neurons have shown that ropivacaine preferentially blocks tetrodotoxin-resistant (TTX-R) Na+ channels over tetrodotoxin-sensitive (TTX-S) Na+ channels.[9] Since TTX-R channels are predominantly expressed in small-diameter nociceptive neurons (Aδ and C fibers), this selectivity likely contributes to its potent analgesic effects.[9][15] In contrast, larger myelinated motor fibers (Aβ fibers) are less affected.[1]
Furthermore, ropivacaine's effects on different neuronal (e.g., Nav1.2) and cardiac (Nav1.5) sodium channel isoforms have been investigated. While it blocks both, the cardiac isoform Nav1.5 appears to be more sensitive to ropivacaine.[7] However, ropivacaine dissociates more rapidly from cardiac channels than bupivacaine, which may contribute to its improved cardiovascular safety profile.[16]
Signaling Pathways and Molecular Interactions
The interaction of ropivacaine with the sodium channel is thought to occur at a specific receptor site within the inner pore of the channel.[5] Local anesthetics can access this binding site through two primary pathways, as described by the modulated receptor hypothesis:
-
Hydrophilic Pathway: The ionized (protonated) form of the local anesthetic gains access to the binding site from the intracellular side when the channel is in the open state.[17]
-
Hydrophobic Pathway: The unionized (neutral) form of the local anesthetic partitions into the lipid membrane and accesses the binding site laterally through fenestrations in the channel protein. This pathway is accessible even when the channel is closed.[17][18]
The pKa of ropivacaine is approximately 8.1, meaning that at physiological pH (7.4), a significant portion exists in the ionized form. The neutral form is crucial for crossing the nerve sheath and cell membrane to reach the axoplasm, where it can then re-equilibrate and the charged form can enter the channel via the hydrophilic pathway.[16]
Experimental Protocols: Elucidating the Mechanism
The primary technique used to study the effects of ropivacaine on sodium channels is patch-clamp electrophysiology .[10][19] This powerful method allows for the direct measurement of ion currents flowing through channels in the cell membrane.
Whole-Cell Patch-Clamp Recording
Objective: To record the total sodium current from an entire cell and assess the effects of ropivacaine on this current.
Methodology:
-
Cell Preparation: Neurons (e.g., from dorsal root ganglia) are enzymatically dissociated and plated onto coverslips.[9] Alternatively, cell lines heterologously expressing specific sodium channel isoforms (e.g., HEK293 cells) are used.[7][12]
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are pulled and filled with an intracellular solution designed to mimic the cell's cytoplasm.[20]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.[20][21]
-
Whole-Cell Configuration: A brief pulse of strong suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[21][22]
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV) where most sodium channels are in the resting state.[10] Depolarizing voltage steps are then applied to elicit sodium currents.
-
Drug Application: Ropivacaine is applied to the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The degree of inhibition, changes in channel kinetics (activation, inactivation), and use-dependent effects (applying trains of depolarizing pulses) are analyzed.[10]
Logical Relationships in Ropivacaine's Action
The clinical effectiveness of ropivacaine is a direct result of the interplay between its physicochemical properties and the physiology of neuronal sodium channels.
Conclusion
Ropivacaine's mechanism of action on neuronal sodium channels is a sophisticated interplay of state-dependent binding, use-dependent accumulation of block, and isoform selectivity. Its preferential blockade of open and inactivated channels, particularly the TTX-R isoforms prevalent in nociceptive fibers, provides a strong molecular basis for its clinical profile of potent sensory anesthesia with minimal motor impairment. The quantitative data derived from electrophysiological experiments, coupled with an understanding of the underlying molecular pathways, continues to inform the rational use of ropivacaine in clinical practice and guides the development of future local anesthetics with enhanced efficacy and safety.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 4. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. partone.litfl.com [partone.litfl.com]
- 17. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 18. pnas.org [pnas.org]
- 19. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Patch Clamp Protocol [labome.com]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. docs.axolbio.com [docs.axolbio.com]
Ropivacaine Hydrochloride: A Technical Guide to Its Physicochemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of Ropivacaine hydrochloride, a widely used local anesthetic. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and presents visual workflows to facilitate further research and application of this active pharmaceutical ingredient (API).
Core Physicochemical Data
Ropivacaine hydrochloride is an amino amide local anesthetic, supplied as a pure S-(-)-enantiomer.[1] Its physicochemical characteristics are critical to its formulation, stability, and clinical performance. The key quantitative data are summarized in the table below.
| Property | Value | Notes and References |
| Chemical Structure | (S)-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate | [1] |
| Molecular Formula | C₁₇H₂₆N₂O · HCl · H₂O (Monohydrate) C₁₇H₂₆N₂O · HCl (Anhydrous) | [2][3] |
| Molecular Weight | 328.89 g/mol (Monohydrate) 310.86 g/mol (Anhydrous) | [1][4] |
| Melting Point | 267-269 °C (Monohydrate) ~262 °C (form unspecified) | The existence of multiple polymorphs can lead to variations in the melting point.[5] |
| pKa | 8.07 (in 0.1 M KCl solution at 25°C) ~8.2 | [1][6] |
| Aqueous Solubility | 53.8 mg/mL (in water at 25°C) | [1] |
| Solubility in other solvents | Soluble in ethanol and methanol.[7][8] | |
| Partition Coefficient (log P) | 2.9 | This value indicates its lipophilicity. |
| Distribution Coefficient (log D) | 1.15 (n-octanol/phosphate buffer at pH 7.4) | The distribution ratio is 14:1.[1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.
Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the lipophilicity of a compound.
Principle: A known amount of the substance is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the substance in each phase is measured after equilibrium is reached.
Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: A stock solution of Ropivacaine hydrochloride is prepared in the aqueous phase.
-
Partitioning: A defined volume of the stock solution is added to a separatory funnel with a specific volume of the n-octanol phase.
-
Equilibration: The funnel is shaken gently for a set period (e.g., 10-30 minutes) to allow for partitioning. The system is then allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate phase separation.[9]
-
Analysis: The concentration of Ropivacaine hydrochloride in both the aqueous and n-octanol phases is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust technique for the quantification of Ropivacaine hydrochloride in various matrices, essential for solubility and partition coefficient studies.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C8 or C18 column is typically employed.[10][11]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.[10] The ratio can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection Wavelength: Detection is commonly performed at 220 nm or 240 nm.[2][10]
-
-
Sample Preparation: Samples from solubility or partitioning experiments are appropriately diluted with the mobile phase and filtered through a 0.45 µm filter before injection.
-
Quantification: A calibration curve is generated using standard solutions of Ropivacaine hydrochloride of known concentrations. The concentration of the unknown samples is then determined from this curve.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter influencing the ionization state and subsequent physiological behavior of a drug.
Principle: A solution of the drug is titrated with a strong acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Sample Preparation: A precise amount of Ropivacaine hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like water and alcohol, to a known concentration (e.g., 1000 mg in 10 mL water and 40 mL alcohol).[2]
-
Titration Setup: The sample solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For a substance like Ropivacaine hydrochloride, two equivalence points may be observed, and the difference in titrant volume corresponds to the amount of the compound.[2]
Visualized Workflows and Pathways
To further elucidate the experimental and logical processes involved in the research of Ropivacaine hydrochloride, the following diagrams are provided.
Caption: Workflow for determining the Octanol-Water Partition Coefficient.
Caption: Logical relationship in API physicochemical characterization.
Mechanism of Action: Sodium Channel Blockade
Ropivacaine hydrochloride exerts its anesthetic effect by reversibly blocking nerve impulse conduction.[12] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. By binding to these channels, Ropivacaine hydrochloride prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This blockade of nerve impulses results in a temporary loss of sensation in the area supplied by the affected nerves. The interaction with sodium channels is a key area of research for understanding the potency and potential toxicity of local anesthetics.
This guide serves as a foundational resource for researchers. For further in-depth analysis, consulting the primary literature and pharmacopeial standards is recommended.
References
- 1. arlok.com [arlok.com]
- 2. uspnf.com [uspnf.com]
- 3. uspnf.com [uspnf.com]
- 4. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. ualberta.ca [ualberta.ca]
- 12. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Ropivacaine S-enantiomer synthesis and stereospecificity
An In-depth Technical Guide to the Stereospecific Synthesis of (S)-Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary stereospecific synthetic routes to (S)-Ropivacaine, a widely used long-acting local anesthetic. The document focuses on the synthesis of the pure S-enantiomer, which is known to have a better safety profile, particularly concerning cardiotoxicity, compared to its R-enantiomer.[1][2] This guide offers a comparative analysis of the key methods, detailed experimental protocols, and quantitative data to aid researchers and professionals in drug development.
(S)-Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is distinguished by its single S-enantiomer configuration.[3] The stereospecific synthesis of this compound is crucial to ensure its efficacy and safety. The primary strategies for achieving the desired stereochemistry involve either the resolution of a racemic mixture or the use of a chiral starting material (chiral pool synthesis). More contemporary methods, such as asymmetric hydrogenation, also offer promising alternatives.
Key Synthetic Strategies
The synthesis of (S)-Ropivacaine predominantly follows two well-established pathways:
-
Chiral Resolution Route: This approach begins with the synthesis of a racemic mixture of N-(2,6-dimethylphenyl)pipecoline-2-carboxamide (pipecoloxylidide), which is then resolved to isolate the desired (S)-enantiomer. The resolved intermediate is subsequently N-propylated to yield (S)-Ropivacaine.
-
Chiral Pool Synthesis Route: This strategy utilizes an enantiomerically pure starting material, typically (S)-pipecolic acid (L-pipecolic acid), which is derived from natural sources like L-lysine.[4] This chiral precursor is then converted to (S)-Ropivacaine through a series of reactions, preserving the stereochemistry.
A more recent and highly efficient method involves the asymmetric hydrogenation of a pyridinium salt precursor, which allows for the direct formation of the chiral piperidine ring with high enantioselectivity.[5][6][7]
Chiral Resolution Synthesis of (S)-Ropivacaine
This method is a widely employed industrial process that involves the separation of the S-enantiomer from a racemic mixture of pipecoloxylidide using a chiral resolving agent, most commonly (-)-dibenzoyl-L-tartaric acid (DBTA).[8][9]
Experimental Workflow: Chiral Resolution Route
Caption: Workflow for the chiral resolution synthesis of (S)-Ropivacaine.
Detailed Experimental Protocols
Step 1: Resolution of (±)-Pipecoloxylidide [9]
-
Dissolution: Dissolve 70 g (0.3 mol) of racemic 2-pipecolinoxylidide in 350 ml of isopropanol at room temperature.
-
Heating: Heat the solution to 80°C.
-
Addition of Resolving Agent: In a separate vessel, dissolve 59.5 g (0.16 mol) of (-)-dibenzoyl-L-tartaric acid in 170 ml of isopropanol at 80°C. Add this solution to the pipecoloxylidide solution over 1 hour.
-
Crystallization: Maintain the reaction mixture at 80°C for 1 hour, then cool to room temperature and stir for an additional hour to allow for the precipitation of the diastereomeric salt.
-
Isolation: Filter the solid, wash with 3 x 25 ml of isopropanol, and dry to obtain the (S)-dibenzoyl-2-pipecolinoxylidide-L-tartrate salt.
Step 2: Liberation of (S)-Pipecoloxylidide Free Base [9]
-
Suspension: Mix 855 g (1.04 mol) of the diastereomeric salt in 3420 ml of demineralized water and 5130 ml of toluene.
-
Basification: Heat the mixture to 60°C and add 280.44 ml of 48 wt% aqueous sodium hydroxide solution over 30 minutes. Stir at 60°C for 30 minutes.
-
Extraction: Separate the organic layer. The aqueous layer is discarded.
Step 3: N-propylation to form (S)-Ropivacaine Base [10]
-
Reaction Setup: To the organic phase containing (S)-pipecoloxylidide, add K₂CO₃ (0.32 kg), a catalytic amount of NaI, and 1-bromopropane (0.28 kg), along with approximately 5% water.
-
Reflux: Heat the mixture to reflux and maintain until the reaction is complete.
-
Work-up: Remove excess bromopropane by distillation. Extract the reaction mixture with water (1.70 L).
-
Isolation: The organic phase now contains the (S)-Ropivacaine base.
Step 4: Formation of (S)-Ropivacaine Hydrochloride Monohydrate [10]
-
Salt Formation: To the organic phase, add acetone (1.70 L) and then aqueous HCl to adjust the pH to ~2.
-
Crystallization: Add seed crystals to the solution and cool to 9°C to induce crystallization.
-
Purification: Collect the crystals by centrifugation, wash with acetone, and dry. The crude product can be recrystallized from a mixture of acetone and water.
Quantitative Data
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Reference |
| Resolution | (S)-Pipecoloxylidide-DBTA Salt | 94.6% | >99% | [9] |
| N-propylation | (S)-Ropivacaine HCl | ~90% | >99.5% | [10] |
| Purification | (S)-Ropivacaine Base | - | 99.75% (chiral purity by HPLC) | [11] |
Chiral Pool Synthesis of (S)-Ropivacaine
This approach leverages a readily available chiral starting material, (S)-pipecolic acid, to avoid a resolution step. (S)-pipecolic acid can be obtained from the resolution of the racemic acid or through the biotransformation of L-lysine.[1][12]
Experimental Workflow: Chiral Pool Synthesis
Caption: Workflow for the chiral pool synthesis of (S)-Ropivacaine.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-Pipecolic Acid from L-Lysine (Illustrative Biocatalytic Method) [1]
This biotransformation involves the use of L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase. E. coli expressing the lat gene can convert L-lysine to L-pipecolic acid. In a fermentation process, L-pipecolic acid can accumulate in the medium, reaching concentrations of 3.9 g/L with an enantiomeric excess of 100%.[1]
Step 2: Amidation of (S)-Pipecolic Acid [12]
-
Acid Chloride Formation: Suspend L-pipecolic acid (e.g., 250 mmol) in toluene. Add thionyl chloride (1.2 equivalents) dropwise at a temperature below 40°C. Stir the mixture for 12 hours at room temperature.
-
Amidation: Cool the resulting suspension of L-pipecolic acid chloride hydrochloride to 0 to -5°C. Add 2,6-dimethylaniline (250 mmol) dropwise. Stir the reaction mixture for 12 hours at this temperature.
-
Work-up: Isolate the precipitated solid by filtration and wash with acetone. Dissolve the solid in water and adjust the pH to 12 with 50% sodium hydroxide solution.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., toluene). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide ((S)-pipecoloxylidide).
Step 3: N-propylation and Salt Formation
The subsequent N-propylation and conversion to the hydrochloride salt follow similar procedures as outlined in the chiral resolution route (Steps 3 and 4).
Quantitative Data
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Reference |
| Biotransformation | (S)-Pipecolic Acid | - | 100% | [1] |
| Amidation | (S)-Pipecoloxylidide | >85% | >99% | [13] |
| Overall (from L-pipecolic acid) | (S)-Ropivacaine Base | 84% | >99.5% | [12] |
Asymmetric Hydrogenation Route
A modern and highly efficient approach involves the iridium-catalyzed asymmetric hydrogenation of 2-alkoxycarbonyl pyridinium salts. This method provides direct access to the chiral piperidine core of Ropivacaine with excellent enantioselectivity.[5][6]
Logical Relationship: Asymmetric Hydrogenation
Caption: Logical diagram of the asymmetric hydrogenation approach to (S)-Ropivacaine.
Experimental Protocol Outline
-
Substrate Preparation: A 2-alkoxycarbonyl pyridinium salt is prepared from the corresponding pyridine derivative.
-
Asymmetric Hydrogenation: The pyridinium salt is subjected to hydrogenation in the presence of an iridium catalyst complexed with a chiral ligand (e.g., (S,S)-f-Binaphane).
-
Reaction Conditions: The reaction is typically carried out under hydrogen pressure at a controlled temperature.
-
Isolation and Conversion: The resulting enantiomerically enriched piperidine-2-carboxylate is then converted to (S)-Ropivacaine through amidation and N-propylation steps.
Quantitative Data
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Reference |
| Asymmetric Hydrogenation | Chiral Piperidine-2-carboxylate | High | 92% | [6] |
Stereospecificity and Analytical Determination
The stereochemical purity of (S)-Ropivacaine is critical for its clinical use. Several analytical techniques are employed to determine the enantiomeric excess.
Methods for Enantiomeric Purity Determination
-
High-Performance Liquid Chromatography (HPLC): This is a common method utilizing a chiral stationary phase, such as cellulose tris(4-chloro-3-methylphenylcarbamate), to separate the enantiomers. The mobile phase composition, including acidic additives like formic acid, can be optimized to achieve baseline separation.
-
Capillary Electrophoresis (CE): CE with a chiral selector, such as methyl-β-cyclodextrin, is another powerful technique for determining the enantiomeric purity of Ropivacaine. This method has shown a limit of quantification of 0.1% for the R-enantiomer impurity.[5][6]
-
High-Performance Thin-Layer Chromatography (HPTLC): Densitometry-HPTLC using a chiral mobile phase additive like chondroitin has also been successfully used for the chiral separation of Ropivacaine enantiomers.[7]
Data on Analytical Methods
| Method | Chiral Selector/Stationary Phase | Limit of Quantification for R-enantiomer | Reference |
| HPLC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | 0.1% | |
| Capillary Electrophoresis | Methyl-β-cyclodextrin | 0.1% | [6] |
| HPTLC | Chondroitin (mobile phase additive) | <0.6 µ g/spot | [7] |
Conclusion
The stereospecific synthesis of (S)-Ropivacaine is well-established, with both chiral resolution and chiral pool synthesis offering reliable and scalable routes to the final active pharmaceutical ingredient. The choice of synthetic strategy often depends on factors such as the cost and availability of starting materials, as well as the desired overall yield and enantiomeric purity. Newer methods like asymmetric hydrogenation present more efficient and sustainable alternatives that are likely to see increased application in the future. Rigorous analytical control is essential throughout the manufacturing process to ensure the high enantiomeric purity required for this important local anesthetic.
References
- 1. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 9. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 10. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 11. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
Ropivacaine, a long-acting amide local anesthetic, is clinically prized for its favorable sensory-motor differential block and reduced cardiotoxicity compared to its predecessor, bupivacaine. While its primary mechanism of action through the blockade of voltage-gated sodium channels is well-established, a growing body of evidence reveals a complex pharmacological profile involving numerous other molecular targets. This guide provides a detailed exploration of these "off-target" interactions, offering insights into the broader physiological and potential therapeutic effects of Ropivacaine.
Quantitative Analysis of Ropivacaine's Off-Target Interactions
The following table summarizes the quantitative data on the inhibitory effects of Ropivacaine on various molecular targets beyond voltage-gated sodium channels. These values, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (KD), provide a comparative measure of Ropivacaine's potency at these sites.
| Target Class | Specific Target | Species/System | Key Parameter | Value | Reference |
| Potassium Channels | hKv1.5 | Human (stably transfected Ltk cells) | KD | 80 ± 4 µM | [1] |
| Cardiac KATP Channels | COS-7 cells | IC50 | 249 µM | [2] | |
| K2P TREK-1 | COS-7 cells | IC50 | 402.7 ± 31.8 µM | [3] | |
| K2P TASK | Xenopus laevis oocytes | IC50 (R(+)-ropivacaine) | 51 µM | [4] | |
| K2P TASK | Xenopus laevis oocytes | IC50 (S(-)-ropivacaine) | 53 µM | [4] | |
| HERG Channels | CHO cells | Block at 20 µM | 55.5 ± 2.7% | [5] | |
| Calcium Channels | High-Voltage-Activated (HVA) Ca2+ Currents | Newborn Rat Dorsal Horn Neurons | Inhibition at 50 µM | 21.1 ± 2.1% | [6] |
| High-Voltage-Activated (HVA) Ca2+ Currents | Newborn Rat Dorsal Horn Neurons | Inhibition at 100 µM | 63.2 ± 6.0% | [6] | |
| High-Voltage-Activated (HVA) Ca2+ Currents | Newborn Rat Dorsal Horn Neurons | Inhibition at 200 µM | 79.1 ± 7.6% | [6] | |
| Receptors | GABAA Receptor | Rat Dorsal Root Ganglion Neurons | EC50 (for enhancement of GABA current) | 23.46 µM | [7] |
| NMDA Receptor (NR1A/NR2A) | Xenopus laevis oocytes | Concentration-dependent inhibition | (Specific IC50 not provided) | [8] | |
| Mitochondria | Mitochondrial Respiration (Complex I & II) | Human Breast Cancer Cells | - | (Inhibition observed, quantitative data not specified) | [9][10][11] |
| Signaling Proteins | Gαq Protein Subunit | Xenopus laevis oocytes | - | (Stereoselective and noncompetitive inhibition of LPA signaling) | [12] |
Signaling Pathways Modulated by Ropivacaine
Ropivacaine has been shown to influence several critical intracellular signaling pathways, particularly in the context of cancer biology and inflammation. These interactions may underlie some of its observed anti-proliferative and anti-inflammatory effects.
Apoptosis Induction in Cancer Cells
Ropivacaine can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer, through mitochondria-dependent and independent pathways.[13][14][15] A key mechanism involves the disruption of mitochondrial function, leading to the release of cytochrome c.[13][15] This, in turn, activates a caspase cascade, culminating in programmed cell death.
Inhibition of Pro-Survival Signaling in Cancer
Ropivacaine has been demonstrated to suppress key pro-survival and proliferative signaling pathways in cancer cells. In hepatocellular carcinoma, it inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R)/PI3K/AKT/mTOR axis.[16] Similarly, in breast cancer, Ropivacaine inhibits the phosphorylation of Akt and mTOR.[9][11]
Modulation of Inflammatory Pathways
Ropivacaine exhibits anti-inflammatory properties by modulating key inflammatory signaling cascades. It has been shown to inhibit the activation of the NLRP3 inflammasome in response to high glucose in human umbilical vein endothelial cells (HUVECs), a process dependent on SIRT1.[17] Additionally, Ropivacaine can suppress the MAPK and NF-κB signaling pathways in macrophages.[18]
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the cited data and for designing future research. Below are detailed protocols for key experiments used to characterize Ropivacaine's interactions with its non-canonical targets.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of Ropivacaine on ion channel function.
-
Objective: To measure the effect of Ropivacaine on ion channel currents (e.g., potassium or calcium channels).
-
Cell Preparation: Cells endogenously expressing or recombinantly overexpressing the target ion channel (e.g., Ltk cells for hKv1.5, COS-7 cells for KATP and TREK-1, or acutely dissociated neurons) are cultured on glass coverslips.[1][2][3]
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane. A gigaohm seal is formed by applying gentle suction. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Experimental Procedure:
-
A baseline recording of the channel's activity is obtained by applying a specific voltage protocol (e.g., depolarizing voltage steps to activate voltage-gated channels).
-
Ropivacaine, at various concentrations, is applied to the bath solution perfusing the cells.
-
The voltage protocol is repeated in the presence of Ropivacaine, and the resulting currents are recorded.
-
The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the Ropivacaine concentration, from which IC50 or KD values are calculated.
-
-
Workflow Diagram:
Workflow for whole-cell patch-clamp analysis.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is ideal for studying the function of heterologously expressed ion channels and receptors.
-
Objective: To characterize the effects of Ropivacaine on cloned ion channels (e.g., K2P channels, NMDA receptors) or G protein-coupled receptors expressed in Xenopus laevis oocytes.[4][8][12]
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. They are then injected with cRNA encoding the target protein(s). The oocytes are incubated for several days to allow for protein expression.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Experimental Procedure:
-
The oocyte is perfused with a control solution, and baseline currents are recorded in response to agonist application (for receptors) or voltage steps (for channels).
-
The oocyte is then incubated with or perfused with a solution containing Ropivacaine.
-
The agonist or voltage stimulus is reapplied in the presence of the drug, and the resulting current is measured.
-
The degree of inhibition is quantified, and concentration-response relationships are determined.
-
-
Workflow Diagram:
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within a signaling pathway.
-
Objective: To determine if Ropivacaine alters the levels of key signaling proteins (e.g., cleaved caspase-3, phosphorylated Akt, Bcl-2).
[13][15][16]* Cell Treatment and Lysis: Cancer cells (e.g., HepG2, Bel7402) are treated with various concentrations of Ropivacaine for a specified duration. Following treatment, the cells are washed and lysed with a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification and Electrophoresis: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay). Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Immunodetection:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.
-
Workflow Diagram:
Workflow for Western blotting analysis.
Conclusion
The pharmacological profile of Ropivacaine is far more intricate than its primary function as a voltage-gated sodium channel blocker suggests. Its interactions with a range of potassium and calcium channels, G protein-coupled receptors, and critical intracellular signaling pathways in mitochondria and the cytoplasm contribute to its overall clinical effects and open avenues for potential therapeutic repurposing. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complex molecular mechanisms of Ropivacaine and to explore its potential in new therapeutic contexts, such as oncology and the management of inflammatory conditions. A deeper understanding of these off-target effects is paramount for both optimizing its current clinical use and unlocking its future therapeutic potential.
References
- 1. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bupivacaine and ropivacaine on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of ropivacaine on GABA-activated currents in isolated dorsal root ganglion neurons in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local anaesthetics inhibit signalling of human NMDA receptors recombinantly expressed in Xenopus laevis oocytes: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - Gong - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ropivacaine Prevents the Activation of the NLRP3 Inflammasome Caused by High Glucose in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Ropivacaine's Interaction with Potassium Channels in Nerve Fibers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine, a long-acting amide local anesthetic, is widely utilized for regional anesthesia and pain management. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1] However, a growing body of evidence indicates that ropivacaine's clinical profile, including its sensory-motor differential block and potential cardiotoxicity, is also significantly influenced by its interaction with various potassium channels. This dose-dependent inhibition of potassium channels potentiates its primary action on sodium channels.[2] This technical guide provides a comprehensive overview of the current understanding of ropivacaine's effects on potassium channels in nerve fibers, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular interactions.
Quantitative Data Summary
The inhibitory effects of ropivacaine on different potassium channels have been quantified in several studies. The following tables summarize the key findings, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), to facilitate a comparative analysis of ropivacaine's potency across various channel subtypes.
| Potassium Channel Subfamily | Specific Channel | Test System | Ropivacaine IC50 / Kd | Reference |
| Tandem Pore Domain (K2P) | TREK-1 | COS-7 cells | 402.7 ± 31.8 µM (IC50) | [3] |
| TASK-1 (R(+)-ropivacaine) | Xenopus laevis oocytes | 51 µM (IC50) | ||
| TASK-1 (S(-)-ropivacaine) | Xenopus laevis oocytes | 53 µM (IC50) | [4] | |
| Voltage-Gated (Kv) | hKv1.5 | Ltk cells | 80 ± 4 µM (Kd) | |
| Inwardly Rectifying (Kir) | Cardiac KATP | COS-7 cells | 249 µM (IC50) | [5] |
| Calcium-Activated (KCa) | SK2 | HEK-293 cells | 46.5 µM (IC50) | [6] |
| Other | Flicker K+ Channel (extracellular) | Amphibian myelinated nerve fibers | 4.2 µM (IC50) | [7] |
| Flicker K+ Channel (intracellular) | Amphibian myelinated nerve fibers | 6.6 µM (IC50) | [7] |
Experimental Protocols
The investigation of ropivacaine's interaction with potassium channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method. This allows for the direct measurement of ion channel activity in various cell preparations.
Whole-Cell Patch-Clamp Recording on Transfected Cell Lines (e.g., COS-7, Ltk, HEK-293)
This is a common method to study the effect of ropivacaine on specific potassium channel subtypes in a controlled environment.
-
Cell Culture and Transfection:
-
Mammalian cell lines such as COS-7, Ltk, or HEK-293 are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.
-
The cells are then transiently transfected with plasmids encoding the specific potassium channel subunit(s) of interest (e.g., TREK-1, hKv1.5, SK2). A fluorescent reporter protein (e.g., GFP) is often co-expressed to identify successfully transfected cells.[3][6]
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a high concentration of potassium and a low concentration of chloride, along with buffering agents and ATP.
-
The external bath solution is a physiological saline solution.
-
Cells are voltage-clamped at a holding potential (e.g., -70 mV or -80 mV).
-
Potassium currents are elicited by applying specific voltage protocols, such as voltage ramps or steps.[3]
-
-
Drug Application:
-
Ropivacaine solutions of varying concentrations are applied to the cells via a perfusion system.
-
The effect of ropivacaine on the potassium current amplitude and kinetics is measured and analyzed to determine parameters like IC50 values.
-
Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes
This technique is well-suited for studying ion channels that are expressed from injected cRNA.
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from Xenopus laevis frogs and defolliculated.
-
cRNA encoding the potassium channel of interest (e.g., TASK-1) is injected into the oocytes.[4]
-
-
Electrophysiological Recording:
-
After an incubation period to allow for channel expression, the oocytes are placed in a recording chamber.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current measurement.
-
The membrane potential is clamped, and currents are recorded in response to voltage steps.
-
-
Data Analysis:
-
The inhibitory effect of different concentrations of ropivacaine is measured to construct dose-response curves and calculate IC50 values.[4]
-
Patch-Clamp on Native Nerve Fibers
Studying native nerve fibers provides insights into the effects of ropivacaine in a more physiologically relevant context.
-
Nerve Fiber Preparation:
-
Myelinated nerve fibers are enzymatically dissociated from tissues such as the sciatic nerve of amphibians (Xenopus laevis).[7]
-
-
Recording Configuration:
-
The outside-out patch-clamp configuration is often used to study the effects of extracellularly applied ropivacaine.[7]
-
This involves excising a small patch of the nerve membrane with the extracellular side facing the bath solution.
-
-
Measurement of Channel Activity:
-
Single-channel or macroscopic currents from native potassium channels (e.g., flicker K+ channels) are recorded.
-
The effect of ropivacaine on channel open probability, mean open time, and current amplitude is analyzed.
-
Signaling Pathways and Mechanisms of Action
Ropivacaine's blockade of potassium channels in nerve fibers contributes to its overall anesthetic effect by influencing the neuronal membrane potential.
The primary consequence of potassium channel blockade by ropivacaine is a reduction in the outward flow of potassium ions, which is crucial for maintaining and repolarizing the resting membrane potential. This inhibition leads to membrane depolarization, which in turn can potentiate the block of voltage-gated sodium channels by promoting their inactivated state. This synergistic action contributes to the overall reduction in neuronal excitability and the anesthetic effect.
The mechanism of ropivacaine's interaction with potassium channels appears to be state-dependent, with evidence suggesting it acts as an open channel blocker for some channel types, such as hKv1.5.[8] This implies that ropivacaine binds within the ion pore of the channel when it is in its open conformation, physically occluding the passage of potassium ions. For other channels, the interaction may be more complex, potentially involving allosteric modulation of channel gating.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of ropivacaine on a specific potassium channel subtype using the whole-cell patch-clamp technique.
Conclusion
Ropivacaine's interaction with potassium channels is a critical aspect of its pharmacological profile. The dose-dependent inhibition of various potassium channel subtypes, including members of the K2P, Kv, Kir, and KCa families, contributes to its anesthetic efficacy and may also play a role in its toxicological properties. The data summarized in this guide highlight the differential sensitivity of various potassium channels to ropivacaine, which likely contributes to its clinical characteristics. A thorough understanding of these interactions, facilitated by detailed experimental protocols and mechanistic insights, is essential for the continued development of safer and more effective local anesthetics. Future research should aim to further elucidate the molecular determinants of ropivacaine's binding to different potassium channel subtypes and to explore the clinical implications of these interactions in greater detail.
References
- 1. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - ProQuest [proquest.com]
- 7. rupress.org [rupress.org]
- 8. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Ropivacaine in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of Ropivacaine, focusing on its solubility and stability in various buffer solutions and admixtures. Understanding these characteristics is critical for the formulation of safe, effective, and stable pharmaceutical products for clinical applications.
Ropivacaine: Physicochemical Overview
Ropivacaine is a long-acting local anesthetic belonging to the amino amide class.[1][2] It is supplied as the pure S-(-)-enantiomer, typically as a hydrochloride salt, to enhance its solubility and stability.[1][2] As a weak base with a pKa of approximately 8.1, its degree of ionization and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[1][3]
Commercial injections are sterile, isotonic, preservative-free solutions with a pH adjusted to between 4.0 and 6.5 to ensure the drug remains in its soluble, ionized form.[1][4]
Solubility of Ropivacaine
The solubility of Ropivacaine is a critical factor in its formulation. The protonated (ionized) form of the drug is water-soluble, while the un-ionized (base) form is lipid-soluble but has poor aqueous solubility.
pH-Dependent Aqueous Solubility
The Henderson-Hasselbalch equation dictates that at a pH below its pKa, Ropivacaine exists predominantly in its ionized, water-soluble form. As the pH of the solution approaches and surpasses the pKa (8.1), the equilibrium shifts towards the un-ionized base, which can lead to precipitation.[3] For this reason, Ropivacaine solutions are formulated in an acidic pH range.[3][4] Precipitation may occur in alkaline solutions where the pH is greater than 6.0.[2]
The relationship between pH, the ionization state of Ropivacaine, and its resulting solubility is a key consideration. Alkalinization, sometimes performed clinically to hasten the onset of action by increasing the proportion of the membrane-permeable un-ionized form, must be carefully managed to avoid drug precipitation and loss of bioavailability.[3] A study on alkalinizing 0.2% Ropivacaine with sodium bicarbonate found that while the pH increased, significant drug loss occurred due to precipitation, reaching 25% to 30% at higher bicarbonate doses.[3]
Quantitative Solubility Data
The solubility of Ropivacaine has been quantified in various solvents and buffer systems. The data highlights the significant difference in solubility between pure water (where it is formulated as a salt) and physiological pH buffers.
| Solvent/Buffer System | pH | Temperature | Solubility | Reference |
| Water (as Ropivacaine HCl) | Not Specified | 25°C | 53.8 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~0.25 mg/mL | [5] |
| Ethanol | Not Specified | Not Specified | ~15 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | ~23-25 mg/mL | [5][6] |
| Dimethylformamide (DMF) | Not Specified | Not Specified | ~15 mg/mL | [5] |
Stability of Ropivacaine
The stability of Ropivacaine, both alone and in admixtures, determines its shelf-life and clinical utility. Stability can be affected by pH, temperature, container material, and the presence of other chemical agents.
Stability in Pharmaceutical Preparations
Ropivacaine hydrochloride injection has a shelf life of 3 years when stored in intact containers at a controlled room temperature.[2][4] As the commercial preparations are preservative-free, any solution remaining in an opened container should be used immediately or stored at 2–8°C for no more than 24 hours to prevent microbial contamination.[2] Continuous infusion containers should not be left in place for more than 24 hours.[4]
Stability and Compatibility in Admixtures
In clinical practice, Ropivacaine is often mixed with other drugs, such as opioids or corticosteroids. The physicochemical compatibility and stability of these admixtures are crucial for safety and efficacy.
-
With Corticosteroids: Mixtures of Ropivacaine with dexamethasone have been shown to be physically and chemically stable for at least 2 hours, with no crystal formation or significant change in concentration.[7][8] In contrast, mixtures with betamethasone are incompatible, leading to the formation of crystals and a reduction in Ropivacaine concentration by over 10% within one hour.[7][8]
-
With Opioids: Ropivacaine has shown excellent stability when mixed with morphine, with both drugs remaining stable for 60 days at 37°C in implantable pumps.[9] Admixtures with sufentanil (0.5-1.0 µg/mL in 0.2% Ropivacaine) were also found to be stable for at least 96 hours in both glass and PVC reservoirs.[10] However, a study involving a three-drug combination of Ropivacaine, fentanyl, and clonidine noted a decrease in the concentration of all components within 24 hours.[11]
-
Container Influence: The choice of storage container can impact the stability of admixtures. For fentanyl/Ropivacaine solutions, significant loss of fentanyl was observed in PVC containers due to adsorption, whereas the solution remained stable for 51 days in glass or ethylene-vinyl acetate (EVA) bags.[12]
Quantitative Stability Data in Admixtures
| Admixture Components | Container | Temperature | Duration | Stability Results | Reference |
| Ropivacaine (0.2% or 0.75%) + Dexamethasone | Propylene Syringe | 24°C | 2 hours | Stable; no precipitation; concentration >90% | [7][8] |
| Ropivacaine (0.2% or 0.75%) + Betamethasone | Propylene Syringe | 24°C | 1 hour | Unstable; crystal formation; Ropivacaine conc. <90% | [7][8] |
| Ropivacaine + Morphine + Ziconotide | Implantable Pump | 37°C | 60 days | Ropivacaine and Morphine stable; Ziconotide stability varied | [9] |
| Ropivacaine (0.2%) + Sufentanil (0.5-1 µg/mL) | Glass & PVC | 25°C | 96 hours | Stable in both container types | [10] |
| Ropivacaine + Fentanyl | Glass & EVA | Room Temp | 51 days | Stable | [12] |
| Ropivacaine + Fentanyl | PVC | Room Temp | Not specified | Unstable due to fentanyl adsorption | [12] |
| Ropivacaine + Fentanyl + Clonidine | PVC Bag, Syringe | 2-8°C | 24 hours | Unstable; concentration of all drugs decreased | [11] |
Metabolic Pathway
The in-vivo stability and metabolism of Ropivacaine are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes are aromatic hydroxylation to 3-OH-ropivacaine (facilitated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (facilitated by CYP3A4).[13]
Experimental Protocols
Standardized and validated methods are essential for accurately assessing the solubility and stability of Ropivacaine.
Protocol: pH-Induced Precipitation Study
This protocol is based on methodologies used to assess the physical incompatibility of Ropivacaine upon alkalinization.[3]
-
Preparation of Solution: Prepare a known concentration of Ropivacaine solution (e.g., 0.2% w/v) in an appropriate container (e.g., glass vial).
-
Alkalinization: Add incremental aliquots of a basic solution (e.g., 8.4% sodium bicarbonate) to the Ropivacaine solution.
-
pH Measurement: Immediately after each addition, gently mix the solution and measure the pH using a calibrated pH meter.
-
Physical Observation: Visually inspect the solution against a black and white background for any signs of haze, turbidity, or precipitate formation. Note the time to onset of any visible change.
-
Microscopic Examination: Aseptically withdraw a small sample of the mixture and examine it under a microscope to detect micro-crystal formation.
-
Quantitative Analysis (Gravimetric): For a quantitative measure of precipitate, incubate the mixture for a defined period (e.g., 60 minutes). Filter the solution through a pre-weighed 0.22 µm filter. Dry the filter and weigh it again to determine the mass of the precipitated drug.
Protocol: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Ropivacaine and its degradation products in stability studies.[7][11][14]
-
Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of buffer and acetonitrile (e.g., 34:66 v/v) with the pH adjusted to 7.5.[14]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]
-
Detection: UV detection at a wavelength of 210 nm or 220 nm.[11][14]
-
-
Sample Preparation:
-
Prepare the Ropivacaine solution or admixture in the desired buffer and container.
-
Store the samples under the specified stability conditions (e.g., 2-8°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of the sample.
-
Dilute the sample as necessary with the mobile phase to fall within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (ability to resolve the drug from degradation products), linearity, accuracy, precision, and robustness.[15]
Conclusion
The solubility and stability of Ropivacaine are fundamentally linked to pH. As a weak base, it is formulated as an acidic salt to ensure aqueous solubility. Any increase in pH towards or beyond its pKa of 8.1 significantly increases the risk of precipitation, which can compromise the drug's bioavailability and safety.
While Ropivacaine is stable in its commercial formulation, its stability in admixtures is variable and depends critically on the compatibility of the added components. It is stable with dexamethasone and certain opioids like morphine and sufentanil under specific conditions, but incompatible with betamethasone. For any novel formulation or admixture, it is imperative to conduct rigorous, substance-specific stability studies using validated analytical methods, such as HPLC, to ensure the product remains safe and effective throughout its intended shelf-life and clinical use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of a sufentanil-ropivacaine mixture in a glass and a PVC reservoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 15. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Safer Anesthetic: Ropivacaine's Journey to Supersede Bupivacaine
An In-depth Technical Guide on the Discovery and Development of Ropivacaine as a Safer Alternative to Bupivacaine for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The landscape of local anesthesia was significantly reshaped with the introduction of ropivacaine, a long-acting amide anesthetic developed as a safer alternative to the widely used but more cardiotoxic bupivacaine. This technical guide delves into the core scientific advancements that underpinned the discovery and development of ropivacaine. It provides a comprehensive comparison of the physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicity profiles of ropivacaine and bupivacaine. Detailed experimental protocols for key preclinical and clinical assessments are outlined, and quantitative data are presented in structured tables for direct comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the scientific rationale and developmental process.
Introduction: The Need for a Safer Long-Acting Local Anesthetic
Bupivacaine, a potent, long-acting amide local anesthetic synthesized in 1957 and introduced clinically in 1965, became a cornerstone of regional anesthesia.[1][2] Its efficacy in providing prolonged sensory blockade for surgical procedures and pain management was unparalleled at the time. However, its clinical use was marred by reports of severe central nervous system (CNS) and cardiovascular (CV) toxicity, including cardiac arrest that was often resistant to resuscitation, particularly in pregnant women.[1][3] This critical safety concern spurred the quest for a new local anesthetic with a similar efficacy profile to bupivacaine but with a significantly improved safety margin. This endeavor led to the development of ropivacaine, which was introduced to the market in 1996.[1][2]
Ropivacaine's development was a triumph of rational drug design, focusing on stereoselectivity and physicochemical properties to mitigate toxicity.[1] This guide will explore the scientific journey of ropivacaine's creation, from its chemical conception to its establishment as a preferred agent in many clinical settings.
Physicochemical Properties and Stereochemistry: The Foundation of Ropivacaine's Safety
The crucial differences between ropivacaine and bupivacaine stem from subtle yet impactful modifications in their chemical structures. Both are amino-amide local anesthetics, but ropivacaine is the pure S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide, whereas bupivacaine is a racemic mixture of its R-(+)- and S-(-)-enantiomers.[4][5]
Table 1: Comparison of Physicochemical Properties
| Property | Ropivacaine | Bupivacaine | Reference(s) |
| Chemical Structure | S-(-)-1-propyl-2',6'-pipecoloxylidide | (RS)-1-butyl-2',6'-pipecoloxylidide | [6] |
| Chirality | Pure S-(-)-enantiomer | Racemic mixture (50% R-(+), 50% S-(-)) | [4][7] |
| Molecular Weight ( g/mol ) | 274.4 | 288.4 | [3] |
| pKa (at 25°C) | 8.1 | 8.1 | [8][9] |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | Less lipophilic | More lipophilic | [4][10] |
The key structural difference is the substitution of a propyl group on the piperidine nitrogen in ropivacaine, in contrast to the butyl group in bupivacaine.[6] This seemingly minor change results in ropivacaine being less lipophilic than bupivacaine.[4][10] This reduced lipophilicity is a critical factor in its improved safety profile, as it is associated with a decreased potential for penetration into the central nervous system and cardiac tissues, thereby reducing CNS and cardiotoxicity.[10][11]
Furthermore, the use of a pure S-(-)-enantiomer in ropivacaine is a deliberate design choice to enhance safety. Studies have shown that the R-(+)-enantiomer of bupivacaine has a greater affinity for and longer dwell time at voltage-gated sodium channels in cardiac tissue, contributing significantly to its cardiotoxicity.[6][7] By exclusively using the S-(-)-enantiomer, ropivacaine inherently possesses a lower cardiotoxic potential.[12]
Mechanism of Action and Pharmacodynamics
Both ropivacaine and bupivacaine exert their anesthetic effects by reversibly blocking the influx of sodium ions through voltage-gated sodium channels in nerve fibers.[10][13] This action inhibits the propagation of action potentials, leading to a loss of sensation. The blockade of these channels is state-dependent, with a higher affinity for the open and inactivated states of the channel.[14]
While their primary mechanism is the same, differences in their pharmacodynamic properties, such as potency and the degree of motor versus sensory blockade, have been observed.
Table 2: Comparative Pharmacodynamics
| Parameter | Ropivacaine | Bupivacaine | Reference(s) |
| Anesthetic Potency | Slightly less potent than bupivacaine, especially at lower concentrations. | More potent, particularly for motor block. | [15][16][17] |
| Motor Blockade | Produces less intense and shorter duration of motor block at equianalgesic doses. | Produces a more profound and longer-lasting motor block. | [10][17][18] |
| Sensory Blockade | Similar onset and duration of sensory block compared to bupivacaine. | Similar onset and duration of sensory block compared to ropivacaine. | [17][18] |
| Minimum Local Analgesic Concentration (MLAC) for labor analgesia (% w/v) | 0.156 (95% CI 0.136–0.176) | 0.093 (95% CI 0.076–0.110) | [15][19] |
The reduced motor blockade with ropivacaine is a clinically significant advantage, particularly in obstetric analgesia and for ambulatory procedures, as it allows for greater patient mobility.[10][17] This differential effect is attributed to ropivacaine's lower lipophilicity, which leads to a reduced penetration of large, myelinated A-beta motor fibers.[10][18]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of ropivacaine and bupivacaine are broadly similar, as both are amide-type local anesthetics primarily metabolized in the liver.
Table 3: Comparative Pharmacokinetics
| Parameter | Ropivacaine | Bupivacaine | Reference(s) |
| Onset of Action | 15-30 minutes (epidural) | 10-20 minutes (epidural) | [17][20] |
| Duration of Action | Up to 8 hours | 6-10 hours | [17][20] |
| Plasma Protein Binding | ~94% (mainly to α1-acid glycoprotein) | ~95% (mainly to α1-acid glycoprotein) | [14] |
| Volume of Distribution (L) | 41 ± 7 | ~73 | [8][14] |
| Metabolism | Extensively hepatic (CYP1A2 to 3-hydroxy-ropivacaine, CYP3A4 to pipecoloxylidide) | Extensively hepatic (CYP3A4 to pipecoloxylidide) | [4][10] |
| Elimination Half-life (IV) | 1.8 ± 0.7 hours | ~2.7 hours | [10][14] |
| Elimination Half-life (Epidural) | 4.2 ± 1.0 hours | ~3.5 hours | [10][14] |
Comparative Toxicity: The Decisive Advantage of Ropivacaine
The primary impetus for the development of ropivacaine was to create a safer alternative to bupivacaine, and this is where the most significant differences between the two drugs lie. Ropivacaine consistently demonstrates a lower potential for both CNS and cardiotoxicity in preclinical and clinical studies.
Cardiotoxicity
Bupivacaine's cardiotoxicity is characterized by severe arrhythmias and myocardial depression, which can be difficult to treat.[11][16] Ropivacaine is significantly less cardiotoxic.[7]
Table 4: Comparative Cardiotoxicity Data
| Parameter | Ropivacaine | Bupivacaine | Reference(s) |
| Convulsive Dose (mg/kg) in pregnant ewes | 7.5 ± 0.5 | 5.0 ± 0.6 | [21] |
| Circulatory Collapse Dose (mg/kg) in pregnant ewes | 12.9 ± 0.8 | 8.5 ± 1.2 | [21] |
| Effect on QRS Duration | Less QRS widening at equitoxic doses | More pronounced QRS widening | [9][11] |
| IC50 for open-channel block of SCN5A channels (µM) | 322.2 ± 29.9 | 69.5 ± 8.2 | [22] |
| Recovery from inactivated SCN5A channel block | Approximately 2-fold faster | Slower | [22] |
The lower cardiotoxicity of ropivacaine is attributed to its:
-
Lower lipophilicity: Reduced penetration into myocardial tissue.[4][10]
-
S-enantiomer configuration: Lower affinity for cardiac sodium channels compared to the R-enantiomer of bupivacaine.[7][12]
-
Faster dissociation from sodium channels: Allows for more rapid recovery of cardiac function.[12][22]
Neurotoxicity
Ropivacaine also exhibits a lower potential for CNS toxicity compared to bupivacaine. The convulsive threshold for ropivacaine is consistently higher in animal studies.[10]
Table 5: Comparative Neurotoxicity Data
| Parameter | Ropivacaine | Bupivacaine | Reference(s) |
| Convulsive Threshold | 1.5 to 2.5-fold higher than bupivacaine in animal models | Lower | [10] |
| Maximum Tolerated Dose in Human Volunteers (mg) | 124 (7 of 12 tolerated 150 mg) | 99 (1 of 12 tolerated 150 mg) | [16] |
The reduced neurotoxicity is also linked to ropivacaine's lower lipophilicity, which limits its passage across the blood-brain barrier.[10]
Experimental Protocols
The development and validation of ropivacaine as a safer alternative to bupivacaine relied on a series of well-defined experimental protocols. The following sections provide an overview of the methodologies for key experiments.
In Vitro Electrophysiology: Patch-Clamp Analysis of Sodium Channel Blockade
Objective: To determine the potency and kinetics of sodium channel blockade by ropivacaine and bupivacaine.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK-293) cells are stably transfected with the gene encoding the human cardiac sodium channel α-subunit (SCN5A).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipette Solution (Intracellular): Contains (in mmol/L): CsF 110, CsCl 20, HEPES 10, NaF 10, EGTA 10 (pH 7.35 with CsOH).
-
Bath Solution (Extracellular): Contains (in mmol/L): NaCl 145, KCl 4, HEPES 10, MgCl2 1.0, CaCl2 1.8, glucose 10 (pH 7.35 with NaOH).
-
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Depolarizing pulses (e.g., to -20 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Use-Dependent (Phasic) Block: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to assess the block of channels in the open and inactivated states.
-
Steady-State Inactivation: A two-pulse protocol is used. A 50 ms conditioning prepulse to various potentials is followed by a test pulse to assess the availability of channels.
-
-
Drug Application: Ropivacaine and bupivacaine are perfused into the bath solution at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after drug application. Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for tonic and use-dependent block. The time course of recovery from block is also analyzed.
In Vivo Systemic Toxicity Assessment in Animal Models
Objective: To determine the doses of ropivacaine and bupivacaine that cause CNS and cardiovascular toxicity.
Methodology:
-
Animal Model: Male Wistar rats or chronically prepared non-pregnant and pregnant ewes are commonly used.
-
Animal Preparation: Animals are anesthetized (e.g., with thiopental) and instrumented for continuous monitoring of electrocardiogram (ECG), electroencephalogram (EEG), and invasive arterial blood pressure. Ventilation is controlled.
-
Drug Administration: Ropivacaine or bupivacaine is infused intravenously at a constant rate (e.g., 0.5 mg/kg/min in ewes or 3 mg/kg/min in rats).
-
Endpoint Monitoring: The following toxic events are recorded in sequence:
-
CNS Toxicity: Onset of convulsions (seizures).
-
Cardiovascular Toxicity: First QRS modification, dysrhythmia, hypotension, bradycardia, and final circulatory collapse (asystole).
-
-
Data Analysis: The dose of the drug administered at the onset of each toxic event is calculated. The ratio of the dose required for circulatory collapse to the dose causing convulsions (CC/CNS ratio) is determined as an index of cardiovascular safety.
Isolated Perfused Heart (Langendorff) Model
Objective: To assess the direct cardiac effects of ropivacaine and bupivacaine, independent of systemic and CNS influences.
Methodology:
-
Heart Isolation: Hearts are excised from guinea pigs or rabbits and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow or pressure.
-
Parameter Measurement:
-
Contractility: Left ventricular developed pressure (LVDP) is measured using an intraventricular balloon.
-
Heart Rate: Monitored via ECG or pressure recordings.
-
Conduction: Atrioventricular (AV) conduction time and QRS duration are measured from the ECG.
-
-
Drug Administration: Ropivacaine and bupivacaine are added to the perfusate at increasing concentrations.
-
Data Analysis: Concentration-response curves are constructed for the effects on LVDP, heart rate, and conduction parameters.
Determination of Minimum Local Analgesic Concentration (MLAC)
Objective: To determine the relative analgesic potency of ropivacaine and bupivacaine in a clinical setting.
Methodology:
-
Study Population: Parturients in the first stage of labor requesting epidural analgesia.
-
Study Design: A double-blind, randomized, up-down sequential allocation method is used.
-
Procedure:
-
An epidural catheter is placed.
-
A test bolus (e.g., 20 mL) of the local anesthetic at a predetermined starting concentration is administered.
-
The concentration for the subsequent patient is determined by the response of the previous one (increased if analgesia was ineffective, decreased if effective).
-
-
Efficacy Assessment: Analgesic efficacy is assessed using a 100-mm visual analog pain scale (VAPS). A VAPS score of ≤10 mm within a specified time (e.g., 30-60 minutes) is considered effective.
-
Data Analysis: The MLAC, which is the median effective concentration (EC50), is calculated using the formula of Dixon and Massey.
Conclusion
The development of ropivacaine represents a significant advancement in regional anesthesia, driven by a clear clinical need for a safer long-acting local anesthetic. Through rational drug design, focusing on stereoisomerism and reduced lipophilicity, ropivacaine was engineered to retain the beneficial long-acting analgesic properties of bupivacaine while significantly mitigating the risks of severe cardiotoxicity and neurotoxicity. The comprehensive preclinical and clinical studies, utilizing rigorous experimental protocols as outlined in this guide, have unequivocally established the superior safety profile of ropivacaine. For researchers and drug development professionals, the story of ropivacaine serves as a compelling case study in optimizing drug safety without compromising efficacy, a central tenet of modern pharmaceutical development.
References
- 1. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. rupress.org [rupress.org]
- 6. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Local and regional anaesthesia in dogs and cats: Overview of concepts and drugs (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the minimum local analgesic concentrations of epidural bupivacaine and lidocaine in labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A randomized sequential allocation study to determine the minimum effective analgesic concentration of levobupivacaine and ropivacaine in patients receiving epidural analgesia for labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimum local analgesic concentration of extradural bupivacaine increases with progression of labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ropivacaine and bupivacaine in human plasma by programmed temperature vaporiser-fast gas chromatography-mass spectrometry (PTV/fast GC/MS) utilising in-vial liquid-liquid extraction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiac toxicity of local anesthetics in the intact isolated heart model: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Rare Loss-of-Function SCN5A Variant is Associated With Lidocaine-induced Ventricular Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ctbs.fsu.edu [ctbs.fsu.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ropivacaine Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of the local anesthetic ropivacaine, along with detailed methodologies for the identification and quantification of its major metabolites. The information presented is intended to support research, drug development, and clinical pharmacology applications.
Introduction to Ropivacaine Metabolism
Ropivacaine, an S-enantiomer amide-type local anesthetic, undergoes extensive metabolism primarily in the liver.[1][2] The biotransformation of ropivacaine is crucial for its clearance from the body, and an understanding of its metabolic profile is essential for predicting drug-drug interactions, assessing patient-specific variability, and ensuring clinical safety. The primary metabolic reactions are aromatic hydroxylation and N-dealkylation, mediated by the cytochrome P450 (CYP) enzyme system.[2][3]
Major Metabolic Pathways and Metabolites
The hepatic metabolism of ropivacaine results in the formation of several metabolites, with three being of primary importance.[4][5]
-
3'-hydroxy-ropivacaine (3'-OH Rop): This is the major metabolite, formed through aromatic hydroxylation of the ropivacaine molecule. This reaction is predominantly catalyzed by CYP1A2 .[2][5][6]
-
2',6'-pipecoloxylidide (PPX): This metabolite is formed via N-dealkylation of the piperidine ring. This metabolic pathway is primarily mediated by CYP3A4 .[2][5][6]
-
4'-hydroxy-ropivacaine (4'-OH Rop): A minor metabolite also formed through aromatic hydroxylation, with contributions from CYP3A enzymes.[4]
Other minor metabolites that have been identified include 2-hydroxy-methyl-ropivacaine.[4]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of ropivacaine.
References
- 1. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for Enantiomeric Purity Analysis of Ropivacaine
Introduction
Ropivacaine, a widely used local anesthetic, is administered as the pure S-enantiomer due to the increased cardiotoxicity associated with the R-enantiomer.[1][2][3] Therefore, it is crucial to have a reliable analytical method to determine the enantiomeric purity of Ropivacaine in pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Ropivacaine enantiomers. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for quality control purposes.[1][2][3]
Chromatographic Conditions
A normal-phase chiral HPLC method is employed for the enantiomeric separation of Ropivacaine. The use of an immobilized polysaccharide-based chiral stationary phase provides excellent selectivity for the enantiomers.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Conditions |
| HPLC System | A validated HPLC system with a UV detector |
| Column | CHIRAL ART Amylose-SA (or equivalent immobilized polysaccharide-based chiral column) |
| Mobile Phase | Acetonitrile / Diethylamine (DEA) / Formic Acid (FA) / Hexane (exact ratios may vary, a representative composition is ACN/0.1% DEA/0.2% FA/5% hexane (v/v/v/v))[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 210 nm or 237 nm[5] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocol
1. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ropivacaine HCl reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Dilute the Ropivacaine pharmaceutical formulation with the mobile phase to achieve a final concentration within the linear range of the method.
-
Spiked Sample Solution: Prepare a sample solution spiked with a known amount of the R-(+)-Ropivacaine enantiomer to verify the identification and resolution of the impurity peak.
2. HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. This may take approximately 30-60 minutes.
3. Chromatographic Analysis
-
Inject the standard solution, sample solution, and spiked sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas for both the S-(-)-Ropivacaine and R-(+)-Ropivacaine enantiomers.
4. Data Analysis and Calculations
-
Enantiomeric Purity (%): Calculate the percentage of the R-enantiomer in the sample using the following formula:
% R-enantiomer = (Area of R-enantiomer peak / (Area of S-enantiomer peak + Area of R-enantiomer peak)) x 100
-
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. Key parameters include resolution, tailing factor, and theoretical plates.
Method Validation Summary
The described HPLC method has been validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]
Table 2: Summary of Validation Parameters
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Approximately 0.2 µg/mL (0.02% of the enantiomeric impurity)[4] |
| Limit of Quantification (LOQ) | Approximately 1.0 µg/mL (0.1% of the enantiomeric impurity)[4] |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (% RSD) | < 2.0% |
| Resolution (Rs) | > 2.0 between the enantiomer peaks |
Experimental Workflow
The following diagram illustrates the logical workflow for the enantiomeric purity analysis of Ropivacaine by HPLC.
Conclusion
The detailed HPLC method provides a reliable and accurate means for the enantiomeric purity analysis of Ropivacaine.[1][2][3] The use of a chiral stationary phase allows for excellent separation of the enantiomers, and the method has been successfully validated to meet the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Ropivacaine.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ualberta.ca [ualberta.ca]
Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Ropivacaine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used in clinical practice. While it is considered to have a better safety profile compared to other local anesthetics like bupivacaine, evidence from both in vivo and in vitro studies suggests potential neurotoxic effects.[1][2] Understanding the mechanisms of ropivacaine-induced neurotoxicity is crucial for developing safer anesthetic strategies and potential therapeutic interventions. These application notes provide detailed protocols for assessing the in vitro neurotoxicity of ropivacaine in cultured neuronal cells. The described assays are designed to evaluate cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction, and to investigate the underlying signaling pathways.
Cell Culture Models
The choice of cell line is critical for in vitro neurotoxicity studies. Commonly used models for assessing ropivacaine's effects on neuronal cells include:
-
SH-SY5Y Human Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype. These cells are frequently used in neurotoxicity studies due to their human origin and ease of culture.[3][4]
-
PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells can be differentiated to exhibit neuron-like characteristics and are a well-established model for neurotoxicity research.[1][2]
-
Primary Dorsal Root Ganglion (DRG) Neurons: Primary neurons isolated from dorsal root ganglia provide a model that closely mimics the in vivo physiological environment.[5][6]
Experimental Protocols
Cell Viability Assays (MTT and CCK-8)
Cell viability assays are fundamental for determining the cytotoxic effects of ropivacaine. The MTT and CCK-8 assays are colorimetric methods based on the metabolic activity of viable cells.
Protocol: MTT Assay [5]
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or DRG neurons) into a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24-48 hours at 37°C and 5% CO2.
-
Ropivacaine Treatment: Treat the cells with various concentrations of ropivacaine (e.g., 0, 1, 2.5, 5, 10 mM) for a specified duration (e.g., 4, 24, or 48 hours).[4][5]
-
MTT Addition: After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Ropivacaine Treatment: Treat cells as described above.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the control group.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of ropivacaine-induced neurotoxicity.[1]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry [4][8]
-
Cell Treatment: Culture and treat cells with ropivacaine as described for viability assays.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 5-15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol: TUNEL Staining [1][9]
-
Cell Preparation: Culture cells on coverslips and treat with ropivacaine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (exhibiting green fluorescence) are apoptotic.
Oxidative Stress Assessment
Ropivacaine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[10][11]
Protocol: Intracellular ROS Measurement [10][12]
-
Cell Treatment: Culture and treat cells with ropivacaine.
-
Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or MitoSOX Red.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Mitochondrial Dysfunction Assays
Mitochondrial dysfunction is a significant contributor to ropivacaine's neurotoxic effects.[10][13]
Protocol: Mitochondrial Membrane Potential (MMP) Assay [10][14]
-
Cell Treatment: Culture and treat cells with ropivacaine.
-
Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as JC-1 or TMRE.
-
Fluorescence Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.
Data Presentation
Table 1: Cytotoxicity of Ropivacaine in Different Neuronal Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| Chick DRG Neurons | Growth Cone Collapse | 15 min | IC50: ~10-2.5 M | [6] |
| SH-SY5Y | MTT | 10 min | LD50: Ropivacaine < Bupivacaine | [15] |
| SH-SY5Y | CCK-8 | 48 hours | Dose-dependent decrease in viability | [3] |
| PC12 Cells | Cell Viability | 48 hours | Significant cell death | [2] |
| Neonatal Rat DRG | MTT | 4 hours | Viability decreased to 49% with 3 mM Ropivacaine | [5] |
| SH-SY5Y | CCK-8 | - | IC50: 13.43 ± 0.61 mM | [16] |
| SH-SY5Y | CCK-8 | 72 hours | IC50: 3.22 ± 1.1 mM | [16] |
Table 2: Apoptotic Effects of Ropivacaine
| Cell Line | Assay | Ropivacaine Concentration | Outcome | Reference |
| Neonatal Rat DRG | Flow Cytometry | 3 mM for 4 hours | Apoptosis rate of 25% | [5] |
| SH-SY5Y | Flow Cytometry | - | Dose-dependent increase in apoptosis | [3] |
| PC12 Cells | TUNEL Staining | - | Promoted apoptosis | [1] |
| SH-SY5Y | Flow Cytometry | 5 mM | Increased apoptosis | [4] |
Table 3: Ropivacaine-Induced Oxidative Stress and Mitochondrial Dysfunction
| Cell Line | Parameter Measured | Ropivacaine Concentration | Outcome | Reference |
| SH-SY5Y | ROS Production | 0.5% and 1% | 1.7 and 3-fold increase in ROS | [10] |
| SH-SY5Y | Mitochondrial Membrane Potential | 0.5% and 1% | 30% and 55% reduction | [10] |
| SH-SY5Y | Cytochrome C Oxidase Activity | 0.5% and 1% | 25% and 50% reduction | [10] |
Signaling Pathways and Visualizations
Ropivacaine-induced neurotoxicity involves multiple signaling pathways. Understanding these pathways can provide insights into potential therapeutic targets.
Ropivacaine Neurotoxicity Workflow
Caption: Experimental workflow for assessing Ropivacaine neurotoxicity in vitro.
Ropivacaine-Induced Apoptotic Signaling Pathways
Caption: Key signaling pathways involved in Ropivacaine-induced apoptosis.
Logical Relationship of Experimental Observations
Caption: Logical flow from Ropivacaine exposure to reduced cell viability.
References
- 1. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin attenuated ropivacaine-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - Gong - Journal of Thoracic Disease [jtd.amegroups.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of parthanatos on ropivacaine-induced damage in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Osthole-Mediated Inhibition of Neurotoxicity Induced by Ropivacaine via Amplification of the Cyclic Adenosine Monophosphate Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Developing a sustained-release formulation of Ropivacaine using liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of a sustained-release formulation of Ropivacaine using liposomes. These guidelines are intended to assist researchers in formulating and evaluating liposomal Ropivacaine for prolonged local anesthesia.
Introduction
Ropivacaine is a long-acting amide local anesthetic, but its duration of action is often insufficient for extended postoperative pain management, necessitating repeated administrations which can increase the risk of systemic toxicity.[1][2] Encapsulating Ropivacaine within liposomes offers a promising strategy to create a sustained-release depot at the injection site, prolonging the anesthetic effect, and potentially reducing systemic side effects.[1][2][3][4] Liposomes, being biocompatible and biodegradable vesicles, can be tailored to control the release rate of the encapsulated drug.[5]
This guide details the preparation, characterization, and in vitro evaluation of Ropivacaine-loaded liposomes.
Data Presentation: Formulation and Characterization
The following tables summarize typical quantitative data for Ropivacaine liposome formulations, providing a baseline for development and comparison.
Table 1: Formulation Composition of Ropivacaine Liposomes
| Formulation Type | Lipid Composition | Molar Ratio | Reference |
| Multivesicular Liposomes (MVLs) | Phosphatidylcholine (PC), Cholesterol (CH), Triolein (TO) | Not Specified | [1] |
| Large Unilamellar Vesicles (LUVs) | Egg Phosphatidylcholine (EPC), Cholesterol (CH), α-tocopherol | 4:3:0.07 | [3][6] |
| Combined Donor-Acceptor Liposomes | Hydrogenated Soy-Phosphatidylcholine (HSPC), Cholesterol (CH) | 2:1 | [7][8] |
| Ion-Paired Liposomes | Not Specified | Not Specified | [9][10][11] |
Table 2: Physicochemical Characterization of Ropivacaine Liposomes
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Multivesicular Liposomes (MVLs) | 15,360 | +20.7 | Not Specified | [1][12] |
| Large Unilamellar Vesicles (LUVs) | 130 and 370 | Not Specified | Not Specified | [3][6] |
| Ion-Paired Liposomes | 81.09 | -83.3 | Not Specified | [9][11] |
| Lipid-Polymer Hybrid Nanoparticles | 112.3 | -33.2 | 90.2 | [13] |
Table 3: In Vitro Release Profile of Ropivacaine from Liposomes
| Formulation Type | Time to ~90% Release (hours) | Release Medium | Method | Reference |
| Multivesicular Liposomes (MVLs) | 48 | Not Specified | Not Specified | [1] |
| Combined Donor-Acceptor Liposomes | 72 | 50 mM Hepes buffer (pH 7.4) | Dialysis | [7][8] |
| Conventional Liposomes | 45 | 50 mM Hepes buffer (pH 7.4) | Dialysis | [7][8] |
| Plain Ropivacaine Solution | 4 | 50 mM Hepes buffer (pH 7.4) | Dialysis | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Ropivacaine-Loaded Liposomes
Two common methods for preparing Ropivacaine liposomes are the thin-film hydration method for unilamellar vesicles and the multiple emulsion method for multivesicular liposomes.
Protocol 3.1.1: Thin-Film Hydration Method (for LUVs)
This method is suitable for preparing large unilamellar vesicles (LUVs).
Materials:
-
Ropivacaine Hydrochloride
-
Phospholipids (e.g., Egg Phosphatidylcholine, Hydrogenated Soy Phosphatidylcholine)
-
Cholesterol
-
α-tocopherol (optional, as an antioxidant)
-
Organic solvent (e.g., chloroform, methanol)[14]
-
Aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, HEPES buffer)[15]
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (e.g., 200 nm)[14]
Procedure:
-
Dissolve the lipids (e.g., EPC, cholesterol, and α-tocopherol in a 4:3:0.07 molar ratio) in an organic solvent mixture (e.g., chloroform:methanol 1:1 v/v) in a round-bottom flask.[3][6][14]
-
Add Ropivacaine to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.[14]
-
Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove residual solvent.[8][15]
-
Hydrate the lipid film by adding the aqueous buffer and vortexing the mixture. The hydration temperature should be above the phase transition temperature of the lipids.[16]
-
To obtain unilamellar vesicles of a specific size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 200 nm).[14]
Protocol 3.1.2: Multiple Emulsion Method (for MVLs)
This method is used to prepare multivesicular liposomes (MVLs).[1][12]
Materials:
-
Ropivacaine Hydrochloride
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Triolein (TO)
-
Chloroform:Ethanol (1:1)
-
Glucose
-
Lysine
Equipment:
-
High-shear dispersing emulsifier
Procedure:
-
Step 1: Form the primary water-in-oil (W/O) emulsion.
-
Prepare an aqueous phase containing Ropivacaine hydrochloride and glucose.[1][12]
-
Prepare an oil phase with PC, CH, and TO dissolved in a chloroform:ethanol (1:1) mixture.[1][12]
-
Mix the aqueous and oil phases and emulsify using a high-shear dispersing emulsifier (e.g., for 8 minutes at 10,000 r/min).[1][12]
-
-
Step 2: Form the water-in-oil-in-water (W/O/W) double emulsion.
Characterization of Liposomes
Protocol 3.2.1: Particle Size and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS measurement.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
Protocol 3.2.2: Determination of Encapsulation Efficiency (EE)
Encapsulation efficiency is a critical parameter and is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[17]
Materials:
-
Liposome suspension
-
Method to separate free drug from liposomes (e.g., ultracentrifugation, dialysis, size-exclusion chromatography)[17][18][19]
-
Solvent to lyse liposomes (e.g., methanol, Triton X-100)[17]
-
Analytical method to quantify Ropivacaine (e.g., HPLC, UV-Vis spectrophotometry)[1][17]
Procedure:
-
Separate Free Drug: Separate the unencapsulated Ropivacaine from the liposome suspension. Common methods include:
-
Ultracentrifugation: Centrifuge the suspension at high speed (e.g., 100,000 x g for 1 hour) to pellet the liposomes. The supernatant will contain the free drug.[17]
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa). The free drug will diffuse out of the dialysis bag.[7][17]
-
-
Quantify Free Drug: Measure the concentration of Ropivacaine in the supernatant or the dialysis medium.[17]
-
Quantify Total Drug: Lyse a known volume of the original liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.[17] Measure the total Ropivacaine concentration.
-
Calculate EE: Use the formula above to calculate the encapsulation efficiency.
In Vitro Drug Release Study
The in vitro release of Ropivacaine from liposomes is typically assessed using a dialysis method.[20][21][22]
Equipment:
-
Dialysis tubing (e.g., MWCO 12,000–14,000 Da)[7]
-
Shaking water bath or rotator
-
Analytical instrument for Ropivacaine quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Soak the dialysis tubing in distilled water to remove any preservatives.[23]
-
Place a known volume of the Ropivacaine-loaded liposome suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker or flask.[7][8]
-
Place the setup in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).[1][12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24, 36, 48, 60, and 72 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1][12]
-
Analyze the concentration of Ropivacaine in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
In Vivo Efficacy Assessment (Animal Models)
Animal models are crucial for evaluating the in vivo performance of the sustained-release formulation. Common models include sciatic nerve block and infraorbital nerve blockade in rodents.[3][4][6][24][25][26][27]
Protocol 3.4.1: Mouse Sciatic Nerve Blockade
Animals:
-
Mice
Procedure:
-
Inject the Ropivacaine liposome formulation subcutaneously near the sciatic nerve.
-
Assess the sensory block at different time points using methods like the hot plate test or the von Frey fiber test to measure the response to thermal or mechanical stimuli, respectively.[9][10]
-
The duration of the anesthetic effect is determined by the time it takes for the animal to regain its normal response to the stimuli.
Visualizations
Diagram 1: Experimental Workflow for Developing Sustained-Release Ropivacaine Liposomes
Caption: Workflow for Ropivacaine liposome development.
Diagram 2: Mechanism of Sustained Release of Ropivacaine from Liposomes
Caption: Sustained release mechanism of liposomal Ropivacaine.
Diagram 3: Signaling Pathway of Ropivacaine's Anesthetic Action
Caption: Ropivacaine's mechanism of anesthetic action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Multivesicular liposome formulations for the sustained delivery of ropivacaine hydrochloride: preparation, characterization, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sopharcos.com [sopharcos.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One [journals.plos.org]
- 9. Preparation and evaluation of liposome with ropivacaine ion-pairing in local pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. Preparation and Optimization of an Ultraflexible Liposomal Gel for Lidocaine Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 17. researchgate.net [researchgate.net]
- 18. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. expresspharma.in [expresspharma.in]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 23. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 26. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijbamr.com [ijbamr.com]
Ropivacaine's Impact on Ion Channels: A Patch-Clamp Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and pain management.[1] Its clinical efficacy is primarily attributed to the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of action potentials.[1][2] However, its interaction with other ion channels, including potassium and calcium channels, contributes to both its therapeutic and potential toxic effects. Patch-clamp electrophysiology is an indispensable technique for elucidating the molecular mechanisms of Ropivacaine's action on these channels, providing crucial data for drug development and safety assessment. These notes provide a detailed overview of the effects of Ropivacaine on various ion channels, supported by quantitative data and comprehensive experimental protocols for patch-clamp analysis.
Data Presentation: Quantitative Effects of Ropivacaine on Ion Channels
The following tables summarize the inhibitory concentrations (IC50) and other quantitative parameters of Ropivacaine's effects on various ion channels, as determined by patch-clamp studies.
Table 1: Ropivacaine's Effect on Sodium (Na+) Channels
| Channel Subtype | Cell Type | IC50 (µM) | Key Findings |
| Tetrodotoxin-sensitive (TTX-S) | Rat Dorsal Root Ganglion (DRG) Neurons | 116 ± 35 | Ropivacaine produces a use-dependent block.[3] |
| Tetrodotoxin-resistant (TTX-R) | Rat Dorsal Root Ganglion (DRG) Neurons | 54 ± 14 | Preferential block of TTX-R channels may contribute to differential sensory blockade.[3] |
| General Na+ Channels | Rat Dorsal Horn Neurons | 117.3 (from Vh of -80 mV), 74.3 (from Vh of -60 mV) | Inhibition is dose- and voltage-dependent, with a hyperpolarizing shift in the steady-state inactivation curve.[4] |
| SCN5A (cardiac) | Human Embryonic Kidney (HEK-293) cells | 322.2 ± 29.9 (open-channel), 2.73 ± 0.27 (inactivated state) | Bupivacaine is approximately 4.5-fold more potent in open-channel block. Recovery from block is faster for Ropivacaine.[5][6] |
Table 2: Ropivacaine's Effect on Potassium (K+) Channels
| Channel Subtype | Cell Type | IC50 / K D (µM) | Key Findings |
| hKv1.5 | Ltk cells | 80 ± 4 (K D ) | Ropivacaine acts as an open channel blocker, binding to the internal mouth of the pore.[7] |
| Flicker K+ Channel | Myelinated Nerve Fibers | 4.2 (extracellular), 6.6 (intracellular) | Blockade impedes channel gating but not conductance.[8][9] |
| TREK-1 (K2P) | COS-7 cells | 402.7 ± 31.8 | Shows reversible, concentration-dependent inhibition.[10] |
| K ATP | COS-7 cells | 249 | Exhibits stereoselective inhibition, with bupivacaine being more potent.[11] |
| SK2 | HEK-293 cells | 46.5 | Bupivacaine and lidocaine had IC50 values of 16.5 µM and 77.8 µM respectively.[12] |
Table 3: Ropivacaine's Effect on Calcium (Ca2+) Channels
| Channel Subtype | Cell Type | Concentration Range (µM) | Key Findings |
| High-Voltage-Activated (HVA) | Neonatal Rat Dorsal Horn Neurons | < 50 | Increased HVA-I Ca at lower concentrations. |
| High-Voltage-Activated (HVA) | Neonatal Rat Dorsal Horn Neurons | ≥ 50 | Decreased HVA-I Ca at higher concentrations.[13] |
| T-type | Dorsal Root Ganglion Neurons | Not specified | Implicated in Ropivacaine neurotoxicity.[14] |
Experimental Protocols
The following are detailed protocols for conducting patch-clamp analysis of Ropivacaine's effects on ion channels, synthesized from established methodologies.[15][16][17][18]
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents in Dorsal Root Ganglion (DRG) Neurons
1. Cell Preparation:
- Isolate DRG neurons from rats following approved animal care protocols.
- Enzymatically dissociate the ganglia to obtain individual neurons.
- Plate the neurons on coverslips and culture for a short period before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- Ropivacaine Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in distilled water and dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Parameters:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
- Hold the cell at a holding potential of -80 mV.
- Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
- Apply different concentrations of Ropivacaine via a perfusion system and record the resulting changes in current amplitude.
- To study use-dependency, apply a train of depolarizing pulses (e.g., 5 Hz) in the presence and absence of the drug.
Protocol 2: Inside-Out Patch-Clamp Recording of ATP-Sensitive Potassium (KATP) Channels
1. Cell Preparation:
- Transfect COS-7 cells with the genes encoding the Kir6.2 and SUR2A subunits of the cardiac KATP channel.
- Culture the cells for 24-48 hours before recording.
2. Solutions:
- Pipette (External) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
- Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of ATP to modulate channel activity. Adjust pH to 7.4 with KOH.
- Ropivacaine Application: Apply Ropivacaine to the intracellular face of the membrane patch via the bath solution.
3. Recording Parameters:
- Establish a gigaohm seal in the cell-attached mode.
- Excise the membrane patch to achieve the inside-out configuration.
- Apply a constant voltage (e.g., -60 mV) to record channel activity.
- Observe the effect of different concentrations of Ropivacaine on the channel's open probability and single-channel conductance.
Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of Ropivacaine is the direct blockade of ion channels. The following diagrams illustrate this interaction and the general workflow for its analysis.
Caption: Mechanism of Ropivacaine action on an ion channel.
Caption: General workflow for patch-clamp analysis.
References
- 1. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of bupivacaine and ropivacaine on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CaMK II γ down regulation protects dorsal root ganglion neurons from ropivacaine hydrochloride neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Patch Clamp Protocol [labome.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Animal Models for Studying Ropivacaine-Induced Cardiotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the cardiotoxic effects of the local anesthetic, Ropivacaine. This document is intended to guide researchers in designing and executing robust preclinical studies to assess the cardiovascular safety profile of Ropivacaine and other local anesthetics.
Introduction to Ropivacaine-Induced Cardiotoxicity
Ropivacaine, a long-acting amide local anesthetic, is widely used for regional anesthesia and pain management. While it is considered to have a better safety profile than its predecessor, bupivacaine, it is not devoid of the potential for systemic toxicity, with cardiotoxicity being the most severe adverse effect.[1][2] The primary mechanism of local anesthetic-induced cardiotoxicity involves the blockade of voltage-gated sodium channels in the myocardium, leading to conduction disturbances and arrhythmias.[3][4] Additionally, disruption of intracellular calcium homeostasis and mitochondrial dysfunction contribute significantly to the negative inotropic effects and overall cardiac depression.[5][6][7] Understanding these mechanisms and having reliable animal models to study them is crucial for developing safer anesthetics and effective treatment strategies.
Animal Models of Ropivacaine-Induced Cardiotoxicity
A variety of animal models have been employed to study Ropivacaine-induced cardiotoxicity, each with its own advantages and limitations. The choice of model often depends on the specific research question, available resources, and the desired translational relevance.
Table 1: Summary of In Vivo Animal Models and Dosing Regimens for Ropivacaine Cardiotoxicity Studies
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Rat | Intravenous infusion of 3 mg/kg/min | Toxic manifestations occurred at larger doses compared to bupivacaine. | [8] |
| Intravenous infusion of 4.5 mg/kg/min (equipotent to 3 mg/kg/min bupivacaine) | Less toxic than equipotent doses of bupivacaine. | [8] | |
| Intravenous infusion of 2.5 mg/kg/min until asystole | Pretreatment with 30% lipid emulsion increased the lethal dose threshold. | [9] | |
| Swine | Intracoronary injection of increasing doses (starting from 0.375 mg) until death | Lethal dose was significantly higher than for bupivacaine. | [10] |
| Intravenous administration of 1 mg/kg over 1 min, followed by 0.03 mg/kg/min for 30 min | No significant changes in heart rate, QRS, or QT intervals before or during ischemia. | [11] | |
| Intravenous administration of 6 mg/kg | Induced similar hemodynamic alterations as 4 mg/kg of bupivacaine, but with less effect on ventricular conduction. | [12] | |
| Bilateral serratus intercostal fascial plane block with 3 mg/kg | Plasma concentrations reached potentially toxic levels without significant adverse electrophysiological or hemodynamic effects. | [13][14] | |
| Dog | Rapid intravenous injection of 4.9 mg/kg (convulsive dose) | Caused significant increases in heart rate and mean arterial blood pressure. | [15] |
| Rapid intravenous injection of 9.8 mg/kg (2 x convulsive dose) | All animals survived with early and aggressive treatment of CNS and cardiovascular toxicity. | [15] | |
| Intravenous infusion of 2 mg/kg/min until seizures occurred | 33% of dogs developed arrhythmias after receiving twice the convulsive dose. | [16][17] | |
| Rabbit | Intravenous bolus injection of 0.5, 1, 2.5, 5, and 10 µmol/kg | Less cardiodepressive and arrhythmogenic than bupivacaine. | [18] |
| Isolated Langendorff-perfused heart with 500 ng/ml in perfusion solution | Decreased myocardial ATP and ADP, and inhibited lipid substrate oxidation. | [19] | |
| Guinea Pig | Isolated Langendorff-perfused heart with increasing concentrations (0.5 to 50 µM) | Had lesser cardiodepressant effects than bupivacaine isomers. | [20] |
Signaling Pathways in Ropivacaine Cardiotoxicity
The cardiotoxic effects of Ropivacaine are multifactorial, involving the disruption of key cellular signaling pathways. The primary mechanisms include the blockade of cardiac sodium channels, interference with calcium homeostasis, and impairment of mitochondrial function.
Experimental Protocols
In Vivo Model of Ropivacaine-Induced Cardiotoxicity in Swine
This protocol describes the induction and assessment of Ropivacaine cardiotoxicity in an anesthetized swine model, which is highly translatable to human physiology.
Materials:
-
Domestic pigs (e.g., 30-40 kg)
-
Anesthetics (e.g., ketamine, thiopental, sevoflurane)[13]
-
Mechanical ventilator
-
ECG monitoring system
-
Invasive blood pressure monitoring system (arterial line)
-
Left ventricular pressure catheter
-
Infusion pump
-
Ropivacaine solution (pharmaceutical grade)
-
Blood collection tubes (e.g., EDTA)
-
Saline
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the pig using a suitable protocol (e.g., induction with thiopental and maintenance with sevoflurane).[13]
-
Intubate and mechanically ventilate the animal.
-
Place ECG leads for continuous monitoring.
-
Insert an arterial line for continuous blood pressure monitoring and blood sampling.
-
Insert a catheter into the left ventricle for measuring left ventricular pressure and its first derivative (dP/dt).[11]
-
-
Stabilization and Baseline Measurements:
-
Allow the animal to stabilize for a period (e.g., 30 minutes) after instrumentation.
-
Record baseline ECG and hemodynamic parameters (heart rate, blood pressure, LV dP/dt) for a defined period (e.g., 15 minutes).
-
-
Ropivacaine Administration:
-
Monitoring and Data Collection:
-
Continuously monitor and record ECG and hemodynamic parameters throughout the infusion and for a defined post-infusion period.
-
Collect blood samples at predetermined time points to measure plasma Ropivacaine concentrations.
-
-
Endpoint and Tissue Collection:
-
The experiment can be terminated at a predetermined time point or upon reaching a specific cardiotoxic endpoint (e.g., severe hypotension, arrhythmia, or asystole).
-
At the end of the experiment, euthanize the animal and collect heart tissue for histopathological analysis.
-
Isolated Heart (Langendorff) Model in Rabbits
The Langendorff preparation allows for the study of the direct effects of Ropivacaine on the heart, independent of systemic physiological responses.
Materials:
-
New Zealand white rabbits
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Ropivacaine solution
-
ECG electrodes
-
Pressure transducer for intraventricular balloon
-
Data acquisition system
Procedure:
-
Heart Isolation:
-
Anesthetize the rabbit and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow or pressure.
-
-
Instrumentation and Stabilization:
-
Place ECG electrodes on the epicardial surface to record a pseudo-ECG.
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for approximately 20-30 minutes.
-
-
Baseline Measurements:
-
Record baseline heart rate, coronary flow, left ventricular developed pressure (LVDP), and dP/dt.
-
-
Ropivacaine Perfusion:
-
Switch to a perfusion buffer containing Ropivacaine at the desired concentration (e.g., 500 ng/ml).[19]
-
-
Data Collection:
-
Continuously record all parameters during Ropivacaine perfusion.
-
-
Washout:
-
After the Ropivacaine perfusion period, switch back to the drug-free buffer to assess the reversibility of the effects.
-
Histopathological and Biochemical Analysis
Histopathology:
-
Fix heart tissue samples in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Section the tissue at 4-5 µm and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains like Masson's trichrome to assess for fibrosis or specific immunohistochemical markers for apoptosis (e.g., cleaved caspase-3) or cellular damage.
-
Examine sections under a light microscope for evidence of myocyte damage, inflammation, and necrosis.
Biochemical Markers:
-
Measure cardiac troponins (cTnI or cTnT) in plasma or serum samples as a specific marker of myocardial injury.
-
Assess creatine kinase-MB (CK-MB) levels as another indicator of cardiac muscle damage.
-
Measure lactate dehydrogenase (LDH) as a general marker of cellular injury.
-
Consider assays for markers of oxidative stress (e.g., malondialdehyde) or mitochondrial function (e.g., ATP levels) in tissue homogenates.[19]
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the cardiotoxicity of Ropivacaine. The selection of the appropriate model and experimental design is critical for obtaining meaningful and translatable data. By carefully considering the strengths and limitations of each approach, researchers can effectively characterize the cardiovascular safety profile of Ropivacaine and other local anesthetics, ultimately contributing to improved patient safety.
References
- 1. Mitochondrial effects of L-ropivacaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiotoxicity of local anesthetics [repository.usmf.md]
- 8. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of ropivacaine at clinically relevant doses on myocardial ischemia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comparative electrophysiologic and hemodynamic effects of a large dose of ropivacaine and bupivacaine in anesthetized and ventilated piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cardiotoxicity and plasma ropivacaine concentrations after serratus intercostal fascial plane block in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment of acute systemic toxicity after the rapid intravenous injection of ropivacaine and bupivacaine in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
- 18. Effects of bupivacaine and ropivacaine on hemodynamic parameters in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of ropivacaine and bupivacaine on rabbit myocardial energetic metabolism and mitochondria oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Preparation of Ropivacaine Standard Solutions for Analytical Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Ropivacaine standard solutions intended for analytical testing. Accurate preparation of standard solutions is critical for the quantification of Ropivacaine in bulk drug substances, pharmaceutical formulations, and biological matrices. The following sections detail the necessary reagents, equipment, and step-by-step procedures for preparing stock, calibration, and quality control solutions, along with stability and quality control considerations.
Quantitative Data Summary
The concentration of Ropivacaine standard solutions should be tailored to the specific analytical method and the expected concentration range of the samples. The following tables summarize typical concentrations for different analytical applications.
Table 1: Typical Concentrations for Ropivacaine Stock and Working Standard Solutions
| Solution Type | Typical Concentration Range | Common Solvents | Analytical Technique Suitability |
| Stock Solution | 100 µg/mL - 1000 µg/mL (1 mg/mL)[1] | Methanol[1], Water, Mobile Phase | HPLC-UV, LC-MS/MS |
| Working Standard Solution | 0.1 µg/mL - 100 µg/mL | Methanol, Water, Mobile Phase | HPLC-UV |
| Calibration Standards (Aqueous) | 0.2 ng/mL - 2000 ng/mL[2] | Methanol (for initial dilution), Water, Artificial Cerebrospinal Fluid[2] | LC-MS/MS |
| Quality Control (QC) Samples | Low, Medium, High concentrations within the calibration range (e.g., 0.5, 90, and 1500 ng/mL)[2] | Methanol (for initial dilution), Biological Matrix (e.g., plasma, cerebrospinal fluid)[2] | LC-MS/MS, HPLC-UV |
Table 2: Example of a Calibration Curve Standard Dilution Series for LC-MS/MS Analysis
| Standard Level | Concentration (ng/mL) |
| CAL 1 | 0.2 |
| CAL 2 | 1 |
| CAL 3 | 5 |
| CAL 4 | 20 |
| CAL 5 | 100 |
| CAL 6 | 500 |
| CAL 7 | 1000 |
| CAL 8 | 2000 |
| This table is an illustrative example based on data found in the literature[2]. |
Experimental Protocols
The following are detailed protocols for the preparation of Ropivacaine standard solutions. All procedures should be performed in a clean, controlled laboratory environment using calibrated equipment.
Protocol for Preparation of a 1 mg/mL Ropivacaine Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution of Ropivacaine Hydrochloride.
Materials and Equipment:
-
Ropivacaine Hydrochloride Reference Standard (USP or equivalent)
-
HPLC-grade Methanol
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask
-
Spatula
-
Weighing paper/boat
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of Ropivacaine Hydrochloride Reference Standard onto a weighing paper or boat.
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.
-
Sonicate the flask for 5-10 minutes, or until the Ropivacaine Hydrochloride is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.
-
Store the stock solution in a refrigerator at 2-8°C, protected from light.
Protocol for Preparation of a 100 µg/mL Ropivacaine Working Standard Solution
This protocol outlines the dilution of the stock solution to create a working standard.
Materials and Equipment:
-
1 mg/mL Ropivacaine Stock Solution (from Protocol 2.1)
-
HPLC-grade Methanol (or other appropriate solvent)
-
10 mL Class A volumetric flask
-
Calibrated micropipette (e.g., 100-1000 µL) and sterile tips
Procedure:
-
Allow the 1 mg/mL Ropivacaine Stock Solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Add the diluent (e.g., methanol) to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Label the flask appropriately. This working standard is now ready for further dilutions to prepare calibration standards.
Protocol for Preparation of Calibration Curve Standards
This protocol describes the serial dilution of the working standard to generate a set of calibration standards for quantifying unknown samples.
Materials and Equipment:
-
100 µg/mL Ropivacaine Working Standard Solution (from Protocol 2.2)
-
Diluent (e.g., mobile phase, water, or a specific buffer)
-
A series of appropriately sized Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Label a series of volumetric flasks corresponding to the desired calibration concentrations.
-
Perform serial dilutions from the 100 µg/mL working standard to achieve the desired concentrations. For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL working standard into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.
-
Repeat this process to create a range of standards that bracket the expected concentration of the samples.
-
Ensure each standard is thoroughly mixed before preparing the next dilution.
Stability of Ropivacaine Standard Solutions
The stability of prepared standard solutions is crucial for generating reliable analytical data.
-
Short-term Stability: Ropivacaine solutions are generally stable at room temperature for several hours. One study found that a mixture of Ropivacaine and dexamethasone was stable for up to 2 hours at 24°C[3].
-
Long-term Stability: For long-term storage, it is recommended to keep the solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light. A study on a solution containing Ropivacaine indicated stability for at least 24 hours when stored at 2-8°C[4]. Another study demonstrated the stability of Ropivacaine in cerebrospinal fluid at -20°C for 30 days[2].
It is best practice to perform stability studies under your specific laboratory conditions and for the duration of the intended use.
Quality Control of Standard Solutions
To ensure the accuracy of the prepared standard solutions, the following quality control checks are recommended:
-
Visual Inspection: All solutions should be clear, colorless, and free of any particulate matter.
-
pH Measurement: For aqueous solutions, the pH should be measured and documented. The pH of Ropivacaine Hydrochloride injection is typically between 4.0 and 6.0[5].
-
Chromatographic Purity: A freshly prepared standard solution should be analyzed by the intended chromatographic method to ensure a single, sharp peak for Ropivacaine and the absence of any significant impurity peaks.
-
System Suitability: Before analyzing samples, a system suitability test should be performed using a standard solution to ensure the analytical system is performing adequately. Key parameters include peak area reproducibility, retention time, theoretical plates, and tailing factor.
-
Verification Against a Previous Batch: Whenever a new stock solution is prepared, it should be compared against the previous, validated batch to ensure consistency. The results should be within a pre-defined acceptance criterion (e.g., ± 5%).
Visualizations
Workflow for Ropivacaine Standard Solution Preparation
Caption: Workflow for the preparation of Ropivacaine standard solutions.
Logical Relationship for Quality Control of Standard Solutions
Caption: Quality control decision pathway for Ropivacaine standard solutions.
References
- 1. ualberta.ca [ualberta.ca]
- 2. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. publications.ashp.org [publications.ashp.org]
Application Notes & Protocols: Chiral Separation of Ropivacaine Enantiomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine, a widely used local anesthetic, is administered as the pure S-enantiomer due to its reduced cardiotoxicity compared to the R-enantiomer.[1][2] Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control in pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high efficiency, minimal solvent consumption, and distinct selectivity.[3][4] This document provides detailed application notes and protocols for the chiral separation of Ropivacaine enantiomers using CE, with a focus on methods employing cyclodextrins as chiral selectors.
Principle of Separation
The chiral separation of Ropivacaine enantiomers by capillary electrophoresis is achieved by introducing a chiral selector into the background electrolyte (BGE).[3] Cyclodextrins, particularly substituted β-cyclodextrins, are commonly used for this purpose.[5][6][7] The underlying principle involves the formation of transient diastereomeric complexes between the Ropivacaine enantiomers and the chiral selector.[4][8] The differential stability of these complexes leads to different migration velocities for the enantiomers in the applied electric field, enabling their separation.[4][8]
Experimental Workflow
The general workflow for the chiral separation of Ropivacaine enantiomers by capillary electrophoresis is depicted below.
Caption: Experimental workflow for the chiral separation of Ropivacaine enantiomers by CE.
Detailed Experimental Protocols
The following protocols are based on validated methods reported in the literature.[5][6][9][10]
Protocol 1: Chiral Separation using Methyl-β-Cyclodextrin
This protocol is adapted from methods demonstrating robust separation of Ropivacaine enantiomers.[6]
1. Instrumentation and Capillary:
-
CE System: Standard commercial capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter, with a total length of 40-60 cm.
-
Detection Wavelength: 206 nm.[8]
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM 2,6-di-O-methyl-β-cyclodextrin.[8]
-
Chiral Selector: Methyl-β-Cyclodextrin.
-
Rinsing Solutions: 0.1 M Sodium Hydroxide (NaOH), deionized water.
-
Sample Solution: Ropivacaine HCl dissolved in deionized water or BGE at a suitable concentration (e.g., 0.5 mg/mL).
3. Capillary Conditioning (New Capillary):
-
Rinse the capillary with 0.1 M NaOH for 10-20 minutes.
-
Rinse with deionized water for 10-20 minutes.
-
Equilibrate with the BGE for at least 30 minutes.
4. Pre-run Conditioning:
-
Rinse the capillary with 0.1 M NaOH for 2-5 minutes.
-
Rinse with deionized water for 2-5 minutes.
-
Rinse with BGE for 5-10 minutes.
5. Electrophoresis Conditions:
-
Voltage: 15 kV.[8]
-
Temperature: 25 °C.[8]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection (e.g., 7 kV for 7 seconds).[8]
6. Data Analysis:
-
Identify and integrate the peaks corresponding to the S- and R-enantiomers of Ropivacaine.
-
Calculate the enantiomeric purity based on the peak areas.
Quantitative Data Summary
The following tables summarize the quantitative data from validated methods for the chiral separation of Ropivacaine enantiomers.
| Parameter | Reported Value | Reference |
| Limit of Quantitation (LOQ) | 0.1% for the enantiomeric impurity | [5][9][10] |
| 1.6 µg/mL for R-ropivacaine (0.25% of S-ropivacaine) | [6] | |
| Limit of Detection (LOD) | 0.6 µg/mL for R-ropivacaine (0.1% of S-ropivacaine) | [6] |
| Linearity | Good performance demonstrated | [5][6][9] |
| Repeatability | Good performance demonstrated | [5][6][9] |
| Accuracy | Good performance demonstrated | [5][9] |
| Robustness | Method proven to be robust | [5][9][10] |
Signaling Pathway and Separation Mechanism
The separation of enantiomers in CE with a chiral selector can be visualized as a dynamic equilibrium process.
Caption: Diagram of the chiral separation mechanism of Ropivacaine enantiomers.
Concluding Remarks
Capillary electrophoresis is a highly suitable technique for the chiral separation of Ropivacaine enantiomers, offering the necessary precision and sensitivity for pharmaceutical quality control. The use of cyclodextrins, particularly methylated derivatives, as chiral selectors in the background electrolyte provides excellent resolution. The protocols and data presented here serve as a comprehensive guide for researchers and analysts in the development and validation of CE methods for Ropivacaine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 5. Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of local anaesthetic drugs by capillary zone electrophoresis with cyclodextrins as chiral selectors using a partial filling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. research.vu.nl [research.vu.nl]
- 10. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ropivacaine Encapsulation in Hydrogels for Prolonged Local Anesthesia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Local anesthetics (LAs) are essential for clinical pain management, particularly in the postoperative period. Ropivacaine is a widely used LA valued for its lower cardiotoxicity compared to bupivacaine.[1] However, its relatively short duration of action often necessitates repeated injections or continuous catheter infusions, which can lead to complications such as infections and systemic toxicity.[2][3] To overcome these limitations, advanced drug delivery systems are being explored.[4] Injectable hydrogels have emerged as a leading platform for sustained LA delivery due to their biocompatibility, tunable properties, high water content, and ability to form an in situ drug depot, modulating drug release and prolonging analgesic effects.[4][5][6]
This document provides a detailed overview of various hydrogel-based systems for ropivacaine encapsulation, summarizing key performance data and providing standardized protocols for their preparation and evaluation.
Data Presentation: Performance of Ropivacaine-Loaded Hydrogels
The efficacy of ropivacaine-loaded hydrogels is determined by their drug loading capacity, release kinetics, and the resulting duration of anesthesia. The following tables summarize quantitative data from recent preclinical studies.
Table 1: In Vivo Efficacy of Injectable Thermosensitive Hydrogels
| Hydrogel Composition | Ropivacaine Conc. | Animal Model | Sensory Blockade Duration (Hydrogel) | Sensory Blockade Duration (Control: Free Ropivacaine) | Motor Blockade Duration (Hydrogel) | Motor Blockade Duration (Control: Free Ropivacaine) | Source |
| Hydroxypropyl Chitin (HPCH) + Hyaluronan (HA) | 22.5 mg/mL | Rat | 17.7 ± 0.7 hours | 5.7 ± 0.8 hours | 6.8 ± 0.8 hours | 3.5 ± 0.8 hours | |
| Poloxamer 407 (PL407) | - | - | ~5.7 hours (340 min) | - | - | - | [1][7] |
| Poloxamer 407/338 (PL407/338) | - | - | ~4.2 hours (250 min) | - | - | - | [1][7] |
| Liposomes in Poloxamer 407 Gel (Ro-Lip-Gel) | - | Rat | 4x longer than solution | - | - | - | [8][9] |
Table 2: In Vivo Efficacy of Particulate-Based Hydrogel Systems
| Hydrogel System | Ropivacaine Conc. | Animal Model | Sensory Blockade Duration (Hydrogel) | Sensory Blockade Duration (Control: Free Ropivacaine) | Motor Blockade Duration (Hydrogel) | Motor Blockade Duration (Control: Free Ropivacaine) | Source |
| Hydrogel Microspheres (HMS-ROP) in CMC/HA Gel + Dexmedetomidine | - | - | 48 hours | - | 36 hours | - | [4][10][11] |
| pH-sensitive Micelles in HPCH Gel (Rop-micelles@HPCH) | - | Rat | 20.3 hours | 4.2 hours | - | - | [12] |
| Rop-micelles@HPCH + Dexmedetomidine | - | Rat | 29.1 hours | 4.2 hours | - | - | [12] |
Table 3: In Vivo Efficacy of Other Crosslinked Hydrogel Systems
| Hydrogel Composition | Ropivacaine Conc. | Animal Model | Sensory Blockade Duration (Hydrogel) | Sensory Blockade Duration (Control: Free Ropivacaine) | Motor Blockade Duration (Hydrogel) | Motor Blockade Duration (Control: Free Ropivacaine) | Source |
| Gelatin + NHS-PEG-NHS Crosslinker | 0.144% w/v | Mouse | ~13.66 hours | 3.2 hours | ~10.35 hours | 2.24 hours | [5][6] |
| κ-Carrageenan/Alginate (k-CN/AGT) | - | - | Up to 10 hours | ~1 hour (peak effect) | - | - | [3] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are critical for the development and comparison of novel drug delivery systems.
Protocol 1: Preparation of a Thermosensitive Ropivacaine-Loaded Hydrogel
This protocol is based on the preparation of Poloxamer 407 (Pluronic F127) hydrogels, which are liquid at cold temperatures and form a gel at physiological temperatures.[7][13]
Materials:
-
Poloxamer 407 (Pluronic F127) powder
-
Ropivacaine Hydrochloride (HCl)
-
Sterile, cold (4°C) ultrapure water or phosphate-buffered saline (PBS)
-
Sterile magnetic stir bar and beaker
-
Refrigerator or cold room (4°C)
Procedure:
-
Polymer Dispersion: Weigh the required amount of Poloxamer 407 powder to achieve the desired final concentration (e.g., 20-30% w/v).
-
Slowly add the powder to the cold sterile water or PBS in a beaker while stirring gently with a magnetic stir bar. Maintain the temperature at 4°C to prevent premature gelation and reduce foaming.
-
Dissolution: Cover the beaker and continue stirring at 4°C for several hours (or overnight) until the polymer is completely dissolved and a clear, homogeneous solution is formed.
-
Drug Incorporation: Weigh the desired amount of Ropivacaine HCl and add it to the cold polymer solution.
-
Stir gently at 4°C until the drug is fully dissolved.
-
Storage: Store the final ropivacaine-loaded hydrogel solution at 4°C. The formulation will be an injectable liquid at this temperature and will transition to a gel upon warming to room or body temperature.
Protocol 2: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the release kinetics of ropivacaine from a hydrogel formulation.[5][6]
Materials:
-
Ropivacaine-loaded hydrogel
-
Release medium (e.g., PBS, pH 7.4)
-
Dialysis membrane tubing (with appropriate molecular weight cut-off) or sample containers (e.g., centrifuge tubes)
-
Shaking incubator or water bath set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system for ropivacaine quantification
Procedure:
-
Sample Preparation: Accurately measure a specific volume or weight of the ropivacaine-loaded hydrogel (in its liquid state, if thermosensitive) and place it into the dialysis tube or centrifuge tube. If using a thermosensitive hydrogel, pre-warm the sample to 37°C to induce gelation.
-
Release Setup: Place the sample container into a larger vessel containing a known volume of pre-warmed release medium (e.g., 50 mL of PBS). For dialysis methods, immerse the sealed dialysis tube in the release medium.
-
Incubation: Place the entire setup in a shaking incubator at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of ropivacaine in the collected samples using a validated HPLC method.[7]
-
Data Analysis: Calculate the cumulative amount and percentage of ropivacaine released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1][5]
Protocol 3: In Vivo Sciatic Nerve Block Model for Efficacy Evaluation
This protocol outlines the evaluation of anesthetic efficacy in a rat or mouse model, a standard for preclinical assessment.[5][6]
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Ropivacaine-loaded hydrogel formulation
-
Control formulation (e.g., free Ropivacaine HCl solution)
-
Insulin syringes with appropriate needles (e.g., 29-gauge)
-
Hot plate or Hargreaves apparatus (for sensory block assessment)
-
Forceps (for motor block assessment)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment and baseline sensory/motor testing procedures for several days before the experiment.
-
Anesthesia & Injection: Briefly anesthetize the animal (e.g., with isoflurane). Inject a precise volume (e.g., 0.1-0.5 mL) of the test or control formulation near the sciatic nerve.
-
Sensory Blockade Assessment (Hot Plate Test):
-
At set time points post-injection, place the animal on a hot plate set to a noxious temperature (e.g., 55°C).
-
Record the latency time for the animal to withdraw its paw from the hot surface.
-
A significant increase in withdrawal latency in the injected paw compared to baseline indicates a sensory block. The block is considered resolved when the latency returns to baseline levels.
-
-
Motor Blockade Assessment (Toe-Spread Reflex):
-
Gently lift the animal and observe the toe-spread reflex of the injected hind paw.
-
Score the motor function (e.g., on a 0-2 scale, where 0 is normal function and 2 is complete paralysis).
-
The motor block is considered resolved when the score returns to 0.
-
-
Data Collection: Record the duration of both sensory and motor blockade for each animal in the test and control groups.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).[2]
Visualizations: Workflows and Mechanisms
Diagrams help clarify complex processes and relationships in hydrogel development and application.
Caption: General workflow for developing ropivacaine-loaded hydrogels.
Caption: Mechanism of prolonged anesthesia via hydrogel drug release.
Caption: Flowchart of the in vivo sciatic nerve block experimental design.
References
- 1. Ropivacaine-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of a ropivacaine-loaded hydrogel for prolonged nerve blockade and local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Injectable thermosensitive lipo-hydrogels loaded with ropivacaine for prolonging local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Injectable Hydrogel Delivery System with High Drug Loading for Prolonging Local Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A solvent-free ropivacaine-loaded composite hydrogel assembled from pH-sensitive micelles and a thermosensitive injectable hydrogel for prolonged local anesthesia [pubmed.ncbi.nlm.nih.gov]
- 13. Ropivacaine-loaded hydrogels for prolonged relief of chemotherapy-induced peripheral neuropathic pain and potentiated chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Ropivacaine Tissue Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of in vivo microdialysis to measure ropivacaine concentrations in various tissues. This powerful technique allows for the continuous sampling of unbound ropivacaine in the interstitial fluid, providing crucial pharmacokinetic and pharmacodynamic data at the site of action.
Introduction to Ropivacaine and the Utility of Microdialysis
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Understanding its concentration profile directly within the target tissue is essential for optimizing dosing regimens, evaluating novel formulations, and assessing its safety and efficacy.[3] In vivo microdialysis is a minimally invasive sampling technique that enables the direct measurement of endogenous and exogenous substances in the extracellular fluid of tissues.[4] This method is particularly valuable for pharmacokinetic studies as it allows for the determination of the unbound, pharmacologically active drug concentration at the target site over time.
Experimental Workflow and Methodologies
The following sections detail the protocols for conducting in vivo microdialysis experiments to measure ropivacaine tissue concentrations. The general workflow involves several key stages: preparation, surgical implantation of the microdialysis probe, perfusion and sample collection, and subsequent analysis of the collected dialysate.
Pre-Experiment Preparation
2.1.1. Microdialysis Probe Selection and Calibration:
The choice of microdialysis probe is critical and depends on the target tissue. Probes with a molecular weight cut-off (MWCO) of 20 kDa are commonly used for ropivacaine studies.[5] The membrane length will vary depending on the specific application.
Before in vivo implantation, it is crucial to determine the in vitro recovery rate of the probe. This calibration step is essential for converting the dialysate concentration to the absolute tissue concentration.
Protocol for In Vitro Probe Recovery:
-
Submerge the microdialysis probe in a standard solution of ropivacaine of known concentration.
-
Perfuse the probe with a physiological solution (e.g., Ringer's solution) at the same flow rate to be used in the in vivo experiment.[5]
-
Collect the dialysate over a defined period.
-
Analyze the ropivacaine concentration in the dialysate.
-
Calculate the relative recovery (RR) using the following formula: RR (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100
2.1.2. Perfusate Composition:
A sterile physiological solution that mimics the composition of the tissue's extracellular fluid should be used as the perfusate. Ringer's solution is a common choice for this purpose.[5]
Surgical Procedure and Probe Implantation
The surgical implantation of the microdialysis probe must be performed under aseptic conditions and appropriate anesthesia. The specific surgical approach will depend on the target tissue. For example, implantation in the epidural or intrathecal space requires careful surgical access to the spinal column.
General Surgical Protocol:
-
Anesthetize the animal model according to an approved institutional protocol.
-
Make a small incision at the site of interest to expose the target tissue.
-
Carefully insert the microdialysis probe into the tissue to the desired depth.
-
Secure the probe in place with sutures or a suitable adhesive.
-
Allow the animal to recover from surgery before starting the microdialysis experiment to ensure physiological stabilization.
Microdialysis Sampling
Protocol for In Vivo Sample Collection:
-
Connect the inlet of the implanted microdialysis probe to a microinfusion pump.
-
Set the perfusion flow rate, typically between 0.5 and 5 µL/min.[5] Lower flow rates generally result in higher recovery but may have lower temporal resolution.
-
Connect the outlet of the probe to a microfraction collector to collect the dialysate samples at predetermined time intervals.
-
Store the collected samples at -20°C or lower until analysis to prevent degradation of ropivacaine.
Sample Analysis: LC-MS/MS
The concentration of ropivacaine in the microdialysate is typically determined using a sensitive and selective analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Thaw the dialysate samples and add an internal standard (e.g., a deuterated analog of ropivacaine).
-
Chromatographic Separation: Inject the sample into an LC system equipped with a suitable column (e.g., a C18 column) to separate ropivacaine from other components in the dialysate.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer for detection and quantification of ropivacaine and the internal standard. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]
Data Presentation and Interpretation
The data obtained from microdialysis experiments can be used to generate tissue concentration-time profiles and calculate key pharmacokinetic parameters.
Pharmacokinetic Parameters of Ropivacaine in Tissue
The following table summarizes representative pharmacokinetic parameters of ropivacaine obtained from in vivo microdialysis studies in various tissues.
| Tissue | Animal Model | Dose and Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Intrathecal Space | Sheep | 100 mg Epidural | 78 ± 16 | - | 1629 ± 437 (AUC0-30min) | [3] |
| Intrathecal Space (with Sodium Caprate) | Sheep | 100 mg Epidural | 129 ± 26 | - | 2477 ± 559 (AUC0-30min) | [3] |
| Epidural Space | Sheep | 100 mg Epidural | - | - | - | [6] |
Note: Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve. Values are presented as mean ± standard deviation where available.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in conducting an in vivo microdialysis study for ropivacaine measurement.
Caption: Overall workflow for in vivo microdialysis of ropivacaine.
Caption: Logical relationship of the microdialysis setup.
References
- 1. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 2. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo and in vivo diffusion of ropivacaine through spinal meninges: influence of absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidural, intrathecal pharmacokinetics, and intrathecal bioavailability of ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Ropivacaine in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable method for the quantitative determination of Ropivacaine in human plasma using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The protocol outlines procedures for plasma sample preparation using liquid-liquid extraction, chromatographic separation, and method validation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ropivacaine.
Introduction
Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and acute pain management.[1] It is marketed as the pure S-(-) enantiomer.[1] Monitoring plasma concentrations of Ropivacaine is crucial for optimizing dosage, ensuring patient safety, and conducting pharmacokinetic research.[2][3] High-performance liquid chromatography (HPLC) offers a robust and accessible analytical technique for this purpose. This document provides a detailed protocol for the determination of Ropivacaine in plasma, including comprehensive validation data.
Experimental
Materials and Reagents
-
Ropivacaine hydrochloride (Reference Standard)
-
Bupivacaine or Lidocaine (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
Ethyl acetate or Diethyl ether
-
Water (HPLC Grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
A C18 reversed-phase analytical column is commonly used.[1][2][3][4]
-
Data acquisition and processing software.
Preparation of Standard Solutions
Stock solutions of Ropivacaine and the internal standard (e.g., Bupivacaine) are prepared in methanol or water.[5][6] Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase or an appropriate solvent to create a calibration curve.
Detailed Protocols
Plasma Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100-500 µL of human plasma into a clean centrifuge tube.[1][4]
-
Add the internal standard solution (e.g., 20 µL of Bupivacaine).[1]
-
Alkalinize the plasma sample by adding a small volume of 1 M sodium hydroxide (e.g., 200 µL).[1]
-
Add 3 mL of an organic extraction solvent such as diethyl ether or ethyl acetate.[1][2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[1]
-
Centrifuge the sample for 3 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[1]
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) and vortex.
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system for analysis.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for Ropivacaine analysis:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., ODS C18, 4.6 x 150 mm, 5 µm)[2][4] |
| Mobile Phase | A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 10:30:60, v/v/v, pH 4.0)[2] or acetonitrile and potassium dihydrogen phosphate buffer (e.g., 37:63, v/v)[4] |
| Flow Rate | 0.8 - 1.5 mL/min[2][7] |
| Detection Wavelength | 210 nm or 215 nm[1][2][3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., Room Temperature)[7] |
| Injection Volume | 20 µL[7] |
Method Validation
The analytical method was validated according to established guidelines to ensure its reliability and accuracy. The key validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 25 - 1,000 ng/mL | [2] |
| 0.05 - 5.0 µg/mL | [4] | |
| 0.21 - 3.34 µg/mL | [3] | |
| Correlation Coefficient (r²) | > 0.998 | [2][4] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [8] |
| 35 ng/mL | [1] | |
| 0.21 µg/mL | [3] | |
| Accuracy | 91.7% - 106.5% | [4] |
| Precision (RSD) | Intra-day: 2.0% - 12.0% | [2] |
| Inter-day: 1.7% - 14.8% | [2] | |
| Overall: 1.4% - 7.9% | [4] | |
| Recovery | > 87.9% | [2] |
| Average: 98% | [8] |
Visualizations
Experimental Workflow for Ropivacaine Analysis in Plasma
Caption: Workflow for HPLC determination of Ropivacaine in plasma.
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of Ropivacaine in human plasma. The straightforward liquid-liquid extraction procedure offers high recovery and clean extracts, ensuring robust chromatographic performance. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Ropivacaine.
References
- 1. ualberta.ca [ualberta.ca]
- 2. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 4. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ropivacaine Concentration for In Vitro Nerve Block
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ropivacaine concentration for effective in vitro nerve block experiments. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible results.
Experimental Protocols: Establishing an In vitro Nerve Block Model
This section outlines the key methodologies for establishing a robust in vitro model to assess the efficacy of ropivacaine.
Cell/Tissue Preparation
The choice of model is critical and depends on the specific research question. Common models include:
-
Isolated Nerve Preparations: Excised nerves (e.g., rabbit vagus nerve, frog sciatic nerve) allow for the study of compound action potentials and the differential block of various fiber types.[1]
-
Primary Neuron Cultures: Dorsal Root Ganglion (DRG) neurons are frequently used to study the effects on sensory neurons and assess neurotoxicity.[2][3]
-
Cell Lines: Neuronal-like cell lines (e.g., PC12, SH-SY5Y) are useful for high-throughput screening of neurotoxic effects.[4][5][6]
General Protocol for Primary DRG Neuron Culture:
-
Euthanize neonatal rats and dissect the dorsal root ganglia.
-
Enzymatically dissociate the ganglia using a solution of collagenase and dispase.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the cells on pre-coated culture dishes (e.g., with poly-L-lysine and laminin).
-
Maintain the cultures in a suitable growth medium supplemented with nerve growth factor (NGF).[3]
Electrophysiological Recording
Electrophysiology is the gold standard for assessing nerve block.
Whole-Cell Patch-Clamp for Cultured Neurons:
-
Prepare a recording chamber with an external solution (e.g., Krebs solution).
-
Place a coverslip with cultured neurons in the chamber.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline voltage-gated sodium currents.
-
Perfuse the chamber with varying concentrations of ropivacaine and record the inhibition of sodium currents.
Compound Action Potential (CAP) Recording for Isolated Nerves:
-
Dissect the desired nerve and place it in a recording chamber with oxygenated Krebs solution.[1]
-
Place the nerve across stimulating and recording electrodes.
-
Stimulate the nerve and record the baseline compound action potential.
-
Apply different concentrations of ropivacaine to the nerve and record the dose-dependent suppression of the CAP.[5]
Neurotoxicity Assays
It is crucial to assess the potential neurotoxicity of the tested ropivacaine concentrations.
MTT Assay for Cell Viability:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Expose the cells to a range of ropivacaine concentrations for a defined period (e.g., 4, 24, or 48 hours).[2][5]
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
TUNEL Assay for Apoptosis:
-
Culture cells on coverslips and expose them to ropivacaine.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Green fluorescence indicates apoptotic cells.[4]
Data Presentation: Ropivacaine Concentrations and Effects
The following tables summarize quantitative data from various in vitro studies on ropivacaine.
| Model System | Parameter Measured | Ropivacaine Concentration | Effect | Reference |
| Chick Embryo DRG Neurons | Growth Cone Collapse (IC50) | 10-2.5 M (~3.16 mM) | 50% inhibition of growth cone formation after 15 min exposure. | [3][4] |
| Rabbit Vagus Nerve | Compound Action Potential | 0.008% | Minimum concentration for complete suppression of Aβ and C fiber CAPs. | [5] |
| Rat DRG Neurons | TTX-S Sodium Current (IC50) | 116 µM | 50% inhibition of tetrodotoxin-sensitive sodium currents. | |
| Rat DRG Neurons | TTX-R Sodium Current (IC50) | 54 µM | 50% inhibition of tetrodotoxin-resistant sodium currents. | |
| Human SH-SY5Y Neuroblastoma Cells | Cell Viability (LD50) | Higher than Lidocaine, lower than Bupivacaine | 50% cell death after 10 minutes of exposure. | [6] |
| Neonatal Rat DRG Neurons | Cell Viability | 3 mM | Approximately 51% reduction in cell viability after 4 hours. | [2] |
| PC12 Cells | Cell Viability | 1-25 mM | Dose-dependent decrease in cell viability over 48 hours. | [5] |
Note: The conversion between percentage and molarity depends on the molecular weight of ropivacaine hydrochloride (328.88 g/mol ). For example, 0.1% is approximately 3.04 mM.
Visualizations: Pathways and Workflows
Signaling Pathways
Experimental Workflow
Troubleshooting Guide & FAQs
Troubleshooting
Q1: I am observing high levels of cell death even at low concentrations of ropivacaine. What could be the cause?
A1:
-
Cell Health: Ensure your primary cultures or cell lines are healthy before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.
-
Exposure Time: Ropivacaine's neurotoxicity is time and concentration-dependent.[7] Consider shortening the exposure duration for initial range-finding experiments.
-
pH of Solution: The pH of your ropivacaine solution should be adjusted to physiological levels (around 7.4), as acidic solutions can be cytotoxic.[5]
-
Contamination: Check your cultures for any signs of bacterial or fungal contamination, which can cause widespread cell death.
Q2: The nerve block effect is inconsistent across my experiments. How can I improve reproducibility?
A2:
-
Concentration Accuracy: Ensure precise preparation of ropivacaine dilutions. Use calibrated pipettes and sterile techniques.
-
Temperature: The temperature of the local anesthetic solution can affect the onset of the block.[8] Maintain a consistent temperature for your solutions and recording chamber.
-
Tissue Viability: For isolated nerve preparations, ensure the tissue is viable throughout the experiment by maintaining proper oxygenation and perfusion with physiological solution.[1]
-
Stable Recording: In electrophysiology, ensure a stable recording setup to minimize noise and drift. This includes proper grounding and vibration isolation.[9]
Q3: My electrophysiological recordings are noisy. What are some common solutions?
A3:
-
Grounding: Ensure all equipment in your setup is connected to a common ground to avoid ground loops.
-
Faraday Cage: Use a Faraday cage to shield your setup from external electrical interference.[10]
-
Electrode Quality: Use high-quality recording and reference electrodes. Ensure your micropipettes are properly fire-polished.
-
Perfusion System: Check for bubbles in your perfusion system, as they can introduce noise into the recording.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ropivacaine?
A1: Ropivacaine is an amide-type local anesthetic that primarily functions by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[11][12] This blockade prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby resulting in a nerve block.[11]
Q2: How does the potency of ropivacaine compare to other local anesthetics like bupivacaine?
A2: Ropivacaine is generally considered to be slightly less potent than bupivacaine.[13] However, it has a greater degree of sensory-motor differentiation, meaning it can provide sensory block with less motor impairment, which can be advantageous in certain applications.[13]
Q3: What factors can influence the potency and effectiveness of ropivacaine in vitro?
A3: Several factors can affect ropivacaine's performance:
-
Concentration: Higher concentrations lead to a faster onset and more profound block, but also increase the risk of neurotoxicity.[7][11]
-
Lipid Solubility: Ropivacaine is less lipophilic than bupivacaine, which contributes to its lower potency and reduced potential for cardiotoxicity.[13]
-
pKa: The pKa of ropivacaine influences the proportion of ionized and non-ionized forms at physiological pH, affecting its ability to cross the nerve sheath and membrane.[11]
-
Temperature: Warming ropivacaine solution to body temperature may shorten the onset time of the nerve block.[14]
Q4: What are the known mechanisms of ropivacaine-induced neurotoxicity in vitro?
A4: Studies suggest that ropivacaine-induced neurotoxicity can be mediated through several pathways, including:
-
Apoptosis: Ropivacaine can induce programmed cell death (apoptosis) in neuronal cells.[4] This may be linked to the inhibition of the Akt signaling pathway.[4][5]
-
Calcium Dysregulation: Ropivacaine has been shown to up-regulate Cav3.3 T-type calcium channels, which in turn can increase the expression of CaMKIIγ, a protein implicated in local anesthetic neurotoxicity.[2]
Q5: Is there an optimal concentration of ropivacaine for in vitro studies?
A5: The optimal concentration is highly dependent on the specific experimental model and the desired outcome. For electrophysiological studies aiming to achieve a complete nerve block, concentrations around 0.008% have been shown to be effective in isolated rabbit vagus nerves.[5] For neurotoxicity studies, concentrations in the millimolar range (e.g., 1-25 mM) are often used to induce a measurable effect.[5] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
References
- 1. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of warming ropivacaine on ultrasound-guided subgluteal sciatic nerve block: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of Ropivacaine in Physiological Buffers
For researchers, scientists, and drug development professionals, ensuring the solubility and stability of active pharmaceutical ingredients like Ropivacaine in experimental settings is critical. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Ropivacaine precipitation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Ropivacaine precipitating in my physiological buffer?
Ropivacaine is a weak base with a pKa of approximately 8.1.[1][2] Its solubility is highly pH-dependent. Ropivacaine hydrochloride, the common salt form, is soluble in acidic aqueous solutions. However, as the pH of the solution approaches and surpasses its pKa, the equilibrium shifts towards the un-ionized (free base) form, which is significantly less water-soluble, leading to precipitation.[3][4] Precipitation is commonly observed in physiological buffers with a pH at or above 7.0.
Q2: At what pH does Ropivacaine start to precipitate?
Ropivacaine's solubility is significantly reduced at pH values above 6.0.[3][4] In studies involving the alkalinization of a 0.2% Ropivacaine solution with sodium bicarbonate, visible precipitation was observed to begin at a pH of around 6.9.[5]
Q3: How quickly does precipitation occur after adjusting the pH?
Precipitation of Ropivacaine upon alkalinization is a time-dependent process. In a laboratory setting, with a 0.2% Ropivacaine solution adjusted to a physiological pH with sodium bicarbonate, the amount of precipitate increases over time, reaching a plateau at approximately 20 minutes.[6][7] It is therefore recommended to use alkalinized Ropivacaine solutions immediately after preparation.[7]
Q4: Can the type of physiological buffer I use affect Ropivacaine's solubility?
Yes, the composition of the buffer can influence the solubility of Ropivacaine. While specific solubility data in a wide range of buffers is not extensively published, interactions between Ropivacaine and buffer components can occur. It is always advisable to perform a small-scale solubility test in your specific buffer system before proceeding with a large-scale experiment.
Q5: Are there any methods to increase the solubility of Ropivacaine in physiological buffers?
Yes, several methods can be employed to enhance the solubility of Ropivacaine in buffers where it tends to precipitate. These include:
-
pH Adjustment: Maintaining the pH of the buffer below 6.0 will keep Ropivacaine in its more soluble protonated form.
-
Use of Co-solvents: Adding organic solvents like ethanol or propylene glycol can increase the solubility of the less soluble free base form.
-
Inclusion of Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Molecules like 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with Ropivacaine, significantly increasing its aqueous solubility.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving Ropivacaine precipitation issues during your experiments.
Diagram: Troubleshooting Workflow for Ropivacaine Precipitation
Caption: A step-by-step workflow to identify the cause of Ropivacaine precipitation and select an appropriate solution.
Data Presentation: Ropivacaine Solubility
The following tables summarize the known solubility data for Ropivacaine in various solvents and conditions.
Table 1: Solubility of Ropivacaine Hydrochloride in Different Solvents
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | Not Specified | 25 | 53.8[1][2] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~0.25[9] |
| Ethanol | Not Specified | Not Specified | ~15[9] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | ~25[9] |
Table 2: Effect of pH on Ropivacaine (0.2%) Precipitation with Sodium Bicarbonate
| Volume of 8.4% NaHCO₃ added to 2mL of 0.2% Ropivacaine | Final pH (Mean) | Time to Visible Precipitation (minutes) |
| 0.01 mL | 6.88 | 8 - 10 |
| 0.02 mL | 7.25 | 2 - 3 |
| 0.04 mL | 7.63 | < 1 |
| Data adapted from "Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine".[6][7] |
Experimental Protocols
Protocol 1: Visual Assessment of Ropivacaine Solubility
This protocol provides a simple method for visually determining the solubility of Ropivacaine in a chosen buffer.
Caption: A flowchart illustrating the steps for visually assessing the solubility of Ropivacaine in a buffer.
Methodology:
-
Buffer Preparation: Prepare the desired physiological buffer (e.g., PBS, TRIS) at the intended experimental pH and temperature.
-
Stock Solution (Optional): For ease of handling, a concentrated stock solution of Ropivacaine HCl can be prepared in an appropriate solvent where it is highly soluble, such as water or ethanol.[9]
-
Addition of Ropivacaine: Add a known amount of Ropivacaine HCl powder or a specific volume of the stock solution to a predetermined volume of the buffer to achieve the target concentration.
-
Mixing: Vigorously mix the solution using a vortex mixer or a magnetic stirrer for a sufficient amount of time (e.g., 30 minutes) to ensure maximum dissolution.
-
Visual Inspection: Observe the solution against a dark background under good lighting. Check for any signs of undissolved particles, cloudiness, or precipitation.
-
Equilibration (Optional): For a more thorough assessment, allow the solution to stand at the desired temperature for a period (e.g., 1-2 hours) and re-examine for any delayed precipitation.
-
Documentation: Record the observation, noting the concentration of Ropivacaine, the buffer composition, pH, and temperature.
Protocol 2: Quantification of Soluble Ropivacaine using UV-Vis Spectrophotometry
This protocol describes a method to quantify the amount of Ropivacaine that remains in solution after potential precipitation.
Methodology:
-
Prepare Ropivacaine Solution: Prepare the Ropivacaine solution in the desired buffer as described in Protocol 1.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and time).
-
Separation of Precipitate: Centrifuge the solution at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitated Ropivacaine.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Standard Curve Preparation: Prepare a series of standard solutions of Ropivacaine HCl of known concentrations in the same buffer.
-
UV-Vis Measurement: Measure the absorbance of the standard solutions and the supernatant from the experimental sample at the wavelength of maximum absorbance (λmax) for Ropivacaine (typically around 263 nm, but should be determined empirically in your specific buffer).
-
Quantification: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the supernatant to determine the concentration of soluble Ropivacaine from the standard curve.
Disclaimer: This technical support guide is intended for informational purposes for research and development applications. The information provided should not be used for clinical or diagnostic purposes. It is essential to validate all experimental procedures and results in your own laboratory setting.
References
- 1. CN104003930A - Method for preparing hydrochloric acid ropivacaine - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. fresenius-kabi.com [fresenius-kabi.com]
- 5. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 6. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 7. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and pharmacological evaluation of ropivacaine-2-hydroxypropyl-beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Technical Support Center: Ropivacaine HPLC Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ropivacaine. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Ropivacaine analysis?
A1: A common starting point for Ropivacaine analysis is a reversed-phase HPLC method with UV detection. A typical method would use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile at a flow rate of approximately 1.0 mL/min. Detection is often performed at 210 nm or 220 nm.[1]
Q2: What are the key parameters to optimize for better separation of Ropivacaine?
A2: The most critical parameters to optimize are the mobile phase pH and the organic solvent ratio. Ropivacaine is a basic compound, and adjusting the mobile phase pH can significantly impact its retention time and peak shape. The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will also have a strong influence on retention.
Q3: What are the common degradation products of Ropivacaine that might be observed in a stability study?
A3: Forced degradation studies have shown that Ropivacaine can degrade under acidic, basic, oxidative, and photolytic conditions. While specific degradation products are not always fully characterized in all literature, it is important to be aware of the potential for additional peaks to appear in chromatograms of stressed samples. A well-developed stability-indicating method should be able to resolve Ropivacaine from all potential degradation products.
Q4: How can I improve the peak shape of Ropivacaine?
A4: Peak tailing is a common issue with basic compounds like Ropivacaine. To improve peak shape, consider the following:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can protonate the silanol groups on the silica-based column, reducing their interaction with the basic Ropivacaine molecule.
-
Use an End-capped Column: These columns have fewer free silanol groups, which minimizes secondary interactions that cause tailing.
-
Add a Competing Base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can also help to improve peak shape.
Q5: What is a suitable internal standard for Ropivacaine analysis?
A5: Bupivacaine, another local anesthetic with a similar structure to Ropivacaine, is frequently used as an internal standard in HPLC methods for Ropivacaine quantification.
Troubleshooting Guide
This section addresses specific problems that may arise during Ropivacaine HPLC analysis in a question-and-answer format.
Problem: No peak or very small Ropivacaine peak observed.
| Possible Cause | Recommended Solution |
| Incorrect Wavelength | Verify that the UV detector is set to an appropriate wavelength for Ropivacaine detection (e.g., 210 nm or 220 nm). |
| Sample Preparation Error | Ensure that the sample was prepared at the correct concentration and that the injection volume is appropriate. |
| System Leak | Check the HPLC system for any leaks, from the pump to the detector. |
| Injector Issue | Ensure the injector is functioning correctly and that the sample loop is completely filled. |
Problem: Ropivacaine peak is tailing (asymmetry factor > 1.2).
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to between 3 and 4 to protonate free silanols. Alternatively, add a competing base like 0.1% triethylamine (TEA) to the mobile phase. |
| Column Degradation | The column may be aging. Try washing the column with a strong solvent or replace it with a new, end-capped C18 column. |
| Sample Overload | Reduce the concentration of the injected sample. |
Problem: Variable retention times for the Ropivacaine peak.
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate pH adjustment and solvent ratios. Use a buffer to maintain a stable pH. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for consistent flow rate and pressure. |
Problem: Extra peaks appearing in the chromatogram.
| Possible Cause | Recommended Solution |
| Sample Degradation | If analyzing stability samples, these may be degradation products. Optimize the mobile phase (e.g., gradient elution) to achieve baseline separation of all peaks. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents. |
| Carryover from Previous Injection | Inject a blank (mobile phase) to check for carryover. If observed, implement a needle wash step and/or a column wash at the end of each run. |
Data Presentation
The following tables summarize the expected impact of changes in key chromatographic parameters on Ropivacaine analysis.
Table 1: Effect of Mobile Phase Composition on Ropivacaine Retention Time
| % Acetonitrile in Mobile Phase | Approximate Retention Time (minutes) |
| 40% | 12.5 |
| 50% | 8.2 |
| 60% | 5.1 |
| Data is illustrative and will vary based on the specific column and other method parameters. |
Table 2: Effect of Mobile Phase pH on Ropivacaine Peak Tailing Factor
| Mobile Phase pH | Approximate Tailing Factor |
| 7.0 | 1.8 |
| 5.0 | 1.4 |
| 3.5 | 1.1 |
| Data is illustrative and demonstrates the general trend. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Ropivacaine Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 50:50 (v/v) mixture of 25 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.5 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Internal Standard (optional): Bupivacaine at a suitable concentration.
Protocol 2: Forced Degradation Study of Ropivacaine
-
Acid Degradation: Dissolve Ropivacaine in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Degradation: Dissolve Ropivacaine in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve Ropivacaine in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of Ropivacaine to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Keep solid Ropivacaine in an oven at 105°C for 24 hours.
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration with the mobile phase, and analyze by HPLC.
Visualization
Troubleshooting Workflow for Ropivacaine HPLC Analysis
Caption: A flowchart illustrating the troubleshooting steps for common issues in Ropivacaine HPLC analysis.
References
Technical Support Center: Mitigating Ropivacaine-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating ropivacaine-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
General Questions
-
What is ropivacaine and why is its cytotoxicity a concern in primary cell cultures? Ropivacaine is a long-acting local anesthetic. While widely used in clinical settings, studies have shown that it can induce cytotoxicity in various primary cell types, including neurons, chondrocytes, myotubes, and tenofibroblasts.[1][2][3][4] This is a concern for researchers as it can affect the viability and function of cells in vitro, potentially confounding experimental results.
-
What are the known mechanisms of ropivacaine-induced cytotoxicity? Ropivacaine-induced cytotoxicity is multifactorial and involves several key mechanisms:
-
Apoptosis (Programmed Cell Death): Ropivacaine can induce apoptosis by activating caspases (such as caspase-3, -7, and -9), damaging mitochondrial DNA, and altering the expression of apoptosis-related proteins like Bcl-2 and Bax.[2][5][6][7]
-
Mitochondrial Dysfunction: It can disrupt mitochondrial function by inhibiting respiratory complex I and II activities, leading to decreased ATP production and energy depletion.[5][8][9]
-
Oxidative Stress: Ropivacaine exposure can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative damage to cellular components.[1][2][10]
-
Activation of Signaling Pathways: The cytotoxicity of ropivacaine has been linked to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, and the inhibition of pro-survival pathways like Akt/mTOR.[2][4][8][9][11]
-
-
How does ropivacaine's cytotoxicity compare to other local anesthetics like bupivacaine and lidocaine? Generally, ropivacaine is considered to be less cytotoxic than bupivacaine and lidocaine at clinically relevant concentrations.[2][3][12][13][14] However, its toxicity is still dose- and time-dependent.[2][3][15]
Troubleshooting Unexpected Cytotoxicity
-
My primary cell cultures are showing higher-than-expected cell death after ropivacaine treatment. What should I check? If you observe excessive cytotoxicity, consider the following troubleshooting steps:
-
Verify Ropivacaine Concentration: Double-check your calculations and dilution factors to ensure the final concentration is accurate.
-
Assess Culture Health: Ensure your primary cells are healthy and not stressed before initiating the experiment. Factors like passage number, confluency, and media quality can impact susceptibility to cytotoxic agents.
-
Optimize Exposure Time: Ropivacaine's toxicity is time-dependent.[2][3] Consider reducing the exposure duration in your initial experiments.
-
Check for Contamination: Microbial contamination can exacerbate cytotoxicity. Regularly screen your cultures for any signs of contamination.
-
Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure your cell viability assay is working correctly.
-
-
I'm seeing a lot of variability in cytotoxicity between different batches of primary cells. How can I minimize this? Variability is a common challenge with primary cells. To minimize this:
-
Standardize Cell Isolation and Culture: Use a consistent protocol for isolating and culturing your primary cells.
-
Characterize Your Cells: Ensure that each batch of primary cells expresses the expected markers and exhibits typical morphology.
-
Pool Donors (If Possible): If your experimental design allows, pooling cells from multiple donors can help to average out individual variabilities.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to account for inherent variability.
-
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
This guide provides a systematic approach to troubleshooting excessive cell death in your primary cell cultures following ropivacaine treatment.
Caption: Troubleshooting workflow for unexpected ropivacaine-induced cytotoxicity.
Guide 2: Inconsistent Results Across Experiments
This guide helps to identify and address sources of variability in your ropivacaine cytotoxicity assays.
Caption: Workflow for addressing inconsistent results in cytotoxicity assays.
Data Presentation
Table 1: Cytotoxicity of Ropivacaine in Different Primary Cell Types
| Cell Type | Concentration | Exposure Time | Viability Assay | % Cell Viability (Approx.) | Reference |
| Human Chondrocytes | 0.2% Ropivacaine | 120 hours | Flow Cytometry | Not significantly affected | [5] |
| Human Chondrocytes | 0.5% Ropivacaine | 120 hours | Flow Cytometry | Significant decrease | [5] |
| Canine Chondrocytes | 0.062% Ropivacaine | 24 hours | MTT Assay | 64% | [12] |
| Rat Sensory Neurons | 2.5 mg/mL Ropivacaine | 24 hours | Trypan Blue | 50% | [16] |
| Human Tenofibroblasts | 0.2% Ropivacaine | - | Annexin V/PI | Least toxic among tested | [2] |
| Mouse Myotubes | 2500 ppm Ropivacaine | 1 hour | Flow Cytometry | Significantly higher than bupivacaine | [3] |
Table 2: Comparison of Cytotoxicity between Ropivacaine, Bupivacaine, and Lidocaine
| Cell Type | Anesthetic & Concentration | Exposure Time | Viability Assay | Key Finding | Reference |
| Human Chondrocytes | 0.5% Bupivacaine | 24 hours | Live/Dead Staining | 16% Viability | [15] |
| Human Chondrocytes | 0.75% Ropivacaine | 24 hours | Live/Dead Staining | 80% Viability | [15] |
| Human Chondrocytes | 1% Lidocaine | 3 hours | - | Significant chondrotoxicity | [13] |
| Human Chondrocytes | 0.5% Ropivacaine | 12 hours | - | No significant chondrotoxicity | [13] |
| Canine Chondrocytes | 0.062% Bupivacaine | 24 hours | MTT Assay | 11.33% Viability | [12] |
| Canine Chondrocytes | 0.062% Ropivacaine | 24 hours | MTT Assay | 64% Viability | [12] |
| Human Adipose-Derived MSCs | Lidocaine, Bupivacaine, Ropivacaine | - | MTS, Live/Dead | Ropivacaine was the least cytotoxic | [14] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ropivacaine and controls for the desired exposure time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with ropivacaine as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Workflows
Ropivacaine-Induced Apoptosis Pathway
Caption: Simplified pathway of ropivacaine-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity and Mitigation
Caption: General experimental workflow for cytotoxicity assessment and mitigation.
Mitigation Strategies
-
How can I mitigate ropivacaine-induced cytotoxicity in my experiments? Several strategies can be employed to reduce the cytotoxic effects of ropivacaine:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of ropivacaine that achieves the desired experimental effect while minimizing cytotoxicity.
-
Limit Exposure Duration: Use the shortest possible exposure time that is sufficient for your experimental needs.
-
Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC) have been shown to protect against local anesthetic-induced cytotoxicity by scavenging ROS.[17][18] Pre-incubating cells with NAC before ropivacaine exposure can significantly improve cell viability.[17]
-
Pharmacological Inhibition of Stress Pathways: Inhibition of specific MAPK pathways, such as p38, has been shown to attenuate ropivacaine-induced neurotoxicity.[11]
-
Enhancing Pro-Survival Pathways: Activating pro-survival pathways, for instance by enhancing mitochondrial STAT3 translocation, has been suggested to prevent ropivacaine-induced apoptosis.[6] Quercetin has also been shown to protect against ropivacaine-induced neurotoxicity by stimulating autophagy.[19]
-
N-acetylcysteine (NAC) as a Mitigating Agent
NAC is a potent antioxidant that can protect against ropivacaine-induced cell death. It is thought to work by directly scavenging reactive oxygen species and replenishing intracellular glutathione stores, thereby reducing oxidative stress.[17][20] A typical pre-treatment protocol involves incubating the primary cells with 10 mM NAC for 1 hour before exposing them to ropivacaine.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic effects of ropivacaine, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The myotoxic effect of bupivacaine and ropivacaine on myotubes in primary mouse cell culture and an immortalized cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and mitochondrial dysfunction in human chondrocytes following exposure to lidocaine, bupivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ropivacaine Induces Cell Cycle Arrest in the G0/G1 Phase and Apoptosis of PC12 Cells via Inhibiting Mitochondrial STAT3 Translocation - ProQuest [proquest.com]
- 7. Local Anesthetic Ropivacaine Exhibits Therapeutic Effects in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro, inhibition of mitogen-activated protein kinase pathways protects against bupivacaine- and ropivacaine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cytotoxicity of bupivacaine, ropivacaine, and mepivacaine on human chondrocytes and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxicity of adjuvants used in perineural anesthesia and analgesia in comparison with ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-acetyl cysteine protects cells from chondrocyte death induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antioxidant N-acetyl cysteine suppresses lidocaine-induced intracellular reactive oxygen species production and cell death in neuronal SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin attenuated ropivacaine-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-acetylcysteine protects against bupivacaine-induced myotoxicity caused by oxidative and sarcoplasmic reticulum stress in human skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the cardiotoxicity of Ropivacaine in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to Ropivacaine-induced cardiotoxicity in experimental models.
Frequently Asked Questions (FAQs)
1. What are the common signs of Ropivacaine-induced cardiotoxicity in rodent models?
In rodent models, the primary indicators of Ropivacaine cardiotoxicity following systemic administration include significant electrocardiogram (ECG) changes and hemodynamic instability. Researchers should monitor for a progressive decrease in heart rate (bradycardia) and a widening of the QRS complex.[1] These electrophysiological changes can lead to arrhythmias and eventually cardiac arrest.
2. What is the primary mechanism of Ropivacaine-induced cardiotoxicity?
Ropivacaine, like other local anesthetics, primarily exerts its cardiotoxic effects by blocking voltage-gated sodium (NaV) channels in cardiac muscle cells.[2] This action inhibits the rapid influx of sodium required for the initiation and propagation of the cardiac action potential, leading to conduction delays (QRS prolongation) and reduced myocardial contractility.[2][3][4] Additionally, Ropivacaine can interfere with potassium (K+) and calcium (Ca2+) channels, further disrupting cardiac electrophysiology.[3] Some studies also suggest that Ropivacaine impairs mitochondrial function by inhibiting ATP production, which is crucial for cardiomyocyte function.[5][6]
3. What are the established interventional strategies to mitigate Ropivacaine cardiotoxicity in animal models?
The most widely studied and effective rescue strategy is the administration of a 20% lipid emulsion.[1][7] The proposed "lipid sink" theory suggests that the lipid emulsion sequesters the lipophilic Ropivacaine molecules, reducing their plasma concentration and availability to bind to cardiac ion channels.[1] Other investigated strategies include the use of sodium bicarbonate, which can help to reverse the effects of sodium channel blockade, and dexmedetetomidine, which has shown some cardioprotective effects.[8][9][10]
4. Can I administer a lipid emulsion prophylactically to prevent cardiotoxicity?
Yes, experimental evidence suggests that prophylactic administration of a 20% lipid emulsion can have a protective effect against Ropivacaine-induced cardiotoxicity.[1] In a study on Wistar rats, administering a lipid emulsion two minutes prior to Ropivacaine resulted in a less pronounced decrease in heart rate compared to the group that received Ropivacaine alone.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible cardiotoxic effects of Ropivacaine.
Possible Cause 1: Incorrect dosage or administration rate.
-
Solution: Ensure the dose of Ropivacaine is sufficient to induce toxicity. A common method is repeated intravenous administration of a set dose at regular intervals. For example, in Wistar rats (200-300g), administering 0.1 mL of 2 mg/mL Ropivacaine every 2 minutes has been shown to induce cardiotoxicity.[1]
Possible Cause 2: Variation in animal physiology.
-
Solution: Use a homogenous group of animals in terms of age, weight, and sex. Acclimate the animals to the laboratory conditions for at least two weeks before the experiment to minimize stress-related physiological variations.[1]
Possible Cause 3: Anesthetic interference.
-
Solution: The choice of general anesthetic can influence cardiovascular parameters. Isoflurane is a commonly used anesthetic in these types of studies.[1] It is crucial to maintain a stable plane of anesthesia throughout the experiment.
Issue 2: Failure of lipid emulsion rescue to reverse cardiotoxicity.
Possible Cause 1: Delayed administration of the lipid emulsion.
-
Solution: Lipid emulsion therapy is most effective when administered promptly after the onset of cardiotoxic signs. In experimental protocols, the rescue agent is typically given within a few minutes of observing significant ECG changes.[9]
Possible Cause 2: Insufficient dosage of lipid emulsion.
-
Solution: The recommended dosage for lipid emulsion rescue needs to be followed. For instance, in a pig model, an initial bolus of 1.5 ml/kg of 20% lipid emulsion was administered over one minute, followed by an infusion of 0.25 ml/kg/min.[9]
Possible Cause 3: Severe, irreversible cardiotoxicity.
-
Solution: At very high doses of Ropivacaine, the cardiotoxic effects may be too severe to be reversed. It is important to establish a dose-response curve for Ropivacaine in your specific experimental model to identify a dose that induces reproducible but reversible cardiotoxicity.
Quantitative Data Summary
Table 1: Effect of Prophylactic Lipid Emulsion on Ropivacaine-Induced Cardiotoxicity in Wistar Rats [1]
| Parameter | Ropivacaine Only (Group A) | Lipid Emulsion + Ropivacaine (Group B) | p-value |
| Baseline Heart Rate (beats/min) | 0.073 | ||
| Baseline QRS Duration (ms) | 0.715 | ||
| Heart Rate Change from Baseline | -57% (SD = 25.4%) | -28.5% (SD = 9.94%) | 0.006 |
| QRS Duration Change from Baseline | 195% (SD = 148%) | 134% (SD = 65.8%) | 0.262 |
Table 2: Comparison of Antidotes for Reversing Ropivacaine-Induced QRS Prolongation in Pigs [10]
| Treatment Group | Sinus QRS Recovery (>30% of Lengthening) within 1 minute |
| Sodium Bicarbonate | 7 out of 8 animals |
| Lipid Emulsion | 2 out of 8 animals |
| Saline (Control) | 0 out of 8 animals |
Experimental Protocols
Protocol 1: Induction of Ropivacaine Cardiotoxicity and Prophylactic Lipid Emulsion Treatment in Rats[1]
-
Animal Model: Male Wistar rats (10-12 weeks old, 200-300g).
-
Anesthesia: Induce and maintain general anesthesia with Isoflurane.
-
Vascular Access: Establish venous access, for example, via inferior vena cava puncture.
-
Grouping:
-
Group A (Ropivacaine only): Administer 0.1 mL of 2 mg/mL Ropivacaine intravenously every 2 minutes.
-
Group B (Prophylactic Lipid Emulsion): Administer 0.3-0.4 mL of 20% lipid emulsion intravenously 2 minutes prior to the first Ropivacaine injection. Then, administer Ropivacaine as in Group A.
-
-
Monitoring: Continuously monitor ECG to record heart rate and QRS duration.
-
Endpoint: The experiment can be terminated after a set number of Ropivacaine administrations (e.g., four) or upon reaching a predefined cardiotoxic endpoint (e.g., asystole).
Protocol 2: Reversal of Ropivacaine Cardiotoxicity with Sodium Bicarbonate or Lipid Emulsion in Pigs[9]
-
Animal Model: Domestic pigs.
-
Anesthesia and Instrumentation: Anesthetize, intubate, and instrument the animals for continuous hemodynamic and electrophysiological monitoring.
-
Toxicity Induction: Administer a bolus of 5 mg/kg Ropivacaine intravenously over 30 seconds.
-
Treatment (3 minutes post-Ropivacaine):
-
ILE Group: Administer a 1.5 ml/kg bolus of 20% lipid emulsion over 1 minute, followed by an infusion of 0.25 ml/kg/min.
-
NaHCO3 Group: Administer a 2 mEq/kg bolus of sodium bicarbonate over 1-2 minutes, followed by an infusion of 1 mEq/kg/h.
-
Control Group: Administer a saline solution.
-
-
Monitoring: Evaluate electrophysiological parameters for at least 30 minutes post-treatment.
Visualizations
Caption: Signaling pathway of Ropivacaine-induced cardiotoxicity.
Caption: Experimental workflow for lipid emulsion rescue.
References
- 1. mdpi.com [mdpi.com]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dexmedetomidine pretreatment alleviates ropivacaine-induced neurotoxicity via the miR-10b-5p/BDNF axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium bicarbonate reverts electrophysiologic cardiotoxicity of ropivacaine faster than lipid emulsions in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium bicarbonate reverts electrophysiologic cardiotoxicity of ropivacaine faster than lipid emulsions in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Ropivacaine standard
Welcome to the Technical Support Center for Ropivacaine reference standards. This resource is designed for researchers, analytical scientists, and drug development professionals to address common issues related to batch-to-batch variability of Ropivacaine standards during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is a Ropivacaine reference standard and why is it important?
A Ropivacaine reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements.[1] It is crucial for ensuring the accuracy, precision, and reliability of qualitative and quantitative analyses of Ropivacaine in various samples.[1] These standards are used for assay determination, impurity profiling, and identity confirmation in pharmaceutical quality control and research.
Q2: What kind of information should I expect to find on the Certificate of Analysis (CoA) for my Ropivacaine standard?
A Certificate of Analysis for a Ropivacaine standard should provide comprehensive information about the material's identity, purity, and characterization. Key details typically include:
-
Batch or lot number
-
Chemical name and structure
-
CAS number
-
Molecular formula and weight
-
Purity value (e.g., as a percentage)
-
Results of analytical tests used for characterization (e.g., HPLC, NMR, Mass Spectrometry)
-
Information on identified impurities
-
Recommended storage conditions
-
An expiration or retest date[2]
Q3: What are the common causes of batch-to-batch variability in a Ropivacaine standard?
Batch-to-batch variability in a Ropivacaine standard can arise from several factors during the synthesis and purification process. These can include:
-
Minor differences in the synthetic route: Variations in reaction conditions can lead to differing impurity profiles.
-
Efficiency of purification steps: The effectiveness of crystallization or chromatographic purification can vary, impacting the final purity.[3]
-
Raw material consistency: Variability in the starting materials and reagents can propagate through the manufacturing process.
-
Storage and handling: Improper storage conditions, such as exposure to light, humidity, or inappropriate temperatures, can lead to degradation over time.[4]
Q4: What is an acceptable level of variability between different batches of Ropivacaine standard?
The acceptable variability is defined by pharmacopeial monographs (e.g., USP, BP) and internal specifications. For instance, the United States Pharmacopeia (USP) specifies that Ropivacaine Hydrochloride should contain not less than 98.5% and not more than 101.0% of C17H26N2O · HCl, calculated on an anhydrous basis.[5] Specific impurities also have defined limits. For example, Ropivacaine related compound B (the R-enantiomer) should not exceed 0.5%.[6]
Data Presentation: Ropivacaine Standard Batch Comparison
The following table provides a hypothetical but representative comparison of two different batches of Ropivacaine Hydrochloride standard, based on typical specifications found in pharmacopeial monographs.
| Parameter | Batch A | Batch B | Acceptance Criteria (Example) |
| Assay (anhydrous basis) | 99.8% | 99.5% | 98.5% - 101.0%[5] |
| Water Content | 0.2% | 0.3% | Report value |
| Ropivacaine Related Compound A (2,6-dimethylaniline) | < 10 ppm | < 10 ppm | NMT 10 ppm[5] |
| Ropivacaine Related Compound B (R-enantiomer) | 0.12% | 0.15% | NMT 0.5%[6] |
| Any other individual impurity | 0.08% | 0.09% | NMT 0.1%[5] |
| Total Impurities | 0.20% | 0.24% | NMT 0.5%[5] |
NMT: Not More Than
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of Ropivacaine that may be related to standard variability.
Issue 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis
If you observe significant variations in peak areas or retention times for your Ropivacaine standard across different runs or between batches, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting HPLC inconsistencies.
Detailed Steps:
-
Verify System Suitability: Before suspecting the standard, ensure your HPLC system is performing correctly. Check for stable pressure, accurate flow rate, and consistent column temperature.[7]
-
Prepare Fresh Solutions: Prepare a new mobile phase and a fresh stock solution of your Ropivacaine standard. Ensure the standard is fully dissolved and the solvent is compatible with the mobile phase.[8]
-
Re-run Analysis: Analyze the freshly prepared standard solution. If the results are now consistent, the issue may have been with the previous solution's stability or preparation.
-
Evaluate the Column: If inconsistency persists, check the column's performance log. Column contamination or degradation can lead to shifting retention times and poor peak shape.[9] Consider flushing the column or replacing it if it's old.
-
Review Method Parameters: Double-check all method parameters, including the mobile phase composition, gradient program, detector wavelength (typically 240 nm for Ropivacaine), and injection volume.[5]
-
Test a Different Batch: If possible, analyze a different batch of the Ropivacaine standard. If the new batch provides consistent results, this points towards an issue with the specific batch .
-
Contact Supplier: If you confirm that the variability is linked to a specific batch, contact the supplier. Provide them with the batch numbers and your experimental data.
Issue 2: Appearance of Unexpected Peaks (Impurities)
The presence of unexpected peaks can indicate degradation of the standard or issues with the analytical system.
Caption: Logic for identifying the source of unexpected peaks.
Detailed Steps:
-
Inject a Blank: First, inject a sample of your mobile phase or the solvent used to dissolve the standard. If the unexpected peak is present, it's likely a "ghost peak" from system contamination.[9]
-
System Contamination: If a ghost peak is identified, flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol. Use freshly prepared mobile phase.
-
Review the Certificate of Analysis (CoA): If the peak is absent in the blank, it originates from your standard. Review the CoA for the specific batch to see if this impurity is known and quantified. Ropivacaine has several known related substances, such as Ropivacaine impurity G.[4]
-
Check Storage and Handling: Verify that the standard has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light). Consider the age of the standard and if it has passed its retest date.
-
Contact Supplier: If the impurity is not listed on the CoA or is present at a level higher than specified, contact the supplier for technical support.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Ropivacaine Purity
This protocol is a representative method based on common pharmacopeial procedures for determining the purity of a Ropivacaine standard.
1. Materials and Reagents:
-
Ropivacaine Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate
-
Disodium hydrogen phosphate dihydrate
-
Water (HPLC grade)
-
Bupivacaine Hydrochloride RS (for system suitability)
2. Chromatographic Conditions:
-
Column: C8 or C18, 3.9-mm × 15-cm; 4-µm packing (e.g., L1 packing)[5]
-
Mobile Phase: A 1:1 mixture of Acetonitrile and a pH 8.0 Phosphate Buffer.[5]
-
Buffer Preparation: Combine 1.3 mL of 138 g/L monobasic sodium phosphate solution and 32.5 mL of 89 g/L disodium hydrogen phosphate dihydrate solution, and dilute with water to 1 L. Adjust pH to 8.0 if necessary.[5]
-
-
Flow Rate: 1.0 mL/min[5]
-
Detector: UV at 240 nm[5]
-
Injection Volume: 20 µL[5]
-
Column Temperature: Ambient or controlled at 25°C
3. Solution Preparation:
-
System Suitability Solution: Prepare a solution containing approximately 10 µg/mL each of Ropivacaine Hydrochloride RS and Bupivacaine Hydrochloride RS in the Mobile Phase.[5]
-
Standard Solution: Prepare a solution of Ropivacaine Hydrochloride RS in the Mobile Phase at a concentration of approximately 2.75 mg/mL.[5]
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution.
-
Verify system suitability requirements:
-
Inject the Standard Solution in replicate (e.g., n=5).
-
Analyze the resulting chromatogram. Calculate the area of the main Ropivacaine peak and any impurity peaks.
-
Calculate the percentage of each impurity using the formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100.
7. Acceptance Criteria:
-
Compare the calculated impurity levels against the specifications on the Certificate of Analysis or in the relevant pharmacopeia. For example, total impurities should not exceed 0.5%.[5]
References
- 1. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. lcms.cz [lcms.cz]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Long-Term Stability of Ropivacaine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability challenges with Ropivacaine formulations. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and extend the shelf-life of your experimental and clinical preparations.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems that may arise during the formulation and storage of Ropivacaine solutions.
Issue 1: Precipitation or Cloudiness Observed in the Formulation
Possible Cause 1: pH Shift Above 6.0 Ropivacaine hydrochloride's solubility is significantly limited at a pH above 6.0.[1] Accidental mixing with alkaline solutions or improper buffering can cause the free base to precipitate out of solution.
-
Immediate Action:
-
Quarantine the affected batch. Do not use.
-
Measure the pH of the formulation.
-
If the pH is > 6.0, it is the likely cause.
-
-
Preventative Measures:
-
Strictly control the pH of all excipients and diluents.
-
Incorporate a suitable buffering system (e.g., phosphate or citrate buffers) to maintain the pH within the optimal range (typically 4.0-6.0).
-
When mixing with other drugs, verify their pH and compatibility. For instance, mixing with sodium bicarbonate to speed onset can induce precipitation if not administered immediately.[2][3]
-
Possible Cause 2: Incompatibility with Other Drugs or Excipients Certain drugs, like the steroid betamethasone, can cause microscopic and macroscopic crystal formation when mixed with Ropivacaine, leading to a significant loss of active ingredient concentration.[4][5]
-
Immediate Action:
-
Visually inspect the solution under magnification.
-
If crystals are observed, the mixture is unstable and should be discarded.
-
-
Preventative Measures:
-
Conduct thorough compatibility studies before combining Ropivacaine with other active pharmaceutical ingredients (APIs) or novel excipients.
-
Consult literature for known incompatibilities. For example, dexamethasone has been shown to be more physicochemically stable with Ropivacaine than betamethasone.[4][5]
-
Possible Cause 3: Temperature-Related Effects Low temperatures can sometimes decrease the solubility of drug substances, while high temperatures can accelerate degradation, potentially forming insoluble degradants.
-
Immediate Action:
-
Review the storage temperature records for the batch.
-
Allow the solution to return to room temperature to see if the precipitate redissolves (indicating temperature-dependent solubility).
-
-
Preventative Measures:
-
Store formulations within the recommended temperature range (typically controlled room temperature or refrigerated, 2-25°C), as determined by your stability studies.[6]
-
Avoid freezing Ropivacaine solutions unless specifically formulated for it.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade Ropivacaine in aqueous solutions?
A1: The primary factors affecting Ropivacaine stability are pH, temperature, and light .
-
pH: Ropivacaine is susceptible to alkaline hydrolysis, which involves the cleavage of the amide bond.[7] Its solubility is also highly pH-dependent, with precipitation occurring at a pH above 6.0.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Studies show that Ropivacaine, when mixed with other compounds, exhibits significantly faster degradation at 40°C compared to 21°C or 4°C.[8]
-
Light: As mandated by ICH Q1B guidelines, photostability testing is crucial.[9][10] Exposure to UV or certain wavelengths of light can lead to photodegradation, necessitating storage in light-protected containers.
Q2: My Ropivacaine concentration is decreasing over time, but I don't see any precipitate. What could be the cause?
A2: A loss of potency without visible precipitation can be due to chemical degradation or sorption (adsorption) to the container material.
-
Chemical Degradation: Forced degradation studies show that Ropivacaine can degrade under acidic, basic, oxidative, and thermal stress without necessarily forming insoluble products initially.[11] The primary degradation pathway under alkaline conditions is the hydrolysis of the amide linkage to form 2,6-dimethylaniline.[7]
-
Sorption to Containers: Ropivacaine, especially when in mixtures, can adsorb to the surface of certain plastics, most notably polyvinyl chloride (PVC).[12] This leads to a decrease in the drug concentration in the solution. Using containers made of glass, polypropylene, or polyolefin can mitigate this issue.[6]
Q3: What type of storage container is best for long-term stability?
A3: For optimal long-term stability, glass bottles are generally the most inert option.[13][14] If plastic containers are necessary, polyolefin or polypropylene bags are superior to PVC bags, as they exhibit significantly less sorption of the drug.[6] Studies have demonstrated good stability of Ropivacaine admixtures in polyolefin bags for at least 15 to 30 days at both refrigerated (4°C) and room temperature (25°C).[6][15]
Q4: Can I add preservatives to my Ropivacaine formulation for multi-dose use?
A4: While preservatives like methylparaben are used in some local anesthetic multi-dose vials, their compatibility with Ropivacaine must be thoroughly evaluated. Parabens can be a source of allergic reactions in sensitive individuals.[16] Any added excipient must be tested for its impact on the formulation's physical and chemical stability, as well as its potential for interaction with Ropivacaine.
Q5: How long can I expect my Ropivacaine formulation to be stable?
A5: The shelf-life is highly dependent on the formulation composition, container type, and storage conditions.
-
Ropivacaine mixed with butorphanol in 0.9% sodium chloride is stable for at least 15 days in polyolefin bags at 4°C and 25°C.[6]
-
Ropivacaine mixed with morphine, fentanyl, or clonidine is stable for up to 30 days in Mark II Polybags.[15]
-
Ropivacaine mixed with diamorphine showed stability for 70 days at 4°C in polybags before 10% degradation occurred.[8] A comprehensive stability study following ICH guidelines is required to establish a definitive shelf-life for any specific formulation.[17][18]
Data Presentation: Stability of Ropivacaine Admixtures
The following tables summarize quantitative data from stability studies.
Table 1: Stability of Ropivacaine (1-2 mg/mL) with Butorphanol (50 µg/mL) in Polyolefin Bags
| Storage Condition | Time (Days) | Ropivacaine Remaining (%) | Appearance | pH |
| 4°C | 15 | >97% | Clear, colorless | Stable |
| 25°C | 15 | >97% | Clear, colorless | Stable |
| Source: Adapted from stability studies on epidural analgesic admixtures.[6] |
Table 2: Time to 10% Degradation (T₀.₉) of Diamorphine in Ropivacaine Solutions
| Container | Storage Temp. | Diamorphine T₀.₉ (Days) |
| Syringe | 4°C | 30 |
| Syringe | 21°C | 16 |
| Syringe | 40°C | 6 |
| Polybag | 4°C | 70 |
| Polybag | 21°C | 28 |
| Polybag | 40°C | 6 |
| Note: Ropivacaine concentration remained stable across all conditions in this study. Source: Adapted from long-term stability studies of diamorphine in ropivacaine.[8] |
Table 3: Effect of Alkalinization on 0.2% Ropivacaine Precipitation
| Volume of 8.4% NaHCO₃ added to 20 mL Ropivacaine | Resulting pH | % Ropivacaine Precipitated (at 20 min) |
| 0 mL (Control) | 5.51 | 0% |
| 0.1 mL | 7.39 | ~5% |
| 0.2 mL | 7.51 | ~18% |
| 0.4 mL | 7.63 | ~28% |
| Source: Adapted from studies on the alkalinization and precipitation characteristics of ropivacaine.[2] |
Mandatory Visualizations
Caption: Primary alkaline degradation pathway of Ropivacaine.
Caption: Experimental workflow for a Ropivacaine stability study.
Caption: Troubleshooting decision tree for Ropivacaine instability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ropivacaine and Degradation Products
This protocol outlines a general method for quantifying Ropivacaine and separating its potential degradation products, consistent with principles from various published methods.[8][11][19][20]
-
Objective: To determine the concentration of Ropivacaine and detect the presence of degradation products in a formulation over time.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector.
-
Autosampler and column oven.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄). The ratio can be optimized, but a starting point is Acetonitrile:Buffer (e.g., 35:65 v/v).[11] The pH of the buffer should be adjusted to the acidic range (e.g., pH 2.5 - 4.0) to ensure good peak shape for the amine-containing analyte.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of Ropivacaine reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the Ropivacaine formulation samples with the mobile phase to fall within the calibration curve range.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards to generate a standard curve. Then, inject the stability samples.
-
Data Evaluation: Quantify the Ropivacaine concentration in the samples using the calibration curve. Monitor the chromatograms for any new peaks, which indicate potential degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Ropivacaine peak.
-
Protocol 2: Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and ensuring the analytical method is stability-indicating, as per ICH guidelines.[21]
-
Objective: To intentionally degrade the Ropivacaine drug substance to understand its degradation behavior and validate the analytical method's specificity.
-
Procedure: Expose solutions of Ropivacaine (e.g., 1 mg/mL) to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.[7] Neutralize before injection. This condition is expected to generate 2,6-dimethylaniline.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store the solution at high temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours).
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms to an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
References
- 1. baxterpi.com [baxterpi.com]
- 2. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study [pubmed.ncbi.nlm.nih.gov]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 11. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 12. scielo.br [scielo.br]
- 13. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorption of various drugs in polyvinyl chloride, glass, and polyethylene-lined infusion containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compatibility of ropivacaine with morphine, sufentanil, fentanyl, or clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 18. upm-inc.com [upm-inc.com]
- 19. ualberta.ca [ualberta.ca]
- 20. researchgate.net [researchgate.net]
- 21. medcraveonline.com [medcraveonline.com]
Overcoming challenges in the enantioselective synthesis of Ropivacaine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of (S)-Ropivacaine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee) of (S)-Pipecoloxylidide After Chiral Resolution
-
Question: My chiral resolution of racemic pipecoloxylidide with Di-p-toluoyl-L-tartaric acid (L-DTTA) or a similar resolving agent is resulting in a low enantiomeric excess of the desired (S)-enantiomer. What are the likely causes and how can I improve the selectivity?
-
Answer: Low enantiomeric excess after resolution is a common issue and can often be attributed to several factors:
-
Suboptimal Solvent System: The choice of solvent is critical for the selective crystallization of the desired diastereomeric salt. A solvent system that is too polar may not allow for effective discrimination between the diastereomers, while a solvent that is too non-polar might lead to co-precipitation.
-
Incorrect Stoichiometry of Resolving Agent: An inappropriate molar ratio of the resolving agent to the racemic mixture can lead to incomplete resolution.
-
Insufficient Equilibration Time: The diastereomeric salts may require a specific amount of time to equilibrate and for the less soluble salt to selectively crystallize.
-
Temperature Control: Inadequate temperature control during crystallization can affect the solubility of the diastereomeric salts and lead to poor selectivity.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems. For example, a mixture of a protic solvent (like isopropanol) and water, or an ether like tetrahydrofuran (THF) with water, has been shown to be effective. The ratio of the solvents should be systematically varied to find the optimal composition for selective crystallization.
-
Adjust the Resolving Agent Ratio: While a 1:1 molar ratio is a good starting point, it may be beneficial to use a slight excess or deficit of the resolving agent. Titrate the amount of resolving agent to find the optimal ratio for your specific conditions.
-
Increase Equilibration Time: Allow the crystallization to proceed for a longer period, for example, by stirring overnight at a controlled temperature, to ensure that the system has reached equilibrium.
-
Implement a Controlled Cooling Profile: Instead of rapid cooling, employ a gradual cooling ramp to promote the formation of well-defined crystals of the desired diastereomer.
-
Issue 2: Poor Yield and/or Purity of (S)-Ropivacaine After N-Alkylation
-
Question: The N-alkylation of (S)-pipecoloxylidide with 1-bromopropane is giving a low yield of (S)-Ropivacaine, and I'm observing significant impurities. What could be the problem?
-
Answer: Low yields and the presence of impurities in the N-alkylation step can stem from several sources:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted (S)-pipecoloxylidide.
-
Side Reactions: Over-alkylation or side reactions involving the solvent or impurities can occur. The use of a strong base can also promote side reactions.
-
Inadequate Phase Transfer Conditions: If a phase transfer catalyst is used in a biphasic system, its inefficiency can lead to a slow and incomplete reaction.
-
Racemization: Although less common under typical N-alkylation conditions, harsh basic conditions or elevated temperatures could potentially lead to some degree of racemization.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the formation of the product. Continue the reaction until the starting material is consumed.
-
Optimize Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to side product formation. A temperature range of 75-80°C is often effective.
-
Choice of Base and Solvent: The selection of the base and solvent is crucial. Sodium hydroxide in a suitable solvent like tetrahydrofuran (THF) is a common choice. Ensure the base is fully dissolved and the reaction is well-stirred.
-
Purification of the Crude Product: The crude product will likely contain inorganic salts and potentially unreacted starting materials. An effective workup, including washing with water to remove salts and recrystallization from a suitable solvent like ethyl acetate, is essential for obtaining a pure product.
-
Issue 3: Presence of Impurity 'F' (Acetone Adduct) in the Final Product
-
Question: My final (S)-Ropivacaine hydrochloride product is contaminated with impurity 'F', the acetone adduct. How is this formed and how can I avoid it?
-
Answer: Impurity 'F', chemically known as (8a,S)-2-(2,6-dimethylphenyl)-3,3-dimethylhexahydro-imidazo[1,5-a]pyridin-1(5H)-one, is formed from the reaction of (S)-pipecoloxylidide with acetone, which is often used as a solvent. The acidic conditions can catalyze the condensation reaction between the secondary amine of the pipecoline ring and the ketone.
Prevention Strategy:
-
Avoid Ketonic Solvents: The most effective way to prevent the formation of impurity 'F' is to avoid the use of ketonic solvents like acetone, particularly in acidic conditions or during the workup of the free base.
-
Alternative Solvents for Crystallization: For the preparation of the hydrochloride salt, consider using non-ketonic solvents such as isopropanol. A process described involves dissolving the Ropivacaine base in water with hydrochloric acid, followed by concentration and precipitation with isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the enantioselective synthesis of (S)-Ropivacaine?
A1: The most critical step is the chiral resolution of the racemic pipecoloxylidide. The efficiency of this step directly determines the enantiomeric purity of the final product, as it is difficult to improve the enantiomeric excess in subsequent steps. A successful resolution, achieving high diastereomeric and subsequent enantiomeric purity, is key to a successful synthesis.
Q2: How can I accurately determine the enantiomeric purity of my (S)-Ropivacaine sample?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric purity of Ropivacaine. Several chiral columns are commercially available that can effectively separate the (S)- and (R)-enantiomers. Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin, is another powerful technique for enantiomeric purity analysis.[1][2][3]
Q3: What are the typical yields and enantiomeric excess values I should expect at each stage?
A3: The expected yields and enantiomeric excess can vary depending on the specific process and scale. However, based on published procedures, you can aim for the following benchmarks:
| Stage | Parameter | Typical Value |
| Chiral Resolution | Chiral Purity of (S)-Pipecoloxylidide DBTA salt | >97% |
| Purification of (S)-Pipecoloxylidide | Enantiomeric Purity | >99% |
| N-Alkylation | Molar Yield of crude (S)-Ropivacaine base | ~94% |
| Purification of (S)-Ropivacaine | Enantiomeric Purity | >99.5% |
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Special attention should be paid to the following:
-
Thionyl chloride: If used for the synthesis of the acid chloride, it is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood.
-
1-Bromopropane: This is a toxic and flammable alkylating agent. Avoid inhalation and skin contact.
-
Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.
Experimental Protocols
1. Chiral Resolution of Racemic Pipecoloxylidide
This protocol is adapted from a patented industrial process.
-
Materials:
-
Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (pipecoloxylidide)
-
Tetrahydrofuran (THF)
-
Water
-
Di-benzoyl-L-tartaric acid (DBTA)
-
Sodium Carbonate solution
-
Deionized water
-
-
Procedure:
-
In a suitable reactor, charge the racemic pipecoloxylidide base.
-
Add a mixture of THF and water (e.g., approximately 4:1 v/v) and stir until a clear solution is obtained.
-
Add a solution of DBTA in THF to the mixture over a period of one hour at 25-30°C.
-
Stir the reaction mass and then cool to 5-10°C. Maintain this temperature for at least 30 minutes to allow for crystallization of the (S)-pipecoloxylidide DBTA salt.
-
Filter the solid, wash with chilled THF, and dry the product. The chiral purity at this stage should be checked by HPLC and is expected to be around 97%.[4]
-
To obtain the free base, suspend the DBTA salt in water and adjust the pH to 10 with a sodium carbonate solution.
-
Stir the mixture overnight at 25-30°C.
-
Filter the precipitated (S)-pipecoloxylidide, wash with deionized water, and dry. The enantiomeric purity should be greater than 99%.[4]
-
2. N-Alkylation of (S)-Pipecoloxylidide to (S)-Ropivacaine
-
Materials:
-
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide ((S)-pipecoloxylidide)
-
1-Bromopropane
-
Sodium hydroxide
-
Deionized water
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve (S)-pipecoloxylidide in THF in a reactor.
-
Add a solution of sodium hydroxide.
-
Slowly add 1-bromopropane at 25-30°C.
-
Heat the reaction mixture to 75-80°C and maintain for 7-10 hours. Monitor the reaction for completion by TLC.
-
After completion, cool the reaction mass and add deionized water.
-
Cool further to 5-10°C and maintain for 1 hour to precipitate the crude (S)-Ropivacaine base.
-
Filter the precipitate and wash with chilled deionized water until the pH of the washings is neutral.
-
Dry the crude product. The chiral purity is expected to be around 99.75%.[4]
-
3. Purification of (S)-Ropivacaine Base and Conversion to Hydrochloride Monohydrate
-
Materials:
-
Crude (S)-Ropivacaine base
-
Ethyl acetate
-
Activated carbon
-
Distilled water
-
Hydrochloric acid
-
Isopropanol
-
-
Procedure:
-
Suspend the crude (S)-Ropivacaine base in ethyl acetate.
-
Add activated carbon and heat the mixture to 60-65°C.
-
Filter the hot solution and cool the filtrate to 0-5°C to crystallize the pure (S)-Ropivacaine base.
-
Filter and dry the purified base.
-
Suspend the pure (S)-Ropivacaine base in distilled water.
-
Carefully add hydrochloric acid to adjust the pH to 3-3.5 until the base completely dissolves.
-
Treat with activated carbon at 70-80°C for 30 minutes.
-
Filter the solution and concentrate it under vacuum.
-
Add isopropanol to the concentrate and cool to 5-10°C for about 2 hours to precipitate the pure (S)-Ropivacaine HCl monohydrate.
-
Filter, wash with chilled isopropanol, and dry the final product.
-
Visualizations
Caption: Workflow for the enantioselective synthesis of (S)-Ropivacaine HCl Monohydrate.
Caption: Troubleshooting logic for low enantiomeric excess in (S)-Ropivacaine synthesis.
References
- 1. Ropivacaine EP Impurity B | 27262-40-4 | SynZeal [synzeal.com]
- 2. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 4. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
Technical Support Center: Enhancing Ropivacaine Encapsulation in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of Ropivacaine in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nanoparticles used for Ropivacaine encapsulation?
A1: The most common nanoparticle systems for Ropivacaine encapsulation include polymeric nanoparticles, lipid-based nanoparticles, and hybrid systems. Poly(lactic-co-glycolic acid) (PLGA) is a frequently used biodegradable polymer due to its biocompatibility and controlled-release properties.[1][2] Lipid-polymer hybrid nanoparticles (LPNs) are also popular as they combine the structural integrity of polymers with the biocompatibility of lipids.[3][4][5][6] Additionally, novel systems like self-assembling peptide nanoparticles have been explored to achieve high drug loading and sustained release.[7][8][9]
Q2: What is a typical encapsulation efficiency for Ropivacaine in nanoparticles?
A2: Encapsulation efficiency (EE) for Ropivacaine can vary significantly depending on the nanoparticle formulation and preparation method. For instance, Ropivacaine-loaded lipid-polymer hybrid nanoparticles (LPNs) have been reported to achieve an EE of up to 90.2% ± 3.7%.[3][4][5] In contrast, encapsulation of hydrophilic drugs like Ropivacaine in PLGA nanoparticles using methods like nanoprecipitation can sometimes result in lower EE, potentially around 10-35%, due to the drug partitioning into the external aqueous phase.[1] Novel strategies, such as a "post-loading mode" for PLGA microspheres, have been developed to improve drug loading.[2]
Q3: How can I determine the encapsulation efficiency of Ropivacaine in my nanoparticles?
A3: The encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of Ropivacaine in the supernatant is quantified, usually by High-Performance Liquid Chromatography (HPLC).[3] The EE is then calculated using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
Q4: What are the key factors influencing the encapsulation efficiency of Ropivacaine?
A4: Several factors can influence the encapsulation efficiency of Ropivacaine. For polymeric nanoparticles, the choice of organic solvent, the drug-to-polymer ratio, and the pH of the aqueous phase are critical. For lipid-polymer hybrid nanoparticles, the composition of the lipid shell and the polymer core, as well as the sonication parameters, play a significant role.[3][4] The physicochemical properties of Ropivacaine, such as its hydrophilicity, also present a challenge for encapsulation within hydrophobic polymer matrices.[10]
Q5: What is the importance of particle size and zeta potential in Ropivacaine nanoparticle formulations?
A5: Particle size and zeta potential are critical quality attributes for nanoparticle formulations. A particle size of less than 200 nm is generally preferred to potentially decrease uptake by the liver and prolong circulation time.[4] The zeta potential indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. A high positive or negative zeta potential (typically > ±30 mV) is desirable to prevent particle aggregation due to electrostatic repulsion.[11]
Troubleshooting Guides
Low Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Drug partitioning to the external aqueous phase (for hydrophilic drugs like Ropivacaine) | 1. Modify the preparation method: Consider using a double emulsion solvent evaporation technique (w/o/w) to better entrap the hydrophilic drug in the internal aqueous phase. 2. Adjust the pH of the aqueous phase: Modifying the pH can alter the ionization state of Ropivacaine, potentially reducing its aqueous solubility and favoring its partitioning into the organic phase. 3. Increase the viscosity of the internal aqueous phase: Adding viscosity-enhancing agents can hinder the diffusion of the drug into the external phase. |
| Poor affinity between Ropivacaine and the polymer matrix | 1. Select a more suitable polymer: Consider using polymers with functional groups that can interact with Ropivacaine. 2. Employ a "post-loading" strategy: Prepare porous nanoparticles first and then load the drug into the pores.[2] |
| Suboptimal formulation parameters | 1. Optimize the drug-to-polymer ratio: A higher polymer concentration can sometimes lead to better encapsulation. 2. Screen different organic solvents: The choice of solvent can influence polymer precipitation and drug entrapment. |
Particle Size Issues (Too Large or Polydisperse)
| Potential Cause | Recommended Solution |
| Aggregation of nanoparticles | 1. Optimize stabilizer concentration: Insufficient stabilizer (e.g., PVA, Pluronic F-127) can lead to particle aggregation.[1][3] 2. Check the zeta potential: A low zeta potential (close to zero) indicates instability. Consider modifying the surface charge by using charged lipids or polymers. 3. Optimize sonication parameters: Adjust the power and duration of sonication to ensure proper particle dispersion.[1] |
| Inappropriate formulation or process parameters | 1. Adjust the polymer concentration: Higher polymer concentrations can sometimes lead to larger particles. 2. Control the rate of solvent evaporation: A slower evaporation rate can allow for the formation of smaller, more uniform particles. |
Instability of Nanoparticle Suspension
| Potential Cause | Recommended Solution |
| Low surface charge (low zeta potential) | 1. Incorporate charged molecules: Use charged lipids (e.g., DSPE-PEG) or polymers in your formulation to increase the surface charge and electrostatic repulsion.[4] 2. Adjust the pH of the suspension: The pH can influence the surface charge of the nanoparticles. |
| Inadequate stabilization | 1. Increase the concentration of the stabilizer. 2. Use a combination of steric and electrostatic stabilizers. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Ropivacaine-Loaded Nanoparticles
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) | w/o/w double emulsification | 112.3 ± 2.6 | -33.2 ± 3.2 | 90.2 ± 3.7 | 5.1 ± 0.4 | [3][5] |
| PLGA Nanoparticles | Nanoprecipitation (modified) | 125 ± 12 | -31 ± 2 to -40 ± 3 | 15 - 35 | Not Reported | |
| Self-Assembling Peptide Nanocrystals (RQC) | Biomineralization | Not Reported | Not Reported | 69.5 ± 0.6 | 87.9 ± 0.5 | [9] |
| PLGA Microspheres | Post-loading mode | ~38,000 | Not Reported | Not Reported | 8.72 | [2] |
Experimental Protocols
Protocol 1: Preparation of Ropivacaine-Loaded Lipid-Polymer Hybrid Nanoparticles (LPNs) by w/o/w Double Emulsification
This protocol is adapted from Li et al., 2019.[3][4][5]
-
Preparation of the organic phase: Dissolve poly-ε-caprolactone (PCL), poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE), and lecithin in acetone.
-
Preparation of the internal aqueous phase: Dissolve Ropivacaine hydrochloride in a sodium dodecyl sulfate solution.
-
Formation of the primary emulsion (w/o): Add the internal aqueous phase to the organic phase and sonicate for 1 minute in an ice bath to form a water-in-oil emulsion.
-
Formation of the double emulsion (w/o/w): Pour the primary emulsion into a Pluronic® F-127 solution (e.g., 1% w/v) and sonicate again for 5 minutes in an ice bath.
-
Solvent evaporation: Stir the resulting double emulsion overnight at room temperature to allow for the evaporation of acetone.
-
Collection and purification: Collect the Ropivacaine-LPNs by ultracentrifugation, wash with ultrapure water, and lyophilize for storage.
Protocol 2: Determination of Ropivacaine Encapsulation Efficiency by HPLC
-
Separation of free drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Sample preparation: Carefully collect the supernatant containing the unencapsulated Ropivacaine.
-
HPLC analysis:
-
Inject a known volume of the supernatant into an HPLC system equipped with a suitable C18 column.
-
Use a mobile phase appropriate for Ropivacaine analysis (e.g., a mixture of acetonitrile and phosphate buffer).
-
Detect Ropivacaine using a UV detector at its maximum absorbance wavelength.
-
-
Quantification: Create a standard curve of known Ropivacaine concentrations to determine the concentration of Ropivacaine in the supernatant.
-
Calculation: Calculate the encapsulation efficiency using the formula provided in the FAQs section.
Visualizations
Caption: Workflow for the preparation of Ropivacaine-loaded LPNs.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of novel ropivacaine hydrochloride-loaded PLGA microspheres based on post-loading mode and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-polymer hybrid nanoparticles as a new generation therapeutic delivery platform: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size control of ropivacaine nano/micro-particles by soft-coating with peptide nanosheets for long-acting analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Interaction Between Ropivacaine and a Self-Assembling Peptide: A Nanoformulation for Long-Acting Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantification of Ropivacaine and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Ropivacaine and its impurities. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ropivacaine that should be monitored?
A1: The primary impurities and degradation products of Ropivacaine to monitor include process-related impurities and degradation products. A key process impurity is 2,6-dimethylaniline.[1][2] Major metabolites, which can also be considered impurities in certain contexts, are 3-OH-ropivacaine and pipecoloxylidide (PPX).[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify other potential degradation products.[4]
Q2: Which analytical techniques are most suitable for quantifying Ropivacaine and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of Ropivacaine.[5][6] For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[7][8][9] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also been used for the quantification of Ropivacaine and its impurity, 2,6-dimethylaniline.[1]
Q3: What are the typical validation parameters to be assessed according to ICH guidelines?
A3: According to ICH guidelines (Q2(R2)), the analytical method validation should demonstrate that the method is fit for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase whenever possible.[11] |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump or detector. | 1. Prepare fresh mobile phase and ensure the pump is functioning correctly.[12] 2. Use a column oven to maintain a consistent temperature.[13] 3. Degas the mobile phase and purge the system.[12] |
| Poor resolution between Ropivacaine and impurities | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. | 1. Adjust the organic-to-aqueous ratio or the pH of the mobile phase. 2. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |
| Baseline noise or drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life. | 1. Use fresh, high-purity solvents and flush the detector cell.[12] 2. Degas the mobile phase and purge the system. 3. Replace the detector lamp.[12] |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity or sensitivity | 1. Inefficient ionization. 2. Matrix effects (ion suppression or enhancement). 3. Suboptimal MS parameters. | 1. Optimize the mobile phase pH and composition to promote ionization. 2. Improve sample preparation to remove interfering matrix components. Use an isotopically labeled internal standard.[14] 3. Optimize MS parameters such as capillary voltage, cone voltage, and collision energy.[8] |
| Inconsistent results | 1. Lack of an appropriate internal standard. 2. Variability in sample preparation. | 1. Use an isotopically labeled internal standard (e.g., Ropivacaine-d7) to compensate for variations.[15] 2. Ensure consistent and reproducible sample preparation procedures. |
| Contamination or carryover | 1. Inadequate cleaning of the injector or column. 2. Strong adsorption of the analyte to surfaces. | 1. Implement a robust wash cycle for the autosampler. 2. Flush the column with a strong solvent between injections. |
Quantitative Data Summary
Table 1: HPLC-UV Method Validation Parameters for Ropivacaine
| Parameter | Reference 1 [5] | Reference 2 [6] | Reference 3 |
| Column | ODS (C18) | Zorbarx Eclipse XDB-C18 | C18 TSK-GEL (4.6 x 150 mm)[7] |
| Mobile Phase | Acetonitrile:Methanol:0.05 M Phosphate buffer pH 4.0 (10:30:60) | Methanol:10 mM Phosphate buffer (43:57) | Acetonitrile:Methanol:0.05 M Phosphate buffer pH 4.0[7] |
| Flow Rate | 0.8 mL/min | Not Specified | 0.8 mL/min[7] |
| Detection (UV) | 215 nm | 210 nm | 215 nm[7] |
| Linearity Range | 25 - 1,000 ng/mL | 0.21 - 3.34 µg/mL | 25 - 1000 ng/mL[7] |
| Correlation Coefficient (r²) | 0.9998 | >0.999 | Not Specified |
| LOQ | 25 ng/mL | 0.21 µg/mL | 25 ng/mL[7] |
| Accuracy (% Recovery) | >87.9% | Within acceptance criteria | Not Specified |
| Precision (%RSD) | Intra-day: 2.0-12.0% Inter-day: 1.7-14.8% | Within acceptance criteria | Not Specified |
Table 2: LC-MS/MS Method Validation Parameters for Ropivacaine
| Parameter | Reference 1 [8] | Reference 2 [16] | Reference 3 [9] |
| Technique | UPLC-MS/MS | LC-MS | LC-MS/MS |
| Linearity Range | 0.2 - 2,000 ng/mL | 0.05 - 1,000 ng/mL | 0.05 - 1,000 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | Not Specified |
| LOQ | 0.2 ng/mL | 0.05 ng/mL (free), 0.30 ng/mL (protein-bound) | 0.05 ng/mL (free), 0.30 ng/mL (protein-bound) |
| Accuracy | 87 - 107% | 85.50 - 113.30% | 85.50 - 113.30% |
| Precision (%CV) | Intra-day: <11% Inter-day: <7% | 0.40 - 5.30% | 0.40 - 5.30% |
| Matrix | Cerebrospinal Fluid | Dog Plasma | Pig Plasma |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Ropivacaine in Plasma
This protocol is based on the method described by Kawata et al.[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., Bupivacaine).
-
Alkalinize the sample with a suitable base (e.g., 1M NaOH).
-
Extract the analytes with 5 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: ODS (C18) column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer adjusted to pH 4.0 (10:30:60, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.
-
-
Validation Procedure:
-
Specificity: Analyze blank plasma, plasma spiked with Ropivacaine and internal standard, and plasma spiked with potential impurities to ensure no interference.
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of Ropivacaine (e.g., 25, 50, 100, 250, 500, 1000 ng/mL). Plot the peak area ratio (Ropivacaine/Internal Standard) against concentration and perform linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on the same day (repeatability) and on three different days (intermediate precision).
-
LOQ: Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Protocol 2: UPLC-MS/MS Method for Ropivacaine and 3-OH-Ropivacaine
This protocol is adapted from the method for cerebrospinal fluid analysis.[8]
-
Sample Preparation:
-
To 100 µL of the sample, add the internal standard (e.g., Diazepam-d5).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution using acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid) in water.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Validation Procedure:
-
Follow the same validation principles as for the HPLC-UV method, with a focus on matrix effects, which should be assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. ualberta.ca [ualberta.ca]
- 4. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 5. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 7. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Ropivacaine vs. Bupivacaine: A Comparative Analysis of Cardiotoxicity
A detailed examination of the experimental evidence defining the differential cardiac safety profiles of two widely used local anesthetics.
In the realm of regional anesthesia, both ropivacaine and bupivacaine are staples for providing effective and prolonged nerve blockade. However, their clinical application is nuanced by a critical difference in their safety profiles, particularly concerning cardiotoxicity. Bupivacaine has long been associated with a higher risk of severe cardiac events, including arrhythmias and myocardial depression, following accidental intravascular injection. Ropivacaine, a newer amide local anesthetic, was developed with the aim of reducing this cardiotoxic potential while retaining similar anesthetic efficacy. This guide provides a comprehensive comparison of the cardiotoxicity of ropivacaine and bupivacaine, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Executive Summary of Comparative Cardiotoxicity
Experimental evidence consistently demonstrates that ropivacaine possesses a wider safety margin than bupivacaine regarding cardiotoxicity. Bupivacaine exhibits a more potent and sustained blockade of cardiac sodium channels, leads to a greater depression of myocardial contractility, and more severely disrupts intracellular calcium homeostasis and mitochondrial function. These differences are attributed to variations in their chemical structure and stereochemistry, which influence their interaction with key cardiac ion channels and cellular organelles.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various experimental studies, highlighting the differential effects of ropivacaine and bupivacaine on cardiac function.
Table 1: Electrophysiological Effects on Cardiac Sodium Channels (SCN5A)
| Parameter | Ropivacaine | Bupivacaine | Fold Difference (Bupivacaine vs. Ropivacaine) | Reference |
| IC50 for Open-Channel Block (μM) | 322.2 ± 29.9 | 69.5 ± 8.2 | ~4.6x more potent | [1][2] |
| IC50 for Inactivated-State Block (μM) | 2.73 ± 0.27 | 2.18 ± 0.16 | ~1.3x more potent | [1][2] |
| Recovery from Block | ~2-fold faster | Slower | - | [1][2] |
Table 2: Effects on Cardiac Electrophysiology (In Vitro & In Vivo)
| Parameter | Ropivacaine | Bupivacaine | Observations | Reference |
| QRS Duration Prolongation | Less pronounced | More pronounced | Bupivacaine causes a greater delay in ventricular conduction.[3][4][5][6] | [3][4][5][6] |
| Action Potential Vmax Depression | Less potent | More potent | Bupivacaine more significantly reduces the maximal rate of depolarization.[7] | [7] |
| Ventricular Arrhythmias | Lower incidence/Higher threshold | Higher incidence/Lower threshold | Bupivacaine is more pro-arrhythmic. | [3] |
Table 3: Effects on Myocardial Contractility and Hemodynamics
| Parameter | Ropivacaine | Bupivacaine | Observations | Reference |
| Negative Inotropic Effect | Less pronounced | More pronounced | Bupivacaine causes a greater reduction in the force of cardiac contraction.[8][9][10] | [8][9][10] |
| Reduction in Peak Systolic [Ca2+]i | Less reduction | Greater reduction | Bupivacaine more significantly suppresses intracellular calcium transients.[8] | [8] |
| Stroke Volume and Ejection Fraction | Reduced at higher doses | Reduced at lower doses | Both drugs can decrease cardiac output, but bupivacaine's effect is more potent.[11][12] | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of ropivacaine and bupivacaine cardiotoxicity.
Whole-Cell Patch-Clamp Analysis of Cardiac Sodium Channels
-
Objective: To determine the potency and kinetics of sodium channel blockade by ropivacaine and bupivacaine.
-
Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the SCN5A gene (encoding the human cardiac sodium channel Nav1.5) are cultured. Alternatively, isolated primary cardiomyocytes from animal models (e.g., rat, guinea pig) can be used.[13][14]
-
Recording Procedure:
-
Cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
Whole-cell patch-clamp configuration is achieved using a glass micropipette filled with an intracellular solution.
-
Voltage-clamp protocols are applied to elicit sodium currents. To assess state-dependent block, different protocols are used:
-
Tonic (Resting-State) Block: A holding potential where most channels are in the resting state is maintained, and brief depolarizing pulses are applied at a low frequency.
-
Use-Dependent (Open/Inactivated-State) Block: A train of depolarizing pulses at a higher frequency is applied to promote channel transition to the open and inactivated states.
-
-
Control currents are recorded before the application of the local anesthetic.
-
Ropivacaine or bupivacaine at various concentrations is then perfused into the chamber, and the reduction in sodium current amplitude is measured.
-
Data are analyzed to calculate the half-maximal inhibitory concentration (IC50) for each drug under different conditions.
-
Isolated Heart (Langendorff) Preparation
-
Objective: To assess the direct effects of ropivacaine and bupivacaine on global cardiac function (electrophysiology and contractility) in an ex vivo model.
-
Procedure:
-
The heart is excised from a laboratory animal (e.g., guinea pig, rabbit) and immediately cannulated via the aorta on a Langendorff apparatus.[15][16]
-
The heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the viability of the heart, which continues to beat spontaneously.
-
Measurement devices are attached to the heart:
-
Electrodes: Placed on the atria and ventricles to record an electrocardiogram (ECG) for measuring heart rate, PR interval, and QRS duration.
-
Intraventricular Balloon: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), an index of contractility.
-
-
After a stabilization period, baseline measurements are recorded.
-
Ropivacaine or bupivacaine is added to the perfusate in increasing concentrations.
-
Changes in ECG parameters and LVDP are continuously recorded to generate dose-response curves for each drug.
-
Measurement of Intracellular Calcium Transients
-
Objective: To evaluate the effects of ropivacaine and bupivacaine on intracellular calcium handling in isolated cardiomyocytes.
-
Procedure:
-
Cardiomyocytes are isolated from animal hearts.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17][18] These dyes increase their fluorescence intensity upon binding to free Ca2+.
-
The loaded cells are placed on a perfusion chamber on a fluorescence microscope.
-
The cells are electrically stimulated to induce contractions and associated calcium transients.
-
The fluorescence intensity is measured over time using a photometer or a high-speed camera.
-
After recording baseline calcium transients, the cells are exposed to ropivacaine or bupivacaine.
-
Changes in the amplitude and kinetics (rise and decay times) of the calcium transients are quantified to assess the drug's impact on calcium release and reuptake.
-
Signaling Pathways and Mechanisms of Cardiotoxicity
The cardiotoxicity of local anesthetics is multifactorial, primarily involving the blockade of ion channels and impairment of mitochondrial function, which disrupts the electrochemical and energetic homeostasis of cardiomyocytes.
Sodium Channel Blockade and Electrophysiological Effects
Both ropivacaine and bupivacaine exert their primary toxic effect by blocking voltage-gated sodium channels (Nav1.5) in the heart.[17][19] This blockade slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to decreased conduction velocity. As the data indicates, bupivacaine binds more potently and dissociates more slowly from the sodium channel than ropivacaine, resulting in a more pronounced prolongation of the QRS interval and a higher risk of re-entrant arrhythmias.
Caption: Local anesthetic-induced sodium channel blockade leading to arrhythmogenesis.
Disruption of Calcium Homeostasis and Myocardial Depression
Local anesthetics can also interfere with intracellular calcium signaling, which is crucial for excitation-contraction coupling. Bupivacaine has been shown to more significantly inhibit calcium release from the sarcoplasmic reticulum and may also block calcium channels, leading to a reduction in the amplitude of the intracellular calcium transient.[8][15] This results in a weaker interaction between actin and myosin filaments, causing a negative inotropic effect (reduced contractility).
Caption: Mechanism of local anesthetic-induced negative inotropy via calcium dysregulation.
Mitochondrial Dysfunction and Energetic Failure
A critical and differentiating aspect of bupivacaine's cardiotoxicity is its profound impact on mitochondrial function. Bupivacaine can uncouple oxidative phosphorylation and inhibit the electron transport chain, leading to a decrease in ATP synthesis.[20][21][22] It can also promote the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial depolarization, release of cytochrome c, and initiation of apoptotic pathways.[19] This energetic failure exacerbates both the electrical and contractile dysfunction of the heart. Ropivacaine has a lesser impact on mitochondrial bioenergetics.
Caption: Bupivacaine-induced mitochondrial dysfunction leading to cellular energy depletion.
Conclusion
References
- 1. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Modeling propofol‐induced cardiotoxicity in the isolated‐perfused newborn mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac toxicity of local anesthetics in the intact isolated heart model: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of local anesthetic-induced heart toxicity using human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. hub.hku.hk [hub.hku.hk]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Single-Cell Calcium Dynamics Using a Myofilament-Localized Optical Biosensor in hiPSC-CMs Derived from DCM Patients [mdpi.com]
- 18. Measuring Single-Cell Calcium Dynamics Using a Myofilament-Localized Optical Biosensor in hiPSC-CMs Derived from DCM Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bupivacaine myotoxicity is mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mechanism of CaMK2α-MCU-mitochondrial oxidative stress in bupivacaine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic study of mtROS-JNK-SOD2 signaling in bupivacaine-induced neuron oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ropivacaine and Levobupivacaine in Peripheral Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ropivacaine and levobupivacaine, two long-acting amide local anesthetics, in the context of peripheral nerve blocks. The information presented is collated from meta-analyses and randomized controlled trials to support evidence-based decisions in research and clinical settings.
Executive Summary
Ropivacaine and levobupivacaine are both widely used for peripheral nerve blocks, offering a safer alternative to bupivacaine with a reduced risk of cardiotoxicity and central nervous system toxicity.[1][2] While both anesthetics demonstrate high efficacy, there are nuances in their clinical performance. Generally, levobupivacaine is associated with a longer duration of sensory block and postoperative analgesia.[3][4] Conversely, ropivacaine may offer a faster onset of motor block in some applications and is noted for a greater degree of motor-sensory differentiation, which can be advantageous when preserving motor function is desirable.[2][5]
Quantitative Data Comparison
The following tables summarize the key efficacy parameters of ropivacaine and levobupivacaine based on data from comparative studies.
Table 1: Onset of Sensory and Motor Block (minutes)
| Anesthetic | Onset of Sensory Block (mean ± SD) | Onset of Motor Block (mean ± SD) | Notes |
| Ropivacaine | 5.22 - 8.55 | 7.90 - 14.07 | Some studies suggest a faster onset of motor block for ropivacaine.[4][5] |
| Levobupivacaine | 6.88 - 7.54 | 8.94 - 12.95 | Onset times are generally comparable between the two drugs, with no statistically significant difference observed in several meta-analyses.[3] |
Data compiled from multiple sources.[4][6][7]
Table 2: Duration of Sensory and Motor Block (hours)
| Anesthetic | Duration of Sensory Block (mean ± SD) | Duration of Motor Block (mean ± SD) | Notes |
| Ropivacaine | 8.33 - 9.2 | 8.32 | |
| Levobupivacaine | 10.23 - 11.3 | 9.8 | Levobupivacaine consistently demonstrates a longer duration of sensory block.[4][5] |
Data compiled from multiple sources.[4][5]
Table 3: Postoperative Analgesia
| Anesthetic | Duration of Analgesia (hours) | Need for Rescue Analgesia | Notes |
| Ropivacaine | 8.03 - 8.33 | Higher incidence | |
| Levobupivacaine | 9.98 - 10.23 | Lower incidence | Levobupivacaine provides a significantly longer duration of postoperative analgesia.[3][6] |
Data compiled from multiple sources.[3][4][6]
Experimental Protocols
The data presented in this guide are derived from prospective, randomized, double-blind clinical trials. Below are summaries of the typical methodologies employed in these studies.
Supraclavicular Brachial Plexus Block Protocol
-
Patient Population: Adult patients (ASA physical status I or II) scheduled for upper limb surgeries.[4][6][8]
-
Anesthetic Administration: A specified volume (e.g., 25-30 mL) of either 0.5% or 0.75% ropivacaine or 0.5% levobupivacaine is administered via ultrasound-guided supraclavicular brachial plexus block.[4][6][8]
-
Assessment of Sensory Block: The onset and duration of sensory blockade are typically assessed using the pinprick test with a sterile needle.[4][9] The test is performed at regular intervals (e.g., every 5 minutes initially) along the dermatomal distribution of the blocked nerves. A common scoring system is a 3-point scale: 0 = normal sensation, 1 = loss of pinprick sensation (analgesia), and 2 = loss of touch sensation (anesthesia).[10]
-
Assessment of Motor Block: Motor blockade is evaluated using the Modified Bromage Scale .[11][12] This scale assesses the ability of the patient to move the affected limb. A common version of the scale is as follows:
-
0: No motor block.
-
1: Inability to raise an extended leg but able to move the knee and foot.
-
2: Inability to raise an extended leg and move the knee, but able to move the foot.
-
3: Complete motor block of the limb.[13]
-
-
Postoperative Analgesia Assessment: The duration of analgesia is defined as the time from the block administration to the first request for rescue analgesia. The intensity of pain is often measured using a Visual Analog Scale (VAS).[14]
Femoral Nerve Block Protocol
-
Patient Population: Adult patients undergoing lower limb surgeries, such as knee arthroscopy or anterior cruciate ligament reconstruction.[7][15]
-
Anesthetic Administration: A specified volume (e.g., 20 mL) of 0.5% ropivacaine or 0.5% levobupivacaine is administered via ultrasound-guided or nerve-stimulator-guided femoral nerve block.[7][15]
-
Assessment of Sensory and Motor Block: Similar to the brachial plexus block protocol, sensory block is assessed with the pinprick test, and motor block is evaluated using the Modified Bromage Scale.[7]
-
Postoperative Analgesia Assessment: The time to the first request for rescue analgesia and the total consumption of analgesics in the first 24 hours post-surgery are recorded.[15]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of local anesthetics and a typical experimental workflow for comparing their efficacy.
References
- 1. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Ropivacaine and Levobupivacaine in Supraclavicular Brachial Plexus Blocks-A Double Blinded Randomized Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijss-sn.com [ijss-sn.com]
- 8. msjonline.org [msjonline.org]
- 9. researchgate.net [researchgate.net]
- 10. openanesthesiajournal.com [openanesthesiajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.wfsahq.org [resources.wfsahq.org]
- 14. jptcp.com [jptcp.com]
- 15. Comparative efficacy of ropivacaine and levobupivacaine in combined femoral and lateral femoral cutaneous nerve block with adjuvant magnesium for post-operative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Ropivacaine (Standard)
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ropivacaine is a critical step in quality control. This guide provides a detailed comparison of the official titrimetric method for assaying Ropivacaine Hydrochloride with alternative chromatographic techniques, supported by experimental data and protocols derived from pharmacopeial standards.
Titration: The Compendial Standard for Assay
Titration remains a fundamental and widely accepted method for the quantitative analysis of Ropivacaine Hydrochloride purity, as outlined in major pharmacopoeias. It is a precise and accurate method for determining the overall percentage of the active ingredient.
Experimental Protocol: Titration of Ropivacaine Hydrochloride (USP Method)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Ropivacaine Hydrochloride.[1][2][3]
Objective: To determine the percentage purity of Ropivacaine Hydrochloride.
Principle: This is an acid-base titration. Ropivacaine Hydrochloride is a salt of a weak base and a strong acid. The addition of hydrochloric acid creates a system with two equivalence points when titrated with a strong base (sodium hydroxide). The difference in the volume of titrant required to reach these two points corresponds to the amount of Ropivacaine Hydrochloride present.
Materials:
-
Ropivacaine Hydrochloride sample
-
Deionized water
-
Alcohol (Ethanol)
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH) volumetric solution (VS)
-
Potentiometric titrator or appropriate indicator
Procedure:
-
Accurately weigh approximately 1000 mg of Ropivacaine Hydrochloride.
-
Dissolve the sample in a mixture of 10 mL of deionized water and 40 mL of alcohol.
-
Add 1.0 mL of 1 N hydrochloric acid to the solution.
-
Titrate the solution with 1 N sodium hydroxide VS.
-
Determine the two equivalence points potentiometrically.
-
The volume of 1 N sodium hydroxide VS consumed between the two equivalence points is used to calculate the purity.
Calculation: Each mL of 1 N sodium hydroxide is equivalent to 310.9 mg of anhydrous ropivacaine hydrochloride (C₁₇H₂₆N₂O·HCl).[1][2][3]
Percentage Purity = (Volume of NaOH (mL) * 310.9 mg/mL * 100) / (Initial weight of sample (mg))
Experimental Protocol: Potentiometric Titration of Ropivacaine Hydrochloride (BP Method)
The British Pharmacopoeia (BP) specifies a potentiometric titration method.[4]
Objective: To determine the percentage purity of Ropivacaine Hydrochloride.
Procedure:
-
Dissolve 0.250 g of the substance in a mixture of 10 mL of water and 40 mL of ethanol (96%).
-
Add 5.0 mL of 0.01 M hydrochloric acid.
-
Carry out a potentiometric titration using 0.1 M sodium hydroxide.
-
Read the volume added between the two points of inflexion.
Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 31.09 mg of C₁₇H₂₇ClN₂O.[4]
Workflow for Titrimetric Purity Validation of Ropivacaine
Caption: Workflow for the titrimetric assay of Ropivacaine Hydrochloride.
Comparison with Alternative Methods
While titration is excellent for determining the overall purity (assay), it does not provide information about individual impurities or the enantiomeric purity. For this, chromatographic methods are superior.
| Parameter | Titration | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Use | Assay (Overall Purity) | Identification, Assay, Impurity Profiling, Enantiomeric Purity | Enantiomeric Purity, Impurity Profiling |
| Principle | Volumetric analysis based on a chemical reaction | Separation based on differential partitioning between a mobile and stationary phase | Separation based on differential migration in an electric field |
| Specificity | Low (measures total base/acid content) | High (separates individual components) | Very High (excellent for chiral separations) |
| Sensitivity | Lower (typically mg scale) | High (can detect impurities at ppm levels) | Very High (can detect impurities at low levels) |
| Precision | Very High (can achieve <0.1% RSD)[5] | High (typically 0.5-2% RSD)[5] | High |
| Equipment Cost | Low | High | Moderate to High |
| Analysis Time | Relatively Fast | Moderate to Long | Fast |
| Pharmacopeial Use | Assay[1][4] | Related Substances, Enantiomeric Purity[4][6] | Enantiomeric Purity[4] |
Experimental Data Comparison
| Method | Parameter Measured | Typical Acceptance Criteria (Pharmacopeial) |
| Titration (USP/BP) | Assay of Ropivacaine HCl | 98.5% to 101.0% (on anhydrous basis)[2] |
| HPLC (BP) | Related Substances (e.g., Impurity H) | Not more than 10 ppm[4] |
| Capillary Electrophoresis (BP) | Enantiomeric Purity (R-Ropivacaine) | Limit of quantitation of 0.1% enantiomeric impurity[7] |
Logical Framework for Selecting a Purity Validation Method
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The choice of method for validating the purity of a Ropivacaine standard depends on the analytical goal.
-
Titration is the established, precise, and cost-effective method for the official assay of Ropivacaine Hydrochloride, determining its overall percentage purity.
-
HPLC is indispensable for a comprehensive purity profile, capable of separating and quantifying related substances and impurities that are not detectable by titration.
-
Capillary Electrophoresis offers a powerful and efficient alternative, particularly for the critical assessment of enantiomeric purity.
For complete quality control, a combination of these methods is often employed. Titration provides the official assay value, while chromatographic techniques ensure that the levels of specific organic and enantiomeric impurities are within acceptable limits. This orthogonal approach provides a robust and comprehensive validation of the purity of the Ropivacaine standard.
References
- 1. Ropivacaine Hydrochloride [drugfuture.com]
- 2. uspnf.com [uspnf.com]
- 3. uspnf.com [uspnf.com]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. quora.com [quora.com]
- 6. uspbpep.com [uspbpep.com]
- 7. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and CE Methods for Ropivacaine Enantiomeric Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drugs like Ropivacaine is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
The S-enantiomer of Ropivacaine is the active pharmaceutical ingredient, while the R-enantiomer is considered an impurity. Therefore, robust and reliable analytical methods are required to accurately quantify the enantiomeric excess of the S-form. Both HPLC and CE have been successfully validated for the determination of Ropivacaine's enantiomeric purity, with studies indicating that both methods yield comparable and accurate results.[1]
Method Comparison at a Glance
| Parameter | HPLC Method | CE Method |
| Principle | Chiral Stationary Phase Chromatography | Chiral Selector in Buffer |
| Chiral Selector | Cellulose tris(4-chloro-3-methylphenylcarbamate) or Amylose-based CSP | Methyl-β-cyclodextrin |
| Limit of Detection (LOD) | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.1%[2] | ~0.1% - 0.25%[3][4] |
| Precision (RSD) | < 1.0%[2] | Not explicitly stated in reviewed sources |
| Relative Bias | < 1.5%[2] | Not explicitly stated in reviewed sources |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and CE methods for determining the enantiomeric purity of Ropivacaine.
Detailed Experimental Protocols
Below are the detailed methodologies for the HPLC and CE methods based on published literature.
HPLC Method Protocol
This method utilizes a chiral stationary phase to achieve enantiomeric separation.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A column with a cellulose tris(4-chloro-3-methylphenylcarbamate) coated on silica gel is one validated option.[2] Another validated option is a CHIRAL ART Amylose-SA column.[5][6]
-
Mobile Phase: An optimized mobile phase consists of acetonitrile (ACN), diethylamine (DEA), formic acid (FA), and hexane in a composition such as ACN/0.1% DEA/0.2% FA/5% hexane (v/v/v/v).[2]
-
Temperature: The column temperature is maintained at 35°C.[2]
-
Detection: UV detection at an appropriate wavelength.
-
Key Validation Parameters:
-
LOD: Approximately 0.2 µg/mL, corresponding to 0.02% of the enantiomeric impurity.[2]
-
LOQ: Approximately 1.0 µg/mL, corresponding to 0.1% of the enantiomeric impurity.[2]
-
Precision: Relative Standard Deviation (RSD) values for repeatability and intermediate precision are reported to be below 1.0%.[2]
-
Accuracy: The relative bias was found to be lower than 1.5%.[2]
-
Capillary Electrophoresis (CE) Method Protocol
This method employs a chiral selector added to the background electrolyte to achieve separation.
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system containing a chiral selector.
-
Chiral Selector: Methyl-β-cyclodextrin is a commonly used and validated chiral selector for Ropivacaine enantiomers.
-
Applied Voltage: A high voltage is applied across the capillary to drive the electrophoretic and electroosmotic flow.
-
Detection: UV detection.
-
Key Validation Parameters:
-
LOD: For a method using a complete filling technique, the LOD for R-ropivacaine was found to be about 0.6 microg/ml, corresponding to 0.1% enantiomeric purity of S-ropivacaine.[4]
-
LOQ: The method has been validated to have a limit of quantitation of 0.1% for the enantiomeric impurity.[1][3][7] Another study reported an LOQ of 1.6 microg/ml, corresponding to 0.25% enantiomeric purity.[4]
-
Cross-Validation and Concluding Remarks
Direct comparison of the validated CE method with a liquid chromatographic method on real samples of ropivacaine injection solutions has shown that the techniques do not produce significantly different results.[1] This indicates a successful cross-validation and confirms that both methods are suitable for the intended purpose of determining the enantiomeric purity of Ropivacaine.
The choice between HPLC and CE may depend on the specific resources and expertise available in a laboratory. HPLC is a more traditional and widely established technique in pharmaceutical analysis. CE, on the other hand, can offer advantages such as lower solvent consumption and potentially faster analysis times. Both methods, when properly validated, provide the necessary accuracy, precision, and sensitivity for the quality control of Ropivacaine enantiomeric purity.
References
- 1. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. research.vu.nl [research.vu.nl]
Comparative Analysis of Ropivacaine and Bupivacaine on Mitochondrial Function: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the effects of two commonly used local anesthetics, Ropivacaine and Bupivacaine, on mitochondrial function. The information is intended for researchers, scientists, and drug development professionals engaged in the study of anesthetic toxicity and mitochondrial bioenergetics. This document synthesizes experimental data from multiple studies to highlight the differential impacts of these drugs on key mitochondrial processes.
Executive Summary
Both Ropivacaine and Bupivacaine are long-acting amide local anesthetics, but they exhibit notable differences in their cardiotoxicity and neurotoxicity, which are thought to be at least partially mediated by their effects on mitochondria. Experimental evidence consistently indicates that Bupivacaine exerts a more pronounced disruptive effect on mitochondrial function compared to Ropivacaine . This guide will delve into the specific effects on mitochondrial respiration, ATP synthesis, membrane potential, and the generation of reactive oxygen species (ROS).
Data Summary: Ropivacaine vs. Bupivacaine Effects on Mitochondrial Parameters
The following tables summarize the key quantitative findings from comparative studies.
| Parameter | Bupivacaine Effect | Ropivacaine Effect | Key Findings |
| Mitochondrial Respiration | Inhibits mitochondrial respiration, particularly at Complex I and III of the electron transport chain.[1][2] It also acts as an uncoupler of oxidative phosphorylation.[1] | Also inhibits mitochondrial respiration and acts as an uncoupler, but is less potent than Bupivacaine.[1] | Bupivacaine more strongly affects resting respiration.[3] |
| ATP Synthesis | Significantly decreases mitochondrial ATP synthesis.[1] At a concentration of 3 mM, Bupivacaine can completely suppress ATP synthesis.[1] | Induces a less potent decrease in ATP synthesis.[1] A 3 mM concentration of Ropivacaine resulted in only a 40% inhibition of ATP synthesis.[1] | Bupivacaine shows a more significant inhibition of ATP production.[4] |
| Mitochondrial Membrane Potential (ΔΨm) | Causes a concentration-dependent decrease in mitochondrial membrane potential.[3][5] | A decrease in membrane potential is observed at higher concentrations than with Bupivacaine.[3] | Ropivacaine is less disruptive to the mitochondrial membrane potential.[3] |
| Reactive Oxygen Species (ROS) Production | Enhances the production of ROS.[2] | Bupivacaine-induced ROS production is a noted mechanism of its cytotoxicity.[2] | |
| Mitochondrial Morphology | Induces concentration-dependent morphological swelling of mitochondria.[6] | Also causes mitochondrial swelling, but the effects are reversible more quickly than with Bupivacaine.[6] | The reversibility of mitochondrial swelling is faster with Ropivacaine (20-minute washout) compared to Bupivacaine (60-minute washout).[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
Mitochondrial oxygen consumption is a key indicator of electron transport chain activity. High-resolution respirometry is a common method used to assess this.
-
Isolation of Mitochondria: Mitochondria are typically isolated from tissue samples (e.g., rat heart or liver) through differential centrifugation.[1][3]
-
Respirometry: A Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption.
-
Experimental Conditions: Isolated mitochondria are suspended in a respiration buffer containing substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II).
-
Drug Application: Varying concentrations of Ropivacaine or Bupivacaine are added to the mitochondrial suspension.
-
Data Acquisition: Oxygen consumption rates are recorded before and after the addition of the anesthetics to determine their inhibitory or uncoupling effects. ADP is added to measure state 3 respiration (phosphorylating), and oligomycin to measure state 4 respiration (non-phosphorylating). Uncouplers like FCCP are used to measure maximal respiration.
Measurement of ATP Synthesis
The capacity of mitochondria to produce ATP is a direct measure of their functional integrity.
-
Assay Principle: ATP synthesis is often measured using a luciferin/luciferase bioluminescence assay. The light emitted is proportional to the amount of ATP produced.
-
Sample Preparation: Isolated mitochondria are incubated in a buffer containing ADP and phosphate, the substrates for ATP synthase.
-
Drug Incubation: Ropivacaine or Bupivacaine is added to the mitochondrial suspension at various concentrations.
-
Lysis and Measurement: After a set incubation period, the mitochondria are lysed to release the newly synthesized ATP. The lysate is then mixed with the luciferin/luciferase reagent.
-
Quantification: The bioluminescence is measured using a luminometer, and the ATP concentration is calculated by comparison to a standard curve.[7]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a critical component of the energy-transducing process in mitochondria. Fluorescent dyes are commonly used for its measurement.
-
Fluorescent Probes: Cationic fluorescent dyes such as Rhodamine 123 or JC-1 are used. These dyes accumulate in the mitochondrial matrix in a potential-dependent manner.
-
Cell/Mitochondria Loading: Cells or isolated mitochondria are incubated with the fluorescent dye.
-
Drug Exposure: The loaded cells or mitochondria are then exposed to different concentrations of Ropivacaine or Bupivacaine.
-
Detection: The change in fluorescence is monitored using a fluorescence microscope, flow cytometer, or a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Measurement of Reactive Oxygen Species (ROS) Production
The generation of ROS is a marker of mitochondrial stress and dysfunction.
-
Fluorescent Probes: Probes such as MitoSOX Red (for mitochondrial superoxide) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to detect ROS.
-
Cell Loading: Cells are incubated with the ROS-sensitive fluorescent probe.
-
Anesthetic Treatment: The cells are then treated with Ropivacaine or Bupivacaine.
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to the level of ROS, is measured using a fluorescence microscope or flow cytometer.[8]
Visualizing the Impact: Diagrams and Pathways
To better illustrate the experimental workflows and the proposed mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing mitochondrial respiration.
Caption: Proposed mechanism of mitochondrial toxicity.
Conclusion
The available evidence strongly suggests that Ropivacaine is less detrimental to mitochondrial function than Bupivacaine.[1][3] This difference is likely attributable to Ropivacaine's lower lipophilicity, which may reduce its accumulation within the mitochondrial membrane and its subsequent interference with the electron transport chain and ATP synthesis.[1] These findings have significant implications for the clinical choice of local anesthetics, particularly in patients with pre-existing mitochondrial dysfunction or those at high risk for systemic toxicity. Further research is warranted to fully elucidate the molecular interactions between these anesthetics and mitochondrial components to aid in the development of safer local anesthetic agents.
References
- 1. Comparison of the effects of bupivacaine and ropivacaine on heart cell mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupivacaine uncouples the mitochondrial oxidative phosphorylation, inhibits respiratory chain complexes I and III and enhances ROS production: results of a study on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial effects of L-ropivacaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ropivacaine and bupivacaine on rabbit myocardial energetic metabolism and mitochondria oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupivacaine myotoxicity is mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial accumulation of bupivacaine and ropivacaine is associated with reversible effects on mitochondria and reduced myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General anesthetics cause mitochondrial dysfunction and reduction of intracellular ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Effects of Ropivacaine with Dexmedetomidine: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anesthetic and analgesic effects of Ropivacaine administered alone versus in combination with Dexmedetomidine. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to elucidate the synergistic relationship between these two compounds.
Quantitative Data Summary
The addition of Dexmedetomidine as an adjuvant to Ropivacaine has been shown to significantly enhance the efficacy of regional anesthesia.[1][2] This synergy manifests as a prolonged duration of analgesia and sensory-motor blockade, a faster onset of action, and a reduction in postoperative opioid requirements.[1][2][3]
Table 1: Efficacy of Perineural Ropivacaine with and without Dexmedetomidine Adjuvant
| Parameter | Ropivacaine Alone | Ropivacaine + Dexmedetomidine | Mean Difference / Risk Ratio | Statistical Significance | Citations |
| Duration of Postoperative Analgesia (hours) | (Varies by procedure) | Significantly Longer | WMD: 4.14 hours | P < 0.00001 | [1][2][4] |
| Time to First Rescue Analgesic (minutes) | ~259 - 512.3 | ~338 - 698.2 | Prolonged | P < 0.001 | [5][6] |
| Duration of Sensory Block (hours) | (Varies by procedure) | Significantly Longer | WMD: 2.54 hours | P < 0.0001 | [1][2] |
| Duration of Motor Block (hours) | (Varies by procedure) | Significantly Longer | WMD: 2.28 hours | P < 0.0001 | [1][2] |
| Onset of Sensory Block (minutes) | ~7.4 - 12.4 | ~5.2 - 8.9 | Faster | P < 0.05 | [5][7] |
| Onset of Motor Block (minutes) | ~12.8 | ~7.5 | Faster | P < 0.05 | [7] |
WMD: Weighted Mean Difference
Table 2: Comparison of Adverse Effects
| Adverse Effect | Ropivacaine Alone | Ropivacaine + Dexmedetomidine | Risk Ratio (RR) | Statistical Significance | Citations |
| Postoperative Nausea | Higher Incidence | Lower Incidence | RR: 0.47 | P = 0.006 | [1][2] |
| Postoperative Vomiting | Higher Incidence | Lower Incidence | RR: 0.21 | P = 0.001 | [1][2] |
| Shivering | Higher Incidence | Lower Incidence | Significant Reduction | P < 0.05 | [8] |
| Bradycardia | Lower Incidence | Higher Incidence | - | - | [8] |
| Hypotension | No significant difference | No significant difference | - | - | [5] |
Experimental Protocols
Clinical Assessment of Synergistic Analgesia (Randomized Controlled Trial)
This protocol outlines a typical methodology for evaluating the synergistic effects in a clinical setting, such as for a peripheral nerve block.
-
Patient Recruitment: Select a cohort of patients (e.g., ASA physical status I-II) scheduled for a specific surgery (e.g., upper limb surgery) requiring a nerve block (e.g., supraclavicular brachial plexus block).[3]
-
Randomization: Divide participants into two or more groups in a randomized, double-blind fashion.
-
Block Administration: Perform the nerve block using ultrasound guidance to ensure accurate needle placement and drug delivery.
-
Data Collection & Outcome Measurement:
-
Onset Time: Record the time to onset of sensory block (tested by pinprick or loss of cold sensation) and motor block (assessed using a modified Bromage scale or similar).[3][7]
-
Duration of Blockade: Measure the total duration of sensory and motor blockade from the time of onset until full recovery.[1][2]
-
Postoperative Analgesia: Record the time from block onset to the patient's first request for supplemental analgesia.[1][4] Pain intensity is assessed at regular intervals using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[7]
-
Adverse Effects: Monitor and record the incidence of adverse effects such as nausea, vomiting, bradycardia, hypotension, and excessive sedation.[1][2]
-
-
Statistical Analysis: Compare the outcomes between groups using appropriate statistical tests (e.g., t-test for continuous data, chi-square test for categorical data). A P-value of <0.05 is typically considered statistically significant.[8]
Preclinical Assessment of Drug Synergy (Isobolographic Analysis)
Isobolographic analysis is a rigorous quantitative method used in preclinical studies to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[10][11]
-
Dose-Response Curves: First, establish the dose-effect relationship for each drug administered individually.[12] This involves administering various doses of Ropivacaine and Dexmedetomidine separately to determine the dose required to produce a specific level of effect (e.g., 50% maximal analgesic effect, or ED50).
-
Isobologram Construction:
-
Plot the ED50 dose of Ropivacaine on the x-axis and the ED50 dose of Dexmedetomidine on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."[12] Points on this line represent dose combinations that are expected to produce an additive effect.
-
-
Combination Testing: Prepare and administer combinations of the two drugs, typically in fixed ratios (e.g., 1:1, 1:3, 3:1 of their ED50 fractions).[12]
-
Determine Experimental ED50: For each fixed-ratio combination, conduct a dose-response experiment to determine the total dose of the mixture that produces the same 50% effect.
-
Data Interpretation:
-
Plot the experimentally determined ED50 dose pairs on the isobologram.
-
Synergism: If the experimental data point falls significantly below the line of additivity, it indicates synergism (i.e., lower doses are needed to achieve the effect than predicted).[12]
-
Antagonism: If the point lies significantly above the line, the interaction is antagonistic.
-
Additivity: If the point falls on or near the line, the interaction is additive.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for comparing Ropivacaine vs. Ropivacaine + Dexmedetomidine.
Synergistic Signaling Pathway
Caption: Proposed mechanism for the synergistic analgesic action of Ropivacaine and Dexmedetomidine.
Mechanism of Synergistic Action
The enhanced analgesic effect of combining Ropivacaine and Dexmedetomidine stems from their distinct but complementary mechanisms of action.
-
Ropivacaine: As a local anesthetic, Ropivacaine primarily functions by blocking voltage-gated sodium channels within the neuronal membrane.[13] This action inhibits the rapid influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and propagation of action potentials.
-
Dexmedetomidine: As a highly selective α2-adrenergic receptor agonist, Dexmedetomidine contributes to analgesia through multiple pathways.[14][15] When administered perineurally, it acts on α2-receptors on peripheral nerves.[5] This activation is believed to cause localized vasoconstriction, reducing the vascular absorption of Ropivacaine and keeping it at the nerve site for longer. Furthermore, studies suggest Dexmedetomidine directly suppresses nerve firing by inhibiting the hyperpolarization-activated cation (Ih) current, a key regulator of neuronal excitability.[16][17] It may also reduce the release of pro-nociceptive neurotransmitters like Substance P from C-fibers.[8][18]
The combination results in a more profound and prolonged nerve block than can be achieved with Ropivacaine alone.[1] Ropivacaine blocks the primary pathway for nerve signal transmission, while Dexmedetomidine enhances this effect by reducing anesthetic clearance and independently suppressing neuronal excitability. This synergistic interaction allows for lower effective doses, potentially reducing the risk of side effects.[1][2]
References
- 1. Effects of dexmedetomidine as an adjuvant to ropivacaine or ropivacaine alone on duration of postoperative analgesia: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 2. Effects of dexmedetomidine as an adjuvant to ropivacaine or ropivacaine alone on duration of postoperative analgesia: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexmedetomidine as an adjuvant to ropivacaine in supraclavicular brachial plexus block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexmedetomidine as an adjuvant to ropivacaine or ropivacaine alone on duration of postoperative analgesia: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Analgesic effect of Ropivacaine combined with Dexmedetomidine on brachial plexus block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ropivacaine combined with dexmedetomidine versus ropivacaine alone for epidural anesthesia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does dexmedetomidine have a perineural mechanism of action, when used as an adjuvant to ropivacaine? [morressier.com]
- 10. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrathecal Dexmedetomidine Combined With Ropivacaine in Cesarean Section: A Prospective Randomized Double-Blind Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic effect of ropivacaine combined with dexmedetomidine in the postoperative period in children undergoing ultrasound-guided single-shot sacral epidural block: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Dexmedetomidine and Clonidine With Hyperbaric Ropivacaine in Subarachnoid Block: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perineural Dexmedetomidine Added to Ropivacaine for Sciatic Nerve Block in Rats Prolongs the Duration of Analgesia by Blocking the Hyperpolarization-activated Cation Current - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Effects of local dexmedetomidine administration on the neurotoxicity of ropivacaine for sciatic nerve block in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ropivacaine and Other Amide Local Anesthetics
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine is a long-acting amide local anesthetic notable for its clinical efficacy and improved safety profile compared to other agents in its class, particularly bupivacaine.[1][2] Like other local anesthetics, ropivacaine functions by reversibly inhibiting sodium ion influx in nerve fibers, which blocks the propagation of action potentials.[1][3][4] Structurally, it is the pure S-(-)-enantiomer of its parent compound, distinguishing it from racemic mixtures like bupivacaine.[1][4] This stereoselectivity, combined with its lower lipophilicity, is believed to contribute to its reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][5][6] This guide provides an objective, data-driven comparison of ropivacaine with other widely used amide local anesthetics, including bupivacaine, levobupivacaine, and lidocaine.
Comparative Data Overview
The selection of a local anesthetic is a multifactorial decision balancing potency, onset and duration of action, the desired degree of motor blockade, and, critically, the safety profile. The following tables summarize key quantitative data to facilitate a direct comparison between ropivacaine and its alternatives.
Table 1: Physicochemical Properties
The physicochemical properties of local anesthetics are fundamental determinants of their clinical performance. Properties such as pKa influence the onset of action, while lipid solubility is strongly correlated with potency and toxicity.[1] Protein binding affects the duration of action.[7]
| Anesthetic | pKa (25°C) | Lipid Solubility (logD) | Protein Binding (%) | Key Structural Difference |
| Ropivacaine | 8.1 | 2.9 | 94[3] | Propyl group on pipecolyl ring; S-enantiomer[8] |
| Bupivacaine | 8.1 | 3.4 | 95[7] | Butyl group on pipecolyl ring; Racemic mixture[8] |
| Levobupivacaine | 8.1 | 3.4 | >97 | S-enantiomer of Bupivacaine |
| Lidocaine | 7.9 | 2.4 | 70[7] | Amine group is a diethylamine |
Data compiled from various sources.
Table 2: Clinical Pharmacology and Efficacy
Clinical efficacy is characterized by the speed of onset, duration of nerve blockade, and relative potency. These parameters can vary depending on the site of administration and the concentration used.
| Anesthetic | Relative Potency (vs Bupivacaine) | Onset of Action | Duration of Sensory Block | Degree of Motor Block |
| Ropivacaine | 0.6 - 1.0 (Dose-dependent)[1][8][9] | Slower than Bupivacaine[10] | Long[1] | Less intense than Bupivacaine[1][6][11] |
| Bupivacaine | 1.0 (Reference) | Fast[10] | Long[1] | Pronounced[11] |
| Levobupivacaine | ~1.0 | Similar to Bupivacaine | Long[12] | Similar to Bupivacaine |
| Lidocaine | ~0.25 | Very Fast | Short to Intermediate | Moderate |
Potency can be context-dependent. For labor epidural analgesia, ropivacaine is about 60% as potent as bupivacaine.[8][9] At higher doses for surgical anesthesia, their potencies are more comparable.[1]
Table 3: Comparative Toxicity
The principal safety concern with long-acting amide local anesthetics is cardiotoxicity, which can manifest as arrhythmias and severe myocardial depression.[13][14][15] Ropivacaine was specifically developed to offer a wider safety margin.[1][2]
| Anesthetic | Relative Cardiotoxicity (vs Bupivacaine) | Relative CNS Toxicity (vs Bupivacaine) | Notes |
| Ropivacaine | Lower[1][2][5] | Lower (1.5-2.5x higher convulsive threshold)[1][8] | Lower lipophilicity and stereoselectivity contribute to safety.[1][5] |
| Bupivacaine | High (Reference)[15] | High (Reference) | Cardiotoxicity is a major concern, especially with accidental intravascular injection.[4] |
| Levobupivacaine | Lower than Bupivacaine[16][17] | Lower than Bupivacaine | As the S-enantiomer, it is less cardiotoxic than the racemic mixture.[16] |
| Lidocaine | Significantly Lower | Lower | Bupivacaine is ~16 times more toxic to the heart than lidocaine.[18] |
Signaling Pathways and Logical Relationships
Visualizing the mechanisms of action and the relationships between these compounds can aid in understanding their clinical profiles.
Mechanism of Action and Toxicity
Local anesthetics exert their therapeutic effect by blocking voltage-gated sodium channels in neuronal membranes, preventing pain signal transmission. However, their toxicity stems from the same mechanism of action in off-target tissues, primarily the myocardium and the central nervous system.
Caption: Mechanism of local anesthetic action and cardiotoxicity.
Structural and Property Relationships
The clinical differences between ropivacaine and bupivacaine are largely driven by minor structural changes and stereochemistry. Ropivacaine has a propyl group on its pipechol ring, whereas bupivacaine has a butyl group.[8] This, along with ropivacaine being a pure S-enantiomer, reduces its lipophilicity.
Caption: Property relationships of long-acting amide anesthetics.
Experimental Protocols
The following outlines common methodologies used to compare the efficacy and toxicity of amide local anesthetics.
In Vivo Efficacy Assessment: Rodent Sciatic Nerve Block Model
This model is frequently used to determine the onset, duration, and intensity of sensory and motor blockade.
-
Animal Preparation: Adult rats or mice are anesthetized with a general anesthetic (e.g., isoflurane).[19] The area over the sciatic notch is shaved and prepared.
-
Drug Administration: A precise volume of the local anesthetic solution (e.g., ropivacaine, bupivacaine) is injected adjacent to the sciatic nerve, often guided by a nerve stimulator to ensure accurate placement.
-
Sensory Block Assessment: The sensory block is evaluated by applying a noxious stimulus (e.g., tail-pinch or hot-plate test) to the paw of the injected limb at set time intervals. The lack of a withdrawal reflex indicates a successful block.
-
Motor Block Assessment: Motor function is typically assessed using a scoring system that evaluates the animal's ability to move and bear weight on the affected limb.
-
Data Analysis: The onset time is recorded as the time from injection to the absence of a withdrawal reflex. The duration is the time until the reflex returns. Dose-response curves are generated to compare the potency (ED50) of different agents.
In Vitro Cardiotoxicity Assessment: Isolated Cardiomyocyte Model
This method allows for the direct measurement of a drug's effect on heart cells, isolating it from systemic physiological effects.[20]
-
Cell Culture: Primary cardiomyocytes are isolated from neonatal rats or derived from human induced pluripotent stem cells (hiPSC-CMs).[20][21] The cells are cultured until they form a spontaneously beating syncytium.
-
Drug Application: The cultured cardiomyocytes are exposed to increasing concentrations of the local anesthetics being compared (e.g., ropivacaine, bupivacaine, lidocaine).
-
Functional Assessment:
-
Contractility: Cell contractility and beating rate are measured using video-based edge detection or multielectrode arrays.[21]
-
Electrophysiology: Patch-clamp techniques are used to measure the drug's effect on specific ion channels, particularly voltage-gated sodium (NaV1.5) and calcium channels, to determine the mechanism of toxicity.[16]
-
Viability/Cytotoxicity: Assays such as MTT or LDH release are used to quantify cell death at different drug concentrations.
-
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (the concentration that inhibits 50% of the contractile function) or CC50 (the concentration that causes 50% cytotoxicity). A higher IC50 or CC50 value indicates lower toxicity. Studies have shown that bupivacaine more severely dysregulates calcium dynamics in cardiomyocytes than ropivacaine.[13][21]
Experimental Workflow for Preclinical Evaluation
The development and comparison of local anesthetics follow a structured preclinical workflow to establish both efficacy and safety before human trials.
Caption: Preclinical evaluation workflow for novel local anesthetics.
Conclusion
Ropivacaine presents a distinct clinical profile compared to other amide local anesthetics. Its primary advantages lie in its improved safety margin, with a reduced risk of severe cardiotoxicity and CNS toxicity compared to bupivacaine.[1][2] This enhanced safety is attributed to its formulation as a pure S-enantiomer and its lower lipid solubility.[1] While it may be slightly less potent than bupivacaine at lower concentrations, its efficacy for surgical anesthesia is comparable.[1] A notable clinical feature is its tendency to produce a less intense motor block, which is advantageous for postoperative and labor analgesia where patient mobility is desired.[1][6] For researchers and drug developers, ropivacaine serves as a key example of how stereochemical and physicochemical modifications can be rationally designed to optimize the therapeutic index of a drug class.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rjppd.org [rjppd.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cardiotoxicity of local anesthetics [repository.usmf.md]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. md.umontreal.ca [md.umontreal.ca]
- 19. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 20. A review of local anesthetic-induced heart toxicity using human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Correlation of Ropivacaine Sustained-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various sustained-release formulations for the local anesthetic Ropivacaine. The focus is on the correlation between in vitro drug release profiles and in vivo pharmacokinetic and pharmacodynamic outcomes, supported by experimental data from recent studies. The aim is to offer a comprehensive resource for professionals engaged in the development and evaluation of long-acting local anesthetics.
Introduction: The Need for Sustained-Release Ropivacaine
Ropivacaine is a widely used amide-type local anesthetic valued for its favorable safety profile, particularly its lower cardiotoxicity compared to bupivacaine.[1] However, its relatively short duration of action often necessitates repeated administrations or continuous infusions for prolonged postoperative pain management, which can be impractical and increase the risk of systemic toxicity.[2][3][4] To overcome this limitation, various sustained-release formulations have been developed to prolong the local anesthetic effect, improve patient compliance, and minimize side effects.[3] These platforms include liposomes, polymer-based microspheres, and in situ forming hydrogels.
Establishing a correlation between the in vitro release characteristics of these formulations and their in vivo performance is a critical aspect of their development. An In Vitro-In Vivo Correlation (IVIVC) can serve as a surrogate for in vivo bioavailability studies, streamline formulation optimization, and ensure batch-to-batch consistency.[5][6] This guide compares several prominent Ropivacaine delivery systems, presenting their performance data and the methodologies used for their evaluation.
Comparison of Sustained-Release Formulations
The primary goal of these advanced formulations is to provide a controlled and extended release of Ropivacaine at the target site, thereby prolonging the duration of the nerve block. Below is a comparative summary of different platforms.
Data Presentation
The following tables summarize quantitative data on the physicochemical characteristics, in vitro release profiles, and in vivo performance of various Ropivacaine sustained-release formulations.
Table 1: Formulation Characteristics
| Formulation Type | Carrier Material | Particle Size (µm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| PLGA Microspheres | Poly(lactic-co-glycolic acid) | 11.19 ± 1.24 | 28.37 ± 1.15 | 98.15 ± 3.98 | [7][8] |
| PLGA Microspheres (+ Betamethasone) | Poly(lactic-co-glycolic acid) | 14.8 ± 1.2 | Not Reported | High | [1][9][10] |
| Liposomes (Combined System) | Hydrogenated soy-phosphatidylcholine:cholesterol | Not Specified | 2% Ropivacaine | Not Reported | [11] |
| Hydrogel | κ-carrageenan/alginate | 0.5 to 5 (Pore Size) | Not Reported | Not Applicable | [2][12] |
| Nanocrystals | Self-assembling peptide | 2.96 ± 0.04 | Not Reported | Not Applicable |[4] |
Table 2: In Vitro Release Profile Comparison
| Formulation Type | Release Method | Release Duration | Key Findings | Reference |
|---|---|---|---|---|
| PLGA Microspheres | Sample-and-Separate | >20 days | Low initial burst release (10.96 ± 5.37%).[7][8] | [7][8] |
| PLGA Microspheres (+ Betamethasone) | Not Specified | 16 days | Exhibited sustained and long-term release properties.[1][9][10] | [1][9][10] |
| Liposomes (Combined System) | Dialysis System | 72 hours | Significantly longer release compared to conventional liposomes (~45 h) and plain Ropivacaine (~4 h).[11] | [11] |
| Hydrogel (k-CN/AGT) | Not Specified | >10 hours | Demonstrated controlled in vitro release kinetics.[2][12] | [2][12] |
| Hydrogel (Thermo-sensitive) | Not Specified | >24 hours | Showed sustained-release properties.[3] |[3] |
Table 3: In Vivo Pharmacokinetic & Pharmacodynamic Comparison
| Formulation Type | Animal Model | Anesthetic/Analgesic Duration | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
|---|---|---|---|---|
| PLGA Microspheres | Rats | >20 days (detectable concentration) | A linear relationship was established between in vitro release and in vivo absorption.[7][8] | [7][8] |
| PLGA Microspheres (+ Betamethasone) | Mice (Sciatic Nerve Block) | Extended duration vs. standard RPC PLGA MS | The formulation extended the drug effect time and prolonged the duration of local anesthesia.[1][9][10] | [1][9][10] |
| Liposomes (Combined System) | Mice (Subcutaneous Infiltration) | Up to 9 hours | Increased anesthesia duration significantly compared to plain Ropivacaine.[11] | [11] |
| Liposomes (LMVV) | Rats (Sciatic Nerve Block) | Longer than plain Ropivacaine | Reduced systemic exposure due to slow release from the liposomal system.[13] | [13] |
| Hydrogel (k-CN/AGT) | Not Specified | Up to 10 hours | Persisted for up to 10 hours, suggesting a prolonged duration of action compared to solution.[12] | [12] |
| Hydrogel (Thermo-sensitive) | Rats (Sciatic Nerve Block) | 17.7 ± 0.7 hours (thermal-sensory) | Significantly longer blockade compared to Ropivacaine HCl (5.7 ± 0.8 hours).[3] | [3] |
| Nanocrystals | Rat (Sciatic Nerve Block) | >35 hours (6% formulation) | Drug release rate became slower as particle size increased, with medium-sized particles showing optimal duration.[4] |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the key experimental protocols cited in the comparative data.
A. In Vitro Drug Release Studies
The objective of in vitro release testing is to measure the rate and extent of drug release from the formulation under controlled laboratory conditions that can, ideally, simulate in vivo conditions.
-
Dialysis Method (for Liposomes and Hydrogels):
-
Apparatus: A two-compartment dialysis system separated by a semi-permeable cellulose membrane (e.g., MWCO 12,000–14,000 Da).[11]
-
Procedure: The formulation (e.g., 1 mL of liposomal Ropivacaine) is placed in the upper/donor compartment.[11] The lower/receptor compartment is filled with a large volume (e.g., 100 mL) of a release medium, such as 50 mM HEPES buffer (pH 7.4), to maintain sink conditions.[11]
-
Sampling: The system is maintained at a constant temperature (e.g., 25°C or 37°C). At predetermined time intervals, samples are withdrawn from the receptor compartment.[11][14] An equal volume of fresh buffer is added to maintain a constant volume.[14]
-
Analysis: The concentration of Ropivacaine in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at 260 nm) or High-Performance Liquid Chromatography (HPLC).[11][15]
-
-
Sample-and-Separate Method (for Microspheres):
-
Apparatus: Vials or tubes containing the microsphere formulation suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure: The vials are placed in a shaking water bath or incubator at 37°C to simulate physiological temperature.
-
Sampling: At specific time points, the samples are centrifuged to separate the microspheres from the supernatant (release medium). The supernatant is collected for analysis.
-
Analysis: The amount of Ropivacaine released into the supernatant is quantified by HPLC or another validated method.
-
B. In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of Ropivacaine following administration of the sustained-release formulation.
-
Administration: A single dose of the Ropivacaine formulation (e.g., 10 mg/kg) is administered via subcutaneous or perineural injection.[1]
-
Blood Sampling: Blood samples (approx. 0.5 mL) are collected from the caudal vein or another appropriate site into heparinized tubes at multiple time points (e.g., 0.5, 1, 2, 4, 6, 12, 24, 48, 72, 96 hours) post-administration.[1]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of Ropivacaine are quantified using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[15][16]
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis.[16]
C. In Vivo Pharmacodynamic (Efficacy) Studies
These studies evaluate the anesthetic and/or analgesic effect of the formulation and its duration.
-
Sciatic Nerve Block Model (Rats/Mice):
-
Animal Model: Wistar rats or mice.[13]
-
Procedure: Animals are anesthetized, and the sciatic nerve is located. The test formulation is injected in close proximity to the nerve.[13]
-
Sensory Block Assessment (Hot Plate or Pinprick Test): The latency of paw withdrawal from a thermal stimulus (hot plate) or response to a mechanical stimulus (pinprick) is measured at regular intervals. A lack of response indicates a successful sensory block.
-
Motor Block Assessment: Motor function is evaluated using a scoring system (e.g., 4-point scale) or by observing the animal's ability to walk or grip.[17] The time to onset and duration of both sensory and motor blocks are recorded.
-
-
Subcutaneous Infiltration Model (Mice):
-
Procedure: The anesthetic formulation is injected subcutaneously over the abdomen.[18]
-
Efficacy Assessment (Vocalization to Electrical Stimulus): An electrical stimulus is applied to the infiltrated area, and the vocalization response is monitored as a measure of analgesia.[18] The duration of anesthesia is defined as the time until the animal responds to the stimulus.[18]
Visualization of Experimental and Logical Workflows
Diagrams created using Graphviz illustrate key processes in the development and evaluation of sustained-release formulations.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Caption: Experimental workflow for evaluating a new Ropivacaine formulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PLGA-based microspheres containing ropivacaine and betamethasone for sciatic nerve block in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ropivacaine-loaded hydrogels for prolonged relief of chemotherapy-induced peripheral neuropathic pain and potentiated chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the differential sensory and motor blockade of Ropivacaine versus other local anesthetics
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Ropivacaine Versus Other Local Anesthetics
Ropivacaine, a long-acting amide local anesthetic, has garnered significant attention for its purported ability to produce a more selective sensory blockade over motor blockade. This characteristic, often referred to as a differential block, is of considerable clinical interest as it may facilitate earlier patient mobilization and reduce motor-related side effects. This guide provides a comprehensive comparison of ropivacaine's performance against other commonly used local anesthetics—bupivacaine, levobupivacaine, and lidocaine—supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Local anesthetics exert their effects by blocking nerve impulse propagation through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2] The unionized form of the anesthetic penetrates the lipid-rich nerve sheath and membrane. Once inside the axoplasm, the molecule equilibrates into its ionized (cationic) form, which then binds to a specific receptor site within the sodium channel pore.[1][3] This binding prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[1][2] The result is a reversible blockade of nerve conduction. The degree of blockade is dependent on the concentration and volume of the local anesthetic, as well as the size and myelination of the nerve fibers.
Comparative Performance Data
The following tables summarize quantitative data from various clinical studies, comparing the onset and duration of sensory and motor blockade for ropivacaine against bupivacaine, levobupivacaine, and lidocaine in different regional anesthetic procedures.
Ropivacaine vs. Bupivacaine
| Anesthetic Procedure | Drug and Concentration | Onset of Sensory Block (min) | Onset of Motor Block (min) | Duration of Sensory Block (min) | Duration of Motor Block (min) | Reference |
| Epidural Anesthesia (Postoperative Pain) | 0.2% Ropivacaine | 10.52 ± 0.71 | - | 251.80 ± 15.77 | - | [4] |
| 0.2% Bupivacaine | 10.46 ± 0.68 | - | 253.10 ± 17.46 | - | [4] | |
| Thoracic Epidural Anesthesia (Mastectomy) | 0.5% Ropivacaine | 12.90 ± 2.04 | - | - | - | [5] |
| 0.5% Bupivacaine | 19.27 ± 5.51 | - | - | - | [5] | |
| Interscalene Block (with Lidocaine) | 0.375% Ropivacaine + 1% Lidocaine | - | Slower than Bupivacaine | Longer than Bupivacaine | Longer than Bupivacaine | [4] |
| 0.25% Bupivacaine + 1% Lidocaine | - | Faster than Ropivacaine | Shorter than Ropivacaine | Shorter than Ropivacaine | [4] |
Data are presented as mean ± standard deviation where available.
Ropivacaine vs. Levobupivacaine
| Anesthetic Procedure | Drug and Concentration | Onset of Sensory Block (min) | Onset of Motor Block (min) | Duration of Sensory Block (hours) | Duration of Motor Block (hours) | Reference |
| Supraclavicular Brachial Plexus Block | 0.75% Ropivacaine | 11.58 | 15.74 | 7.72 | 7.16 | [6] |
| 0.5% Levobupivacaine | 9.42 | 13.88 | 10.24 | 9.04 | [6] | |
| Supraclavicular Brachial Plexus Block | 0.5% Ropivacaine | - | - | - | - | [7] |
| 0.5% Levobupivacaine | Faster than Ropivacaine | Faster than Ropivacaine | Longer than Ropivacaine | Longer than Ropivacaine | [7] | |
| Axillary Brachial Plexus Block | 0.5% Ropivacaine (150mg) | - | 9.0 ± 5.3 | 9.2 ± 3.1 | - | [8] |
| 0.33% Levobupivacaine (99mg) | - | 12.4 ± 7.8 | 11.3 ± 4.1 | - | [8] |
Data are presented as mean or mean ± standard deviation where available.
Ropivacaine vs. Lidocaine
| Anesthetic Procedure | Drug and Concentration | Onset of Sensory Block (min) | Onset of Motor Block (min) | Recovery of Sensory Block (min) | Recovery of Motor Block | Reference |
| Intravenous Regional Anesthesia | 0.2% Ropivacaine | 4.04 | No significant difference | 6.52 | No significant difference | [9] |
| 0.5% Lidocaine | 3.08 | No significant difference | 4.64 | No significant difference | [9] | |
| Intravenous Regional Anesthesia | 0.2% Ropivacaine | - | - | Prolonged | Prolonged | [10] |
| 0.5% Lidocaine | - | - | Shorter | Shorter | [10] | |
| Intravenous Regional Anesthesia | 1.8 mg/kg Ropivacaine | Complete within 25 min | Complete within 30 min | Slowest recovery | Slowest recovery | [11] |
| 3 mg/kg Lidocaine | Complete within 25 min | Complete within 30 min | Faster recovery | Faster recovery | [11] |
Data are presented as mean where available. Recovery of block refers to the time taken for sensation or motor function to return after tourniquet release in IVRA.
Experimental Protocols
A standardized approach to evaluating sensory and motor blockade is crucial for meaningful comparisons between local anesthetics. The following outlines a typical experimental workflow for a clinical trial comparing these agents in a peripheral nerve block.
Key Methodological Components:
-
Patient Selection: Studies typically enroll adult patients with American Society of Anesthesiologists (ASA) physical status I or II who are scheduled for a surgical procedure amenable to regional anesthesia.
-
Randomization and Blinding: To minimize bias, studies are often designed as prospective, randomized, and double-blinded. This means that neither the patient nor the investigator assessing the block knows which local anesthetic is being administered.[4]
-
Drug Administration: The local anesthetic is administered using a specific regional anesthesia technique, such as epidural, spinal, or a peripheral nerve block (e.g., brachial plexus, femoral). The use of ultrasound guidance or a nerve stimulator is common to ensure accurate needle placement.[6]
-
Sensory Blockade Assessment: The onset and duration of sensory blockade are frequently evaluated using methods such as the pinprick test, where the patient's ability to perceive a sharp stimulus is assessed in the relevant dermatomes.[12][13] Loss of sensation to cold is another common method.[14]
-
Motor Blockade Assessment: Motor blockade is often graded using a modified Bromage scale, which assesses the patient's ability to move their limbs.[12][15] For upper extremity blocks, grip strength may be measured.[10][11]
-
Data Collection: The time to onset of sensory and motor blockade, the duration of the block, and any adverse effects are meticulously recorded.
-
Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the different local anesthetic groups.
Discussion of Findings
The compiled data suggest that ropivacaine often exhibits a favorable profile in terms of differential sensory and motor blockade, particularly when compared to bupivacaine. In epidural analgesia for postoperative pain, ropivacaine has been shown to provide a similar duration of sensory analgesia to bupivacaine but with a lower incidence of motor block.[4] This is a significant advantage in clinical settings where early ambulation is desired.
When compared with levobupivacaine, the differences are less pronounced. Some studies suggest that levobupivacaine may have a faster onset and longer duration of both sensory and motor blockade.[6][7] However, other studies using different concentrations and techniques have found ropivacaine to have a faster onset of motor block.[8]
In intravenous regional anesthesia, ropivacaine has been shown to provide a longer duration of sensory and motor blockade recovery compared to lidocaine, potentially offering prolonged postoperative analgesia.[9][10][11]
Conclusion
Ropivacaine demonstrates a distinct pharmacological profile characterized by a greater separation of sensory and motor blockade compared to bupivacaine. This differential effect, while less consistent when compared to levobupivacaine, positions ropivacaine as a valuable option in regional anesthesia, particularly when preservation of motor function is a clinical priority. The choice between ropivacaine and other local anesthetics should be guided by the specific clinical scenario, the desired duration and intensity of both sensory and motor blockade, and the anesthetic technique employed. Further research with standardized methodologies will continue to refine our understanding of the subtle but clinically significant differences between these agents.
References
- 1. medistudygo.com [medistudygo.com]
- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Epidural Analgesia Using 0.2% Bupivacaine and 0.2% Ropivacaine for the Management of Postoperative Pain in Major Orthopedic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between bupivacaine and ropivacaine in thoracic epidural anaesthesia for modified radical mastectomy – A randomized controlled trial - Indian J Clin Anaesth [ijca.in]
- 6. impactfactor.org [impactfactor.org]
- 7. msjonline.org [msjonline.org]
- 8. rapm.bmj.com [rapm.bmj.com]
- 9. apicareonline.com [apicareonline.com]
- 10. Comparison of ropivacaine 0.2% and lidocaine 0.5% for intravenous regional anesthesia in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of ropivacaine and lidocaine for intravenous regional anesthesia in volunteers: a preliminary study on anesthetic efficacy and blood level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensory and motor blockade during epidural analgesia with 1%, 0.75%, and 0.5% ropivacaine--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the minimum local anesthetic dose of ropivacaine in real-time ultrasound-guided spinal anesthesia and traditional landmark-guided spinal anesthesia: a randomized controlled trial of knee surgery patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Ropivacaine (Standard) proper disposal procedures
The following guide provides essential safety and logistical information for the proper disposal of Ropivacaine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[1][2] Handle Ropivacaine in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3]
Step-by-Step Disposal Protocol
The disposal of Ropivacaine and associated materials must always comply with local, state, and national regulations for chemical and pharmaceutical waste.[4][5][6]
Step 1: Identify and Segregate Ropivacaine Waste
-
Categorize waste into three types:
-
Unused or Expired Ropivacaine: Pure chemical, solutions, or injections.
-
Contaminated Materials: Items such as gloves, absorbent pads, empty vials, syringes without needles, and labware that have come into direct contact with Ropivacaine.
-
Spill Cleanup Debris: Absorbent materials used to clean spills.
-
Step 2: Preparing Waste for Disposal
-
Unused/Expired Ropivacaine:
-
Contaminated Materials:
-
Spill Cleanup:
-
For liquid spills, absorb the material with an inert, non-combustible substance (e.g., vermiculite, sand, or earth).[1][8] Do not use combustible materials like paper towels if there is a fire risk.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] It is recommended to use a vacuum with a HEPA filter.[3]
-
Place all cleanup debris into a labeled, sealed container for disposal.[3][8]
-
Step 3: Final Disposal
-
Dispose of the sealed waste containers through an approved chemical or hazardous waste disposal service.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved waste contractors.
-
Never dispose of Ropivacaine or its containers in the regular trash or pour it down the drain.[1] This is crucial to prevent environmental contamination of waterways.[1][5][8]
Data on Ropivacaine Formulations
The following table summarizes common formulations of Ropivacaine that may be encountered in a laboratory setting. This provides context for the types of waste that require disposal.
| Formulation Type | Common Concentrations | Key Characteristics |
| Ropivacaine HCl Injection | 0.2% (2 mg/mL), 0.5% (5 mg/mL), 0.75% (7.5 mg/mL), 1% (10 mg/mL)[9][10][11] | Sterile, isotonic solution. Often preservative-free and intended for single-dose use.[7][12] |
| Ropivacaine Powder | <= 100% (Pure Substance)[13] | Solid, crystalline powder. Requires careful handling to avoid dust formation.[3] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of Ropivacaine are provided in standard safety data sheets. The universally accepted protocol is physical containment and disposal via a licensed waste management authority.[3] The primary focus is on preventing environmental release and occupational exposure.[5][8]
Disposal Workflow Diagram
The logical workflow for the proper disposal of Ropivacaine is illustrated below. This diagram outlines the decision-making process from waste identification to final disposal.
Caption: Workflow for the safe disposal of Ropivacaine waste.
References
- 1. medline.com [medline.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. somersetpharma.com [somersetpharma.com]
- 6. eugiaus.com [eugiaus.com]
- 7. baxterpi.com [baxterpi.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. caplin-us.com [caplin-us.com]
- 11. Dental Supplies and Medical Supplies - Henry Schein [henryschein.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling Ropivacaine (Standard)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ropivacaine. It outlines standard personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Ropivacaine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory procedures and risk assessments.[1]
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses or goggles | Must meet EN166, ANSI Z87.1 or international equivalent.[2] |
| Hand Protection | Impervious gloves | Must meet standards such as EN374, ASTM F1001 or equivalent.[2][3] |
| Body Protection | Protective disposable gown | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Respiratory Protection | Appropriate respirator | Required if airborne levels are exceeded. Must meet standards like EN140, EN143, ASTM F2704-10 or equivalent.[2] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect personnel from the adverse effects of exposure to chemical substances.
| Organization/Country | Limit |
| Slovenia | OEL - TWA: 2 mg/m³ |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.
Engineering Controls:
-
Use process containment, local exhaust ventilation, or other engineering controls to maintain airborne levels within acceptable limits.[5]
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[6]
-
Do not breathe vapor or mist.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep the substance in its original, tightly closed container when not in use.[6]
-
Do not eat, drink, or smoke in areas where Ropivacaine is handled.[4]
Accidental Release Measures:
-
Evacuate the area and keep unnecessary personnel away.[6]
-
Wear appropriate personal protective equipment (see PPE section).
-
Avoid breathing vapor or mist and prevent contact with the spilled material.[6]
-
Contain the spill using non-combustible absorbent material.
-
Collect the absorbed material and place it in a labeled, sealed container for disposal.[2]
First Aid Procedures
In the event of exposure, immediate first aid is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention if irritation persists.[6]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water.[5] Use soap and seek medical attention if symptoms occur.[5][6]
-
Inhalation: Move the person to fresh air and keep them at rest in a comfortable breathing position.[6] If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of Ropivacaine and its containers is essential to prevent environmental contamination and potential harm.
General Disposal Guidelines:
-
Dispose of waste material in accordance with national and local regulations.[3]
-
Do not mix with other waste; keep chemicals in their original containers.[3]
-
Handle uncleaned containers as you would the product itself.[3]
Disposal of Unused Medicine: If a drug take-back program is not available, follow these steps for disposal in household trash:
-
Remove the medicine from its original container.
-
Mix the medicine with an undesirable substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[7]
-
Place the mixture in a sealed container, such as a resealable plastic bag.[7]
-
Dispose of the sealed container in the household trash.[7]
-
Scratch out all personal information on the empty packaging before disposing of it.[8]
Workflow for Safe Handling of Ropivacaine
Caption: Workflow for the safe handling and disposal of Ropivacaine.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. somersetpharma.com [somersetpharma.com]
- 6. medline.com [medline.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
